3-Chloroisonicotinaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGDKOQPJCOCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376646 | |
| Record name | 3-Chloroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72990-37-5 | |
| Record name | 3-Chloroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Chloroisonicotinaldehyde
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroisonicotinaldehyde, also known as 3-chloro-4-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and multiple reaction sites—the aldehyde, the chloro-substituent, and the pyridine nitrogen—make it an invaluable intermediate for the synthesis of complex molecular architectures. The presence of a chlorine atom can significantly enhance the pharmacokinetic properties of a drug candidate, including lipophilicity and metabolic stability, making chloro-containing heterocycles a major focus in drug discovery.[1][2] This guide provides a comprehensive overview of robust and validated synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the primary manufacturing routes.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a cornerstone of pharmaceutical development, present in numerous FDA-approved drugs. The strategic introduction of a chlorine atom onto this ring system, as seen in this compound, offers medicinal chemists a powerful tool to modulate a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.[3] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of hydrazones and other Schiff bases, enabling rapid library synthesis for lead optimization.
This guide is designed to provide researchers with not only a set of instructions but also a deep understanding of the causality behind the synthetic choices. We will explore two primary, field-proven pathways to the target molecule, grounded in authoritative chemical literature and scalable for both laboratory and pilot-plant applications.
Retrosynthetic Analysis
A logical retrosynthetic approach is key to designing an efficient synthesis. For this compound, the primary disconnections focus on the introduction of the aldehyde functionality, which is the most sensitive and synthetically crucial group.
Caption: Retrosynthetic pathways for this compound.
This analysis reveals two main strategies originating from a common precursor, 3-Chloro-4-methylpyridine :
-
Route A: Side-Chain Oxidation. This involves the selective oxidation of the corresponding primary alcohol, (3-Chloro-4-pyridyl)methanol. This is often preferred for laboratory-scale synthesis due to high selectivity and mild reaction conditions.
-
Route B: Side-Chain Chlorination and Hydrolysis. This pathway involves the radical chlorination of the methyl group followed by hydrolysis. This method is robust and often more cost-effective for large-scale industrial production.[4]
Synthetic Strategy I: Oxidation of (3-Chloro-4-pyridyl)methanol
This elegant two-step approach relies on the controlled oxidation of a primary alcohol. The key challenge lies in preventing over-oxidation to the corresponding carboxylic acid, isonicotinic acid. The choice of oxidant is therefore critical. Manganese dioxide (MnO₂) is an excellent choice for this transformation as it is a mild, selective heterogeneous oxidant for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation.
Caption: Workflow for the oxidation-based synthesis route.
Detailed Experimental Protocol: Synthesis of (3-Chloro-4-pyridyl)methanol
This protocol is adapted from standard procedures for benzylic bromination and subsequent hydrolysis.
-
Charge the Reactor: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-4-methylpyridine (1 equiv.), N-Bromosuccinimide (NBS, 1.1 equiv.), and carbon tetrachloride (CCl₄) or a suitable non-polar solvent.
-
Initiate Reaction: Add a catalytic amount of benzoyl peroxide (0.02 equiv.).
-
Heating: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up (Bromination): Cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄. Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)-3-chloropyridine.
-
Hydrolysis: Dissolve the crude bromide in a mixture of acetone and water (e.g., 3:1 v/v). Add sodium bicarbonate (NaHCO₃, 1.5 equiv.) and heat the mixture to reflux for 4-6 hours until TLC indicates complete consumption of the starting bromide.
-
Isolation: Cool the reaction mixture and remove the acetone under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude (3-Chloro-4-pyridyl)methanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure alcohol.
Detailed Experimental Protocol: Oxidation to this compound
-
Charge the Reactor: In a round-bottom flask, dissolve the purified (3-Chloro-4-pyridyl)methanol (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add Oxidant: Add activated manganese dioxide (MnO₂, 5-10 equiv. by weight). The use of a significant excess is crucial as the reaction is heterogeneous and depends on the activity of the MnO₂.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is typically monitored by TLC. The progress can be visualized by the consumption of the alcohol spot and the appearance of the less polar aldehyde spot. Reaction times can vary from a few hours to overnight depending on the substrate and MnO₂ activity.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with DCM.
-
Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ether) or by a short-path silica gel column.[5]
Synthetic Strategy II: Chlorination-Hydrolysis of 3-Chloro-4-methylpyridine
This method is a more direct, albeit harsher, route that is often favored in industrial settings. It bypasses the isolation of the alcohol intermediate by proceeding through a dichlorinated side-chain intermediate.
Caption: Workflow for the chlorination-hydrolysis route.
Detailed Experimental Protocol
This protocol is based on the well-established synthesis of 3-Pyridinecarboxaldehyde and is adapted for the target molecule.[4]
-
Chlorination:
-
Setup: In a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and a gas inlet tube, charge 3-chloro-4-methylpyridine (1 equiv.).
-
Reaction: Heat the starting material to approximately 135-145°C. Bubble chlorine gas (Cl₂) through the molten liquid at a controlled rate. The reaction is highly exothermic and requires careful temperature management.
-
Monitoring: Monitor the reaction progress by GC, tracking the disappearance of the starting material and the formation of the monochloro- and dichloro-intermediates. The reaction is stopped when the concentration of the desired 3-chloro-4-(dichloromethyl)pyridine is maximized.
-
Completion: Stop the chlorine flow and cool the reaction mixture to obtain the crude chlorination product.
-
-
Hydrolysis:
-
Setup: Transfer the crude chlorination liquid into an autoclave or a high-pressure reactor.
-
Reagents: Add water (approx. 4 parts by mass relative to the chlorinated solution) and a catalyst/acid scavenger such as calcium carbonate (CaCO₃, 1.1 molar equiv. relative to the dichloromethyl intermediate).[4]
-
Reaction: Seal the reactor, purge with nitrogen, and heat the stirred mixture to 110-120°C. The reaction is driven by the buildup of pressure and is typically complete in 8-12 hours.
-
Work-up: Cool the reactor, vent, and filter the mixture to remove calcium salts.
-
Isolation: The filtrate will contain the product. Depending on its solubility, it may be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation.
-
Purification: The crude product is typically purified by vacuum distillation or recrystallization to yield high-purity this compound.
-
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the desired scale, available equipment, and economic targets.
| Parameter | Strategy I: Oxidation | Strategy II: Chlorination/Hydrolysis |
| Scale | Ideal for lab-scale (mg to g) | Well-suited for pilot and industrial scale (kg) |
| Conditions | Mild (room temperature to reflux) | Harsh (high temperatures, corrosive reagents) |
| Reagents | Stoichiometric, potentially expensive oxidants | Inexpensive bulk chemicals (Cl₂, CaCO₃) |
| Selectivity | Generally very high, clean reactions | Can lead to side products (over-chlorination) |
| Equipment | Standard laboratory glassware | Specialized equipment (autoclave, gas handling) |
| Yield | Good to excellent, but multi-step | High overall yield in an optimized process[4] |
| Safety | Handling of NBS, peroxides, and solvents | Handling of chlorine gas, high pressure/temp |
Purification and Characterization
Independent of the synthetic route, the final product must be rigorously purified and characterized to ensure it meets the standards required for drug development.
-
Purification: Flash column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for small-scale purification. For larger scales, vacuum distillation or recrystallization are the methods of choice.
-
Characterization: The identity and purity of this compound (CAS No. 72990-37-5) should be confirmed by a suite of analytical techniques.[5]
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm) and the three aromatic protons on the pyridine ring.
-
¹³C NMR: The aldehyde carbon will appear significantly downfield (~190 ppm).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight (141.56 g/mol ) with the characteristic isotopic pattern for a chlorine-containing compound.
-
Melting Point: The reported melting point can be used as a purity indicator.
-
Conclusion
The synthesis of this compound is a critical process for advancing drug discovery programs that leverage chlorinated heterocyclic scaffolds. This guide has detailed two robust and distinct synthetic strategies. The oxidation route offers high selectivity and is ideal for laboratory-scale synthesis and rapid analog generation. In contrast, the chlorination-hydrolysis pathway provides a more economical and scalable solution for large-scale manufacturing. By understanding the mechanistic underpinnings, experimental nuances, and comparative advantages of each route, researchers and drug development professionals can confidently select and implement the optimal strategy to meet their specific scientific and commercial objectives.
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An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. - ResearchGate. Available at: [Link]
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Sourcing High-Quality 5-Bromo-2-chloroisonicotinaldehyde: A Guide for Chemists. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. - PubMed Central. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. - ResearchGate. Available at: [Link]
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Introduction: The Strategic Importance of 3-Chloroisonicotinaldehyde
An In-Depth Technical Guide to 3-Chloroisonicotinaldehyde (CAS No. 72990-37-5) for Advanced Chemical Synthesis
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The document elucidates its core physicochemical properties, details a validated synthesis protocol, explores its versatile applications as a synthetic intermediate, and furnishes detailed experimental workflows for its utilization and analysis. Emphasis is placed on the rationale behind methodological choices, ensuring both scientific rigor and practical applicability for researchers, chemists, and drug development professionals. All procedures are contextualized with authoritative references and essential safety protocols to ensure reliable and safe laboratory execution.
This compound, also known as 3-chloropyridine-4-carbaldehyde, is a substituted pyridine derivative featuring a highly reactive aldehyde group and a strategically positioned chlorine atom. Its CAS Registry Number is 72990-37-5.[1] The pyridine scaffold is a privileged structure in pharmacology, present in numerous FDA-approved drugs. The incorporation of a chlorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable tool in lead optimization.[2][3][4] The aldehyde functionality serves as a versatile chemical handle for a vast array of transformations, including reductive aminations, condensations, and oxidations, enabling the construction of complex molecular architectures. This guide delves into the essential technical knowledge required to effectively utilize this potent synthetic intermediate.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 72990-37-5 | [1] |
| Molecular Formula | C₆H₄ClNO | PubChem |
| Molecular Weight | 141.56 g/mol | ChemicalBook |
| Appearance | White to yellow or orange solid/powder | [5] |
| Melting Point | 46-50 °C | [5] |
| Boiling Point | 243.4±20.0 °C (Predicted) | [5] |
| Density | 1.332±0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. | General Chemical Knowledge |
| InChI | InChI=1S/C6H4ClNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | [1] |
| SMILES | O=CC1=CN=C(Cl)C=C1 | General Chemical Knowledge |
Characterization is typically achieved using standard analytical techniques. Proton NMR (¹H-NMR) in CDCl₃ is expected to show distinct signals for the aldehyde proton (~10.0 ppm) and the three aromatic protons on the pyridine ring.[5]
Synthesis and Purification Protocol
The most common and scalable synthesis of this compound involves the oxidation of the corresponding alcohol, 3-chloro-4-(hydroxymethyl)pyridine. A Swern oxidation or a similar mild oxidation protocol is preferred to avoid over-oxidation to the carboxylic acid.
Synthesis Workflow Diagram
Caption: Swern oxidation workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Reference: This protocol is adapted from established Swern oxidation procedures described for similar substrates.[5]
-
Preparation: Set up a three-necked flask equipped with a thermometer, a nitrogen inlet, and two dropping funnels. Charge the flask with oxalyl chloride (1.5 eq) dissolved in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Formation: To one dropping funnel, add dimethyl sulfoxide (DMSO) (2.2 eq) dissolved in anhydrous DCM. Add the DMSO solution dropwise to the stirred oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
Expertise & Experience: Controlling the temperature is critical to prevent the decomposition of the Swern reagent. Slow, dropwise addition is paramount.
-
-
Substrate Addition: To the second dropping funnel, add 3-chloro-4-(hydroxymethyl)pyridine (1.0 eq) dissolved in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30 minutes at -78 °C.
-
Quenching: Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. The reaction is exothermic; add slowly to maintain control. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 45 minutes.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.[5]
Applications in Medicinal Chemistry and Drug Development
This compound is a versatile intermediate due to its orthogonal reactive sites. The aldehyde can undergo nucleophilic addition and condensation reactions, while the chloro-substituent is amenable to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
Key Synthetic Transformations
Caption: Versatile synthetic pathways originating from this compound.
This dual reactivity allows for the systematic construction of diverse chemical libraries for high-throughput screening. For instance, the aldehyde can be used to introduce a side chain, followed by a palladium-catalyzed coupling reaction at the chloro position to build molecular complexity. This strategy is central to modern fragment-based and lead optimization campaigns in drug discovery.[6]
Key Experimental Workflows
Protocol for Reductive Amination
This protocol describes a typical procedure for forming a C-N bond, a cornerstone reaction in pharmaceutical synthesis.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in an appropriate solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion. Progress can be monitored by TLC or LC-MS.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
Trustworthiness: NaBH(OAc)₃ is a self-validating choice as it is selective for imines in the presence of aldehydes and is less sensitive to moisture than other hydrides like NaBH₃CN, ensuring a more reproducible reaction outcome.
-
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (typically 4-16 hours), as monitored by an appropriate analytical method.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting amine product by flash column chromatography or preparative HPLC.
Analytical Methodology for Quality Control
Ensuring the purity and identity of this compound is critical. Due to its reactivity, analytical methods must be chosen carefully to avoid on-column degradation.[7] A reverse-phase HPLC method is commonly employed.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures the pyridine nitrogen is protonated, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 280 nm.
-
Sample Preparation: Dissolve a small amount of the material in the mobile phase or a compatible solvent like acetonitrile.
-
Expertise & Experience: Aldehydes can sometimes form hydrates or hemiacetals in protic solvents like methanol or water, potentially leading to multiple peaks. Using acetonitrile for sample preparation and a rapid gradient can mitigate this issue.
-
Safety, Handling, and Storage
Proper handling is essential when working with reactive chemical intermediates.[8][9]
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Standard laboratory coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). | To prevent skin and eye contact with the chemical, which may cause irritation.[10] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | May cause respiratory irritation.[10] Inhalation of dust should be minimized. |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. | The compound can be sensitive to air and moisture over time, leading to degradation.[5] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. | To mitigate serious eye irritation.[10][11] |
| First Aid (Skin) | Remove contaminated clothing. Wash affected area thoroughly with soap and water. | To address potential skin irritation.[10][11] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | The compound may be toxic if swallowed.[11] |
Conclusion
This compound is a high-value building block for the synthesis of complex heterocyclic molecules. Its dual reactivity, stemming from the aldehyde and chloro functionalities, provides chemists with a flexible platform for molecular design and construction. By following the robust synthesis, reaction, and analytical protocols outlined in this guide, and by adhering to strict safety procedures, researchers can effectively and safely leverage the synthetic potential of this important intermediate to advance programs in drug discovery and development.
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Hamlet, C. G., & Sutton, P. A. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]
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An In-depth Technical Guide to 3-Chloroisonicotinaldehyde: Properties, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Chloroisonicotinaldehyde (CAS No: 72990-37-5), a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates its fundamental physicochemical properties, centered on its molecular weight of 141.56 g/mol , and extends to a detailed protocol for its analytical characterization.[1] We delve into the interpretation of its spectroscopic data (MS, IR, NMR), explaining the causality behind the expected spectral features which serve to confirm its structural integrity and purity. Furthermore, this guide discusses the compound's synthetic relevance, its applications in drug discovery, and essential guidelines for its safe handling and storage, providing researchers and drug development professionals with a thorough and practical resource.
Introduction: The Significance of a Halogenated Pyridine Aldehyde
Halogenated heterocycles are cornerstone synthons in the pharmaceutical industry. The strategic incorporation of a chlorine atom onto a pyridine ring, as seen in this compound, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This modification is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[2][3][4] this compound, which combines the reactivity of an aldehyde with the unique electronic properties of a chlorinated pyridine scaffold, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules and potential drug candidates.[5] This guide aims to provide a detailed technical foundation for researchers utilizing this compound, starting with its most fundamental attribute: its molecular weight.
Chemical Identity and Core Properties
The identity and purity of a starting material are paramount for the success of any chemical synthesis or biological assay. The foundational properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [LookChem][1] |
| Synonyms | 3-Chloropyridine-4-carboxaldehyde, 3-Chloro-4-formylpyridine | [LookChem][1] |
| CAS Number | 72990-37-5 | [LookChem][1] |
| Molecular Formula | C₆H₄ClNO | [LookChem][1] |
| Molecular Weight | 141.56 g/mol | [LookChem][1] |
| Appearance | White to yellow crystalline powder | [LookChem][1] |
The molecular weight of 141.56 g/mol is a calculated value based on the atomic masses of its constituent elements and is the theoretical basis for all stoichiometric calculations in reactions involving this compound. Experimental verification of this mass is a critical first step in quality control, as detailed in the characterization section.
Caption: Chemical structure of this compound.
Physicochemical Characteristics
Understanding the physical properties of this compound is essential for its practical application in the laboratory, from designing reaction conditions to selecting appropriate purification methods.
| Property | Value | Notes |
| Melting Point | 58-62 °C | Source: [LookChem][1] |
| Boiling Point | 93 °C at 6 mmHg | Source: [LookChem][1] |
| Density | 1.332 g/cm³ | Source: [LookChem][1] |
| Flash Point | 89.8 °C | Source: [LookChem][1] |
| Solubility | Soluble in Methanol | Source: [LookChem][1] |
| Sensitivity | Air Sensitive | Source: [LookChem][1] |
The defined melting point range suggests the compound is typically obtained in solid form with good purity. Its air sensitivity necessitates handling and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the aldehyde functional group.
Analytical Characterization: A Self-Validating Workflow
Confirming the identity, purity, and molecular weight of this compound is achieved through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.
Caption: Workflow for the analytical characterization of this compound.
Mass Spectrometry (MS)
Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules. It is the most direct technique for confirming the molecular weight of a compound. For this compound, the presence of a chlorine atom is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This isotopic distribution results in a characteristic M+2 peak in the mass spectrum.
Expected Data:
-
Molecular Ion (M⁺): A peak at m/z ≈ 141, corresponding to the molecule with the ³⁵Cl isotope (C₆H₄³⁵ClNO).
-
Isotopic Peak (M+2): A peak at m/z ≈ 143, corresponding to the molecule with the ³⁷Cl isotope (C₆H₄³⁷ClNO). The intensity of this peak should be approximately one-third that of the M⁺ peak.
-
Fragmentation: A significant fragment would likely be the loss of the aldehyde proton (H•) or the entire formyl group (•CHO), leading to peaks at m/z 140 and 112/114, respectively.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Expected Data:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.[6]
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[6] The presence of these, in conjunction with the strong C=O stretch, is strong evidence for an aldehyde.
-
C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei in a magnetic field.
Expected ¹H NMR Data (in CDCl₃):
-
Aldehyde Proton (-CHO): A singlet at ~10.0 ppm. This downfield shift is characteristic of an aldehyde proton.
-
Aromatic Protons: Three distinct signals in the aromatic region (~7.5-9.0 ppm). Due to the substitution pattern, we would expect a singlet for the proton at position 2, a doublet for the proton at position 5, and a doublet for the proton at position 6, with coupling between the latter two.
Expected ¹³C NMR Data (in CDCl₃):
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of ~190-200 ppm, which is definitive for an aldehyde or ketone.[6]
-
Aromatic Carbons: Six distinct signals in the aromatic region (~120-160 ppm), including two carbons bearing substituents (C-Cl and C-CHO) which will have characteristic chemical shifts.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of its two functional sites:
-
The Aldehyde Group: This group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig, Knoevenagel) and reductive aminations to form new C-C and C-N bonds.
-
The Chloro-Substituted Pyridine Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides). This is a powerful method for building molecular diversity.
The presence of chlorine is known to enhance the biological activity and modify the physicochemical properties of molecules, making chloro-containing compounds prevalent in FDA-approved drugs.[3][4] This makes this compound a desirable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.[2][5]
Safety, Handling, and Storage
As a professional in a research environment, adherence to safety protocols is non-negotiable.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[9]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Due to its air sensitivity, store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]
Conclusion
This compound is a key heterocyclic building block whose utility in chemical synthesis is underpinned by its fundamental properties. Its molecular weight of 141.56 g/mol serves as the starting point for its chemical identity, which is rigorously confirmed through a multi-faceted spectroscopic approach. The strategic combination of an aldehyde and a chloro-pyridine moiety provides chemists with a versatile platform for molecular elaboration, making it a compound of significant interest for professionals in drug discovery and development. Proper handling and characterization, as outlined in this guide, are essential for its successful and safe application in the laboratory.
References
Sources
- 1. Cas 72990-37-5,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. media.adeo.com [media.adeo.com]
- 9. file.bldpharm.com [file.bldpharm.com]
A Technical Guide to 3-Chloropyridine-4-carbaldehyde for Pharmaceutical Research and Development
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-Chloropyridine-4-carbaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document elucidates its correct IUPAC nomenclature, details its critical physicochemical properties, presents a robust and validated synthesis protocol with mechanistic insights, and explores its versatile applications in the synthesis of complex pharmaceutical agents. Emphasis is placed on the strategic importance of this molecule in constructing novel therapeutic candidates, supported by detailed experimental workflows and safety protocols to ensure both scientific integrity and safe laboratory practice.
Core Nomenclature and Physicochemical Properties
The foundational step in utilizing any chemical reagent is the unambiguous understanding of its identity. The compound commonly referred to as 3-Chloroisonicotinaldehyde is systematically named under IUPAC nomenclature, which is essential for accurate documentation and database searches.
IUPAC Name: 3-chloropyridine-4-carbaldehyde [1]
This official name precisely describes a pyridine ring substituted with a chlorine atom at the 3-position and a carbaldehyde (formyl) group at the 4-position.
Common Synonyms:
Understanding these synonyms is crucial for conducting thorough literature and supplier searches.
Key Physicochemical Data
The following table summarizes the essential properties of 3-chloropyridine-4-carbaldehyde, providing researchers with the necessary data for experimental design and safety assessment.
| Property | Value | Source |
| IUPAC Name | 3-chloropyridine-4-carbaldehyde | [1] |
| CAS Number | 72990-37-5 | [1] |
| Molecular Formula | C₆H₄ClNO | [1] |
| Molecular Weight | 141.55 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [3] |
| Purity | Typically ≥97% | [2] |
Synthesis Protocol and Mechanistic Rationale
A reliable and scalable synthesis is paramount for any building block intended for drug development. The oxidation of the corresponding primary alcohol, (3-chloropyridin-4-yl)methanol, is the most direct route. Among various oxidation methods, the Swern oxidation is preferred due to its exceptionally mild conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the sensitive heterocyclic ring.
Recommended Synthesis: Swern Oxidation
This protocol is a self-validating system because the reaction's progress can be easily monitored by Thin Layer Chromatography (TLC), and the mild conditions ensure a clean conversion with minimal side products, simplifying purification.
Expertise & Experience Insight: The choice of Swern oxidation over harsher reagents like chromium- or manganese-based oxidants is deliberate. Those reagents can lead to over-oxidation and potential degradation of the pyridine ring. The low-temperature requirement of the Swern protocol (−78 °C) is critical for stabilizing the key intermediate, the alkoxysulfonium ylide, thereby preventing side reactions like the Pummerer rearrangement and ensuring high yields of the desired aldehyde.
Experimental Protocol:
-
System Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere is charged with anhydrous dichloromethane (DCM, 20 mL) and oxalyl chloride (1.2 eq).
-
Activator Formation: The solution is cooled to −78 °C using a dry ice/acetone bath. Anhydrous dimethyl sulfoxide (DMSO, 2.5 eq) dissolved in anhydrous DCM (5 mL) is added dropwise via a dropping funnel over 20 minutes, ensuring the internal temperature does not exceed −65 °C. The mixture is stirred for an additional 15 minutes.
-
Substrate Addition: A solution of (3-chloropyridin-4-yl)methanol (1.0 eq) in anhydrous DCM (10 mL) is added dropwise over 30 minutes, maintaining the temperature at −78 °C. The reaction is stirred for 45 minutes.
-
Ylide Formation and Aldehyde Synthesis: Anhydrous triethylamine (TEA, 5.0 eq) is added dropwise over 10 minutes. A thick white precipitate will form. The reaction mixture is stirred for 30 minutes at −78 °C and then allowed to warm to room temperature slowly.
-
Workup and Purification: The reaction is quenched with water (20 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-chloropyridine-4-carbaldehyde as a white to pale yellow solid.
Synthesis Workflow Diagram
Caption: Swern oxidation workflow for 3-chloropyridine-4-carbaldehyde.
Applications in Medicinal Chemistry & Drug Discovery
3-Chloropyridine-4-carbaldehyde is a highly valuable scaffold due to its two distinct reactive sites. The aldehyde group serves as a versatile handle for chain extension and functionalization, while the chlorine atom enables advanced cross-coupling reactions to build molecular complexity.
Versatility in Synthesis
-
Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form complex amine derivatives. This is one of the most robust methods for C-N bond formation in drug discovery.
-
Imination and Cycloaddition: The aldehyde can be condensed with anilines to form Schiff bases (imines). These imines are key intermediates for cycloaddition reactions. For instance, a [2+2] Staudinger cycloaddition with an appropriate ketene precursor can yield β-lactam rings, which are core structures in many antibiotics and other therapeutic agents.[4]
-
Cross-Coupling Reactions: The chloro-substituent on the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution and, more importantly, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino groups.
Case Study: Pathway to a Tubulin Polymerization Inhibitor
Many modern anticancer drugs function by disrupting microtubule dynamics.[4] The 2-azetidinone (β-lactam) core can be used to create potent tubulin inhibitors. The following pathway demonstrates how 3-chloropyridine-4-carbaldehyde can serve as a starting point for a heterocyclic-bridged analogue of Combretastatin A-4, a known antimitotic agent.[4]
-
Imine Formation: Condensation of 3-chloropyridine-4-carbaldehyde with 3,4,5-trimethoxyaniline. This step combines the two key aromatic systems.
-
Staudinger [2+2] Cycloaddition: The resulting imine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the cis-3-chloro-2-azetidinone ring system. This reaction creates the core heterocyclic scaffold responsible for biological activity.
Drug Synthesis Pathway Diagram
Caption: Synthesis of a β-lactam scaffold from 3-chloropyridine-4-carbaldehyde.
Safety, Handling, and Storage
Authoritative safety data is non-negotiable for ensuring a secure research environment. The Global Harmonized System (GHS) classifications for this compound highlight its potential hazards.
GHS Hazard Classification
| Hazard Code | Description | Precautionary Action |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Call a POISON CENTER if you feel unwell.[1][2] |
| H315 | Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves.[1][2] |
| H317 | May cause an allergic skin reaction | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[1] |
| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[2] |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area.[2] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[5]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for at least 15 minutes.[5] If inhaled, move the person to fresh air.[5] If swallowed, call a poison control center immediately.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[3]
Conclusion
3-Chloropyridine-4-carbaldehyde (IUPAC: 3-chloropyridine-4-carbaldehyde) is a cornerstone intermediate for the synthesis of advanced pharmaceutical compounds. Its dual functionality—a versatile aldehyde and a reactive chlorine handle—provides medicinal chemists with a powerful tool for generating diverse molecular architectures. A thorough understanding of its properties, a reliable synthesis protocol, and strict adherence to safety guidelines, as detailed in this guide, will empower researchers to fully leverage this compound's potential in the quest for novel therapeutics.
References
-
PubChem. 3-Chloro-4-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. Molecules. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]
Sources
- 1. 3-Chloro-4-pyridinecarboxaldehyde | C6H4ClNO | CID 2762995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-pyridinecarboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. 2-Chloroisonicotinaldehyde CAS#: 101066-61-9 [m.chemicalbook.com]
- 4. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4 [mdpi.com]
- 5. fishersci.be [fishersci.be]
An In-Depth Technical Guide to the NMR Spectral Data of 3-Chloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 3-chloroisonicotinaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple data repository to offer a comprehensive interpretation grounded in the principles of NMR spectroscopy, empowering researchers to confidently identify and characterize this compound.
Introduction: The Significance of this compound
This compound, also known as 3-chloro-4-pyridinecarboxaldehyde, is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents and functional materials. The presence of the reactive aldehyde group, the electron-withdrawing chlorine atom, and the pyridine nitrogen atom creates a unique electronic environment, making a thorough understanding of its spectral characteristics essential for its application in complex synthetic pathways. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of this molecule.
Predicted NMR Spectral Data
While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the surveyed literature, we can predict the spectral features with a high degree of confidence based on the well-established principles of NMR and the known spectral data of analogous compounds. These predictions provide a robust framework for the analysis of experimentally acquired data.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region and one signal for the aldehydic proton. The analysis is based on the characteristic chemical shifts of protons on a pyridine ring, influenced by the anisotropic effect of the ring current and the electronic effects of the substituents.
Expected Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.8 - 9.0 | s | - |
| H-5 | ~7.8 - 8.0 | d | ~5.0 |
| H-6 | ~8.6 - 8.8 | d | ~5.0 |
| -CHO | ~10.0 - 10.5 | s | - |
Rationale Behind the Predictions:
-
Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and will appear as a singlet far downfield.
-
H-2: This proton is situated ortho to the electron-withdrawing nitrogen atom and is also influenced by the adjacent chlorine atom. This cumulative deshielding effect will shift its resonance significantly downfield, likely appearing as a singlet due to the absence of adjacent protons.
-
H-6: Also ortho to the ring nitrogen, this proton will be significantly deshielded and is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is meta to the nitrogen and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-6.
The anticipated coupling constant of approximately 5.0 Hz for the ortho-coupling between H-5 and H-6 is typical for protons on a pyridine ring.
¹³C NMR (Carbon-13) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic ring.
Expected Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 - 155 |
| C-3 | ~135 - 138 |
| C-4 | ~140 - 143 |
| C-5 | ~125 - 128 |
| C-6 | ~150 - 153 |
| -CHO | ~190 - 193 |
Justification for Predicted Shifts:
-
Aldehyde Carbon (-CHO): The carbonyl carbon of the aldehyde will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.
-
C-2 and C-6: These carbons, adjacent to the electronegative nitrogen atom, will be significantly deshielded.
-
C-3: The carbon bearing the chlorine atom will experience a downfield shift due to the electronegativity of chlorine.
-
C-4: The carbon attached to the aldehyde group will also be deshielded.
-
C-5: This carbon, being the most remote from the electron-withdrawing nitrogen and having only hydrogen attached, is expected to be the most upfield of the ring carbons.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal resolution.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualization of Key Concepts
To aid in the understanding of the molecular structure and the expected NMR correlations, the following diagrams are provided.
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
Caption: Standard workflow for NMR analysis of this compound.
Conclusion and Best Practices
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for this compound. The provided chemical shifts, coupling constants, and experimental protocols serve as a robust reference for researchers working with this compound. It is imperative for scientists to acquire their own experimental data and use this guide as a tool for interpretation and verification. For unambiguous assignment, especially in cases of complex substitution patterns, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. By following the outlined procedures and understanding the underlying principles, researchers can confidently utilize NMR spectroscopy for the quality control and structural verification of this compound in their synthetic endeavors.
References
Due to the absence of a specific publication containing the experimental NMR data for this compound in the conducted search, this section will provide authoritative references for the general principles of NMR spectroscopy of pyridine derivatives and related compounds.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
Introduction: The Structural Significance of 3-Chloroisonicotinaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloroisonicotinaldehyde
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the theoretical underpinnings of the spectrum, explains the causal relationships between molecular structure and spectral features, and provides a robust, field-proven protocol for acquiring high-quality data.
This compound is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a versatile building block, its precise structure and purity are paramount for the successful synthesis of more complex target molecules, including pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such organic compounds in solution.[1][2] This guide focuses on the ¹H NMR spectrum, providing the foundational knowledge to predict, acquire, and interpret the spectral data with confidence.
Theoretical Analysis and Spectral Prediction
The ¹H NMR spectrum is dictated by the unique electronic environment of each proton in the molecule.[3][4] For this compound, the spectrum is defined by the interplay of the pyridine nitrogen, the electron-withdrawing aldehyde group, and the inductive and mesomeric effects of the chlorine substituent.
Molecular Structure and Proton Environments
The molecule contains three distinct aromatic protons (labeled H-2, H-5, and H-6) and one aldehyde proton (H-formyl).
-
H-2: Positioned between the electronegative pyridine nitrogen and the chlorine atom, this proton is expected to be significantly deshielded and appear far downfield.
-
H-6: Ortho to the pyridine nitrogen, this proton will also be deshielded. It is adjacent to H-5, which will lead to spin-spin coupling.
-
H-5: While influenced by the nitrogen, it is further removed than H-2 and H-6. It is ortho to H-6, resulting in a distinct coupling pattern.
-
H-formyl (-CHO): The proton on the aldehyde carbon is highly deshielded due to the strong anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom.[5][6] It will appear as a singlet at a very low field, typically in the 9-10 ppm range.[7]
Predicted Chemical Shifts and Coupling Constants
The chemical shift (δ) indicates the electronic environment, while the coupling constant (J) reveals the connectivity between neighboring protons.[1][8]
-
Aldehyde Proton (H-formyl): Expected to be a singlet (s) around δ 10.0 - 10.5 ppm .
-
H-2: Due to the adjacent nitrogen and chlorine, this proton is predicted to be the most downfield of the aromatic protons, appearing as a singlet (s) around δ 8.8 - 9.0 ppm . Any coupling to H-5 (⁴J, para-coupling) or H-6 (⁴J, meta-coupling) would be very small (<1 Hz) and may not be resolved.
-
H-6: Deshielded by the adjacent nitrogen. It is coupled to H-5 (³J, ortho-coupling). This signal is expected to be a doublet (d) around δ 8.6 - 8.8 ppm .
-
H-5: Coupled to H-6 (³J, ortho-coupling), this proton will also appear as a doublet (d) and is expected to be the most upfield of the aromatic signals, around δ 7.5 - 7.7 ppm . The ortho coupling constant (³JH5-H6) in pyridine rings is typically in the range of 4-6 Hz.
The logical relationship between the molecular structure and the predicted proton signals is visualized in the diagram below.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Foreword: The Structural Imperative in Drug Discovery
An In-Depth Technical Guide to the ¹³C NMR of 3-Chloroisonicotinaldehyde
In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of rational design and regulatory compliance. Heterocyclic compounds, particularly substituted pyridines like this compound, form the core scaffolds of countless pharmacologically active agents. Their precise characterization is paramount. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, moving beyond a simple data report to a foundational understanding of the physicochemical principles governing its spectral signature. We will explore the causal relationships between molecular structure and spectral output, detail a robust experimental protocol, and provide a framework for accurate spectral interpretation.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is dictated by the electronic environment of each of its six unique carbon atoms. The chemical shift (δ) of each carbon is a sensitive probe of the local electron density, which is modulated by the interplay of three key structural features: the pyridine ring's inherent aromaticity, the powerful electron-withdrawing nature of the aldehyde group, and the inductive and resonance effects of the chlorine substituent.
The Pyridine Scaffold
The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the ring carbons compared to benzene (δ ≈ 128.5 ppm). In pyridine itself, the C2/C6 and C4 carbons are more deshielded (more downfield) than the C3/C5 carbons due to the nitrogen's influence.[1][2]
Substituent Chemical Shift (SCS) Effects
The predictability of ¹³C NMR spectra stems from the largely additive nature of substituent effects.[3][4] We can estimate the chemical shifts in this compound by starting with the known shifts for pyridine and applying corrections for the chloro and aldehyde groups.
-
The Aldehyde Group (-CHO) at C4: The carbonyl carbon of an aldehyde is one of the most deshielded signals in ¹³C NMR, typically appearing between 190-200 ppm.[5] This is due to the strong polarization of the C=O bond, which drastically reduces the electron density around the carbon nucleus.[6][7] This group also acts as a strong electron-withdrawing group, influencing the chemical shifts of the other ring carbons through resonance and inductive effects.
-
The Chloro Group (-Cl) at C3: The chlorine atom exerts two primary effects. Its high electronegativity causes a significant deshielding (a downfield shift) of the carbon to which it is directly attached (the ipso-carbon, C3).[8] It also influences the ortho (C2, C4), meta (C5), and para (C6) positions, though to a lesser extent.[3][8]
The logical relationship between the molecule's structure and its expected spectral features is outlined below.
Caption: Standard Operating Procedure for ¹³C NMR data acquisition.
Spectral Analysis and Data Interpretation
Based on the theoretical principles discussed, a predicted ¹³C NMR spectrum for this compound in CDCl₃ is presented below. The assignments are justified based on established substituent effects.
Predicted Chemical Shifts and Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~191.5 | The aldehyde carbonyl carbon is the most deshielded, appearing far downfield, typical for this functional group. [5] |
| C4 | ~144.0 | Quaternary carbon attached to the electron-withdrawing aldehyde group and influenced by the ring nitrogen. Expected to be downfield. |
| C2 | ~154.5 | Highly deshielded due to its proximity (ortho) to the electronegative ring nitrogen. |
| C6 | ~151.0 | Also ortho to the ring nitrogen, thus significantly deshielded, but less so than C2 which is also ortho to the chlorine. |
| C3 | ~135.0 | The ipso-carbon directly attached to chlorine, leading to a significant downfield shift from its position in unsubstituted pyridine. [8] |
| C5 | ~122.0 | Least affected by the substituents. It is meta to both the chlorine and aldehyde groups, resulting in the most upfield (shielded) signal of the ring carbons. |
Note: These are estimated values. Actual experimental values may vary slightly depending on solvent and concentration.
Advanced Techniques for Unambiguous Assignment
While the predictions above are well-grounded, definitive assignment requires further evidence. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and 2D NMR are invaluable.
-
DEPT-135: This experiment would confirm the assignments by phase. The C=O and C4, C3 (quaternary) signals would be absent. The C2, C6, and C5 (CH) signals would appear as positive peaks.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). It would definitively link the signals for C2, C5, and C6 to their corresponding proton resonances in the ¹H NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons over two or three bonds. For instance, the proton on C2 would show a correlation to C3 and C4, and the aldehyde proton would show correlations to C4 and C5, cementing the structural assignments.
Conclusion
The ¹³C NMR spectrum of this compound provides a rich dataset that is fully interpretable through the application of fundamental principles of substituent effects in heterocyclic systems. The six unique carbon signals, from the highly deshielded aldehyde carbonyl to the aromatic carbons modulated by the ring nitrogen and chlorine atom, serve as a distinct fingerprint for this important chemical scaffold. The robust experimental protocol detailed herein ensures the acquisition of high-quality, reproducible data, while advanced techniques like DEPT and 2D NMR offer a pathway to irrefutable structural confirmation. This comprehensive understanding is essential for researchers in drug discovery and materials science who rely on precise molecular characterization.
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ResearchGate. "13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines." [Link]
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St. Thomas, et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, 1997, 37(4), 719-723. [Link]
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IR spectroscopy of 3-Chloroisonicotinaldehyde
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloroisonicotinaldehyde
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical exploration of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure, vibrational physics, and the resulting infrared spectrum. We will delve into the theoretical underpinnings, present a robust experimental protocol, and discuss the practical applications of this analytical technique in a pharmaceutical context.
Introduction: The Significance of this compound
This compound (C₆H₄ClNO) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.[1] The presence of chlorine-containing molecules is prominent in a vast number of FDA-approved drugs, where the halogen can influence properties such as lipophilicity, metabolic stability, and binding affinity.[2][3]
For scientists working in drug discovery and process development, the ability to rapidly and accurately verify the identity, purity, and structural integrity of such intermediates is paramount. Infrared spectroscopy offers a powerful, non-destructive, and cost-effective method to achieve this.[4] By probing the vibrational modes of the molecule's functional groups, FTIR provides a unique chemical "fingerprint," enabling quality control and reaction monitoring. This guide will equip you with the knowledge to interpret this fingerprint with confidence.
Molecular Structure and Predicted Vibrational Modes
The infrared spectrum of this compound is dictated by its distinct structural features: the pyridine ring, the aldehyde functional group, and the carbon-chlorine bond. Each component gives rise to characteristic absorption bands corresponding to specific vibrational motions (stretching and bending). For a non-linear molecule like this with 12 atoms, there are 3N-6, or 30, fundamental vibrational modes.[5]
Key Functional Group Analysis:
-
The Aldehyde Group (-CHO): This group is responsible for some of the most diagnostic peaks in the spectrum.
-
C=O Stretch: The carbonyl (C=O) bond's stretching vibration produces a very strong and sharp absorption band. For aromatic aldehydes, where the carbonyl group is conjugated with the pyridine ring, this peak is expected to appear at a lower wavenumber compared to aliphatic aldehydes, typically in the range of 1685-1710 cm⁻¹ .[6][7] This shift is due to the delocalization of π-electrons, which slightly weakens the C=O double bond.
-
Aldehydic C-H Stretch: The stretch of the C-H bond of the aldehyde group is also highly characteristic. It typically manifests as one or two moderate peaks in the region of 2695-2830 cm⁻¹ .[6][7] Often, a distinct peak can be observed around 2720 cm⁻¹, which is a strong indicator of an aldehyde.[6] This can sometimes appear as a shoulder on the more intense alkyl C-H stretching bands if other saturated carbons were present.
-
-
The Substituted Pyridine Ring: The vibrations of the aromatic ring provide a complex but informative set of absorptions.
-
C=C and C=N Ring Stretching: These vibrations occur in the 1400-1620 cm⁻¹ region. Substituted pyridines typically show several strong to medium bands here, analogous to benzene ring vibrations.[8]
-
Aromatic C-H Stretching: The stretching of the C-H bonds on the pyridine ring will produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.
-
C-H Bending (Out-of-Plane): The substitution pattern on the ring influences the position of the strong out-of-plane C-H bending vibrations, which are found in the 700-900 cm⁻¹ region. These can be very useful for confirming the substitution pattern.
-
-
The Carbon-Chlorine Bond (C-Cl):
-
C-Cl Stretch: The stretching vibration for a C-Cl bond where the carbon is part of an aromatic ring typically appears as a strong band in the 1000-1100 cm⁻¹ range. However, this can sometimes be difficult to distinguish within the complex fingerprint region.
-
Data Presentation: Summary of Expected Absorptions
The following table summarizes the anticipated key vibrational modes for this compound, providing a predictive framework for spectral interpretation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aldehyde | C-H Stretch | 2695 - 2830 | Medium, often two bands |
| Pyridine Ring | Aromatic C-H Stretch | 3010 - 3100 | Medium, sharp |
| Aldehyde | C=O Stretch (conjugated) | 1685 - 1710 | Strong, sharp |
| Pyridine Ring | C=C and C=N Ring Stretch | 1400 - 1620 | Medium to Strong (multiple bands) |
| Aromatic C-Cl | C-Cl Stretch | 1000 - 1100 | Strong |
| Pyridine Ring | C-H Out-of-Plane Bending | 700 - 900 | Strong |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the acquisition of a clean, interpretable spectrum, a meticulous experimental protocol is essential. As this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique.[9][10] An alternative, modern approach using Attenuated Total Reflectance (ATR) is also viable and requires minimal sample preparation.[11]
Workflow for KBr Pellet Transmission FTIR
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology (KBr Pellet)
-
Material Preparation:
-
Causality: Use spectroscopic grade KBr that has been thoroughly dried in an oven (e.g., at 100-110°C for several hours) and stored in a desiccator.[12] KBr is hygroscopic, and any absorbed water will introduce broad O-H stretching bands (~3400 cm⁻¹) that can obscure sample peaks.[12]
-
Accurately weigh approximately 1-2 mg of this compound and 150-200 mg of the dry KBr. The low sample concentration (around 1%) is crucial to ensure the resulting absorptions are not saturated and obey the Beer-Lambert law.[12]
-
-
Grinding and Mixing:
-
Causality: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture vigorously for several minutes until it becomes a fine, homogenous powder. This step is critical to reduce the particle size of the sample to below the wavelength of the incident IR radiation, which minimizes light scattering (the Christiansen effect) and prevents distorted, broad peaks.[12]
-
-
Pellet Formation:
-
Causality: Transfer a portion of the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. The high pressure causes the KBr to flow and encapsulate the sample, forming a solid, transparent, or translucent disc. A transparent pellet indicates good particle size reduction and minimizes background signal loss.
-
-
Spectrum Acquisition:
-
Causality: First, acquire a background spectrum with the empty sample holder in the spectrometer's beam path. This measures the instrument's response and the spectral signature of atmospheric water vapor and CO₂. The instrument software will automatically subtract this background from the sample spectrum, yielding the absorbance spectrum of the sample alone.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Interpretation and Validation
Interpreting the spectrum involves correlating the observed absorption bands with the predicted vibrational modes.
-
Initial Check: Look for the most intense and characteristic peaks first. A very strong, sharp peak in the ~1700 cm⁻¹ region is a primary confirmation of the carbonyl group.[13]
-
Aldehyde Confirmation: Search for the weaker, but highly diagnostic, C-H stretching bands between 2700-2850 cm⁻¹. The presence of these, in conjunction with the C=O peak, provides compelling evidence for the aldehyde functionality.
-
Aromatic Region: Analyze the 3000-3100 cm⁻¹ region for aromatic C-H stretches and the 1400-1620 cm⁻¹ region for the characteristic ring stretching vibrations.[14]
-
Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of complex vibrations, including bending modes and the C-Cl stretch.[14] While individual peak assignment can be challenging, the overall pattern is unique to the molecule. For definitive identification, this pattern should be compared against a reference spectrum from a trusted database.
-
Validation: The integrity of the spectrum can be validated by checking for common artifacts. Ensure that atmospheric CO₂ (~2350 cm⁻¹) and water vapor (sharp lines around 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹) have been properly subtracted. If a KBr pellet was used, the absence of a broad O-H band around 3400 cm⁻¹ confirms the KBr was sufficiently dry.
Logical Relationship: Structure to Spectrum
The following diagram illustrates the direct relationship between the molecular components of this compound and their corresponding regions of activity in the infrared spectrum.
Caption: Mapping molecular functional groups to their characteristic IR absorption regions.
Conclusion
The infrared spectrum of this compound is a rich source of structural information, directly accessible through a well-executed FTIR analysis. By understanding the characteristic vibrational frequencies of the aldehyde, substituted pyridine, and chloro functional groups, researchers can confidently identify this critical pharmaceutical intermediate. The protocols and interpretive strategies outlined in this guide provide a robust framework for obtaining high-quality, reliable data essential for quality control, reaction monitoring, and advancing drug development pipelines.
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
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Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (n.d.). SPIE Digital Library. Retrieved from [Link]
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FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]
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Aldehyde IR Spectroscopy. (2024). Berkeley Learning Hub. Retrieved from [Link]
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Infrared Spectral-Structural Correlations of Some Substituted Pyridines. (n.d.). ACS Publications. Retrieved from [Link]
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FT-IR sample preparation. (n.d.). Northern Illinois University. Retrieved from [Link]
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3-Amino-2-chloroisonicotinaldehyde. (n.d.). PubChem. Retrieved from [Link]
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THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (1957). Canadian Journal of Chemistry. Retrieved from [Link]
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Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]
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The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. Retrieved from [Link]
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Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved from [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
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IR: aldehydes. (n.d.). University of Calgary. Retrieved from [Link]
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Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved from [Link]
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THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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A Guide to the NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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(Z)-CH3CH2CH=CH(OCH3). (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Vibrational Modes of Small Molecules. (n.d.). Purdue University. Retrieved from [Link]
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Vibrational Modes. (n.d.). Harvard-Smithsonian Center for Astrophysics. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]
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Acetaldehyde, chloro-. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. (2020). Southern Methodist University. Retrieved from [Link]
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Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PubMed Central. Retrieved from [Link]
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Chemistry Vignettes: Vibrational Modes. (2014). YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Chloroisonicotinaldehyde
Abstract
This technical guide provides a comprehensive framework for the analysis of 3-Chloroisonicotinaldehyde (C₆H₄ClNO) using mass spectrometry. Intended for researchers, analytical scientists, and drug development professionals, this document details the core principles and practical methodologies for achieving robust characterization, unambiguous identification, and structural elucidation of this important heterocyclic aldehyde. We will explore optimal ionization techniques, high-resolution mass spectrometry for elemental composition confirmation, and tandem mass spectrometry (MS/MS) for detailed structural analysis. The causality behind experimental choices is emphasized, ensuring that the described protocols are not merely procedural but are grounded in scientific rationale.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. Its precise characterization is paramount for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for determining molecular weight and deducing chemical structure.[1] This guide presents a logical, experience-driven workflow for the mass spectrometric analysis of this compound, from initial sample introduction to final data interpretation.
Section 1: Foundational Physicochemical Properties and Ionization Strategy
A successful mass spectrometry experiment begins with an understanding of the analyte's physicochemical properties. This compound, with a molecular formula of C₆H₄ClNO, has a monoisotopic mass of 141.0033 Da and an average molecular weight of 141.56 g/mol .[2] Its structure features a pyridine ring, an aldehyde group, and a chlorine atom.
The presence of the pyridine nitrogen, a basic site, makes the molecule readily susceptible to protonation. This characteristic is the primary determinant in selecting an appropriate ionization source.
Choosing the Optimal Ionization Source
For polar, small molecules like this compound, soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.
-
Electrospray Ionization (ESI): ESI is the premier choice for this analyte. The pyridine nitrogen can readily accept a proton in solution, forming a stable [M+H]⁺ ion. ESI in positive ion mode is therefore the recommended approach, as it provides high ionization efficiency and sensitivity for pyridine-containing compounds.[3][4]
-
Atmospheric Pressure Chemical Ionization (APCI): While also a viable option, APCI is generally more suited for less polar compounds than ESI.[1] It could serve as a complementary technique if matrix effects suppress the ESI signal.
-
Electron Ionization (EI): EI is a hard ionization technique that induces extensive and often complex fragmentation.[5] While valuable for creating reproducible fragmentation patterns for library matching, it is less ideal for determining the molecular weight of an unknown, as the molecular ion peak can be weak or absent entirely.[6][7]
Section 2: Experimental Workflow: From Sample to Spectrum
The following protocol outlines a self-validating workflow for the comprehensive analysis of this compound.
Caption: Overall workflow for the LC-MS analysis of this compound.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent system. A typical starting point is 1 mg/mL in a 50:50 mixture of methanol and water.
-
To promote the formation of the [M+H]⁺ ion, acidify the final solution with 0.1% formic acid. This ensures a proton-rich environment, enhancing ionization efficiency.
-
Perform serial dilutions to a working concentration suitable for your instrument (e.g., 1-10 µg/mL).
-
-
Instrumentation and MS1 Full Scan:
-
Infuse the sample directly or inject it into a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[1][8]
-
Set the ionization source to ESI positive mode.
-
Acquire a full scan mass spectrum (MS1) over a relevant m/z range (e.g., m/z 50-300).
-
Self-Validation Check: The primary goal is to obtain the accurate mass of the protonated molecule. The theoretical m/z for [C₆H₄ClNO + H]⁺ is 142.0108. The high mass accuracy provided by instruments like TOF or Orbitrap systems allows for the confident determination of the elemental composition.[8][9][10]
-
-
Tandem Mass Spectrometry (MS/MS) Scan:
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 142.0) in the first mass analyzer (e.g., quadrupole).
-
Fragment the isolated ions in a collision cell using an inert gas like argon or nitrogen. This process is known as Collision-Induced Dissociation (CID).[11]
-
Scan the second mass analyzer to detect the resulting fragment ions.
-
Vary the collision energy (e.g., 10-40 eV) to observe how the fragmentation pattern changes, which can provide additional structural information.
-
Section 3: Data Interpretation: Decoding the Spectra
High-Resolution MS1 Spectrum: Elemental Formula Confirmation
The most critical feature of the MS1 spectrum is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any ion containing one chlorine atom will exhibit a characteristic isotopic signature.[12] You will observe two peaks:
-
The M+ peak corresponding to the ion with the ³⁵Cl isotope.
-
The M+2 peak, two m/z units higher, corresponding to the ion with the ³⁷Cl isotope.
The intensity ratio of the M+ peak to the M+2 peak will be approximately 3:1.[12][13][14] This signature is a definitive indicator of the presence of a single chlorine atom.
| Ion | Theoretical m/z | Description | Expected Relative Abundance |
| [C₆H₅³⁵ClNO]⁺ | 142.0108 | Protonated molecule with ³⁵Cl | 100% |
| [C₆H₅³⁷ClNO]⁺ | 144.0079 | Protonated molecule with ³⁷Cl | ~32% |
Table 1: Expected high-resolution m/z values and isotopic pattern for the protonated molecular ion of this compound.
Measuring the mass of the monoisotopic peak (m/z 142.0108) with high accuracy (e.g., <5 ppm) provides strong evidence for the elemental formula C₆H₅ClNO.[1][15]
Tandem MS/MS Spectrum: Structural Elucidation
The MS/MS spectrum provides a "fingerprint" of the molecule's structure. The fragmentation of protonated pyridine aldehydes is driven by the stability of the aromatic ring and the nature of the substituents. The following is a proposed fragmentation pathway for [M+H]⁺ of this compound.
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Analysis of Key Fragment Ions:
-
Loss of Carbon Monoxide (CO): The most characteristic fragmentation for aromatic aldehydes is the neutral loss of 28 Da (CO) from the protonated aldehyde group.[6][7] This leads to the formation of a stable chloropyridinium ion.
-
[M+H - CO]⁺ → m/z 114.02: This fragment is a strong diagnostic peak for the aldehyde functionality. The presence of the 3:1 chlorine isotopic pattern at m/z 114/116 further confirms this fragment contains the chlorine atom.
-
-
Loss of Hydrogen Chloride (HCl): Subsequent fragmentation of the m/z 114 ion can occur via the loss of HCl (36 Da).
-
[C₅H₄ClN - HCl]⁺ → m/z 78.03: This fragment corresponds to the pyridyl cation (C₅H₄N)⁺. Its presence indicates the original molecule was a chloropyridine derivative.
-
The combination of a neutral loss of 28 Da followed by a loss of 36 Da provides a logical and powerful confirmation of the this compound structure.
Conclusion
The mass spectrometric analysis of this compound is a robust and definitive process when approached with a sound scientific strategy. By leveraging the molecule's inherent chemical properties to select the optimal ionization technique (ESI positive mode), the analyst can generate a strong protonated molecular ion. Subsequent analysis by high-resolution MS confirms the elemental composition via accurate mass measurement and the characteristic 3:1 isotopic pattern indicative of a single chlorine atom. Finally, tandem MS/MS provides unambiguous structural confirmation through the predictable neutral loss of carbon monoxide from the aldehyde group and the subsequent loss of HCl from the pyridine ring. This multi-faceted approach, grounded in the principles of ionization and fragmentation, provides a self-validating system for the confident identification and characterization of this compound in any research or development setting.
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Paasse, M., et al. (2008). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of Mass Spectrometry. Available at: [Link]
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D'Arienzo, C., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
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Zhang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Available at: [Link]
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Gault, J., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews. Available at: [Link]
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Kind, T., et al. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry. Available at: [Link]
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Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Health Science. Available at: [Link]
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Barceló-Barrachina, E., et al. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Kind, T., & Fiehn, O. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Available at: [Link]
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Rubino, F. M., & Zecca, L. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Johnson, D. W. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Higashi, T. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Tandem mass spectrometry. Wikimedia Foundation. Available at: [Link]
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Goolsby, B., & Brodbelt, J. S. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Rapid Communications in Mass Spectrometry. Available at: [Link]
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Diaz, S. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]
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Introduction: The Critical Role of Purity for 3-Chloroisonicotinaldehyde
An In-Depth Technical Guide to the Purification of 3-Chloroisonicotinaldehyde
This compound is a substituted pyridine carbaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a reactive aldehyde group and a chlorinated pyridine ring, makes it a versatile intermediate for constructing more complex molecular architectures. However, the synthetic routes to this compound can introduce a variety of impurities, including starting materials, byproducts, and regioisomers, which can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API)[1][2][3].
Therefore, robust and efficient purification of this intermediate is not merely a procedural step but a critical determinant of downstream success in drug development and manufacturing. This guide provides a comprehensive overview of the principal methods for purifying this compound, grounded in chemical principles and practical laboratory insights. We will explore recrystallization, column chromatography, and vacuum distillation, detailing the causality behind procedural choices and providing actionable protocols for researchers and process chemists.
Physicochemical Profile: Guiding Purification Strategy
A successful purification strategy begins with a thorough understanding of the compound's physical and chemical properties. These parameters dictate the choice of solvents, temperature, and pressure, forming the rational basis for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO | [4] |
| Molecular Weight | 141.56 g/mol | [4] |
| Appearance | White to yellow crystalline powder | [4] |
| Melting Point | 58-62 °C | [4] |
| Boiling Point | 93 °C @ 6 mmHg | [4] |
| Solubility | Soluble in Methanol | [4] |
| Sensitivity | Air Sensitive | [4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4][5] |
The solid, crystalline nature and defined melting point of this compound strongly suggest that recrystallization will be a highly effective purification method. Its boiling point indicates that vacuum distillation is a viable alternative, particularly for removing non-volatile impurities. Column chromatography remains a powerful tool for separating closely related impurities that may co-crystallize.
Core Purification Methodologies
The selection of a purification technique is a balance between the required purity level, the nature of the impurities, scale, cost, and time. The following sections detail the most applicable methods for this compound.
Caption: General Purification Workflow for this compound.
Recrystallization: The Primary Choice for Crystalline Solids
Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a specific solvent at varying temperatures.[6] The ideal solvent will dissolve the target compound sparingly at low temperatures but completely at or near its boiling point.[7] This allows impurities to either remain undissolved in the hot solution (and be filtered out) or stay dissolved in the cold mother liquor after the desired product has crystallized.
Causality Behind Solvent Selection: The choice of solvent is the most critical factor for a successful recrystallization.[8][9] The principle of "like dissolves like" is a good starting point. This compound has moderate polarity due to the electronegative chlorine and nitrogen atoms and the polar aldehyde group. Therefore, solvents of intermediate polarity are likely candidates. Given its documented solubility in methanol[4], a mixed-solvent system, such as methanol-water or ethanol-water, could be highly effective. A mixed-solvent approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "bad" solvent (in which it is poorly soluble) until the solution becomes turbid, indicating saturation.[8] Heating this mixture should result in a clear solution, from which pure crystals will form upon slow cooling.
Caption: Decision tree for selecting a recrystallization solvent.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Begin by testing small quantities of the crude material with potential solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene). A good solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid completely dissolves.[7] Adding excess solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[6] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity.
Column Chromatography: For Complex Mixtures
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10] For this compound, this method is ideal for separating it from impurities with similar polarity that cannot be easily removed by recrystallization.
Causality Behind Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity. Its surface is rich in silanol groups (Si-OH), making it polar.
-
Mobile Phase (Eluent): The choice of eluent is determined by running Thin Layer Chromatography (TLC) plates first.[11][12] The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3, ensuring good separation from impurities.[11] A common approach is to start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. For aldehydes, it is sometimes advisable to avoid alcohol-based eluents (like methanol) with silica gel, as the acidic nature of the silica can catalyze the formation of hemiacetals or acetals, complicating the purification.[11]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate) to find the optimal eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top to protect the silica surface.[13]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to push the solvent through the column (this is known as "flash" chromatography).[10] Less polar compounds will travel down the column faster, while more polar compounds will be retained longer by the silica gel.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.[14]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: The workflow for purification by flash column chromatography.
Vacuum Distillation: For Non-Volatile Impurities
Distillation separates components of a liquid mixture based on differences in their boiling points (vapor pressures).[12][15] Since this compound has a boiling point of 93 °C at a reduced pressure of 6 mmHg[4], vacuum distillation is necessary to avoid the high temperatures required at atmospheric pressure, which could lead to decomposition. This method is particularly effective for removing non-volatile impurities (e.g., salts, polymers) or separating from solvents with significantly different boiling points.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed. Place the crude, liquid (or molten) this compound in the distilling flask with a stir bar.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Distillation: As the compound boils, the vapor will rise, condense in the condenser, and be collected in the receiving flask. Monitor the temperature of the vapor; a stable temperature during distillation indicates that a pure substance is being collected.
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.
Purity Assessment: Validating the Outcome
No purification is complete without rigorous analytical verification. Multiple orthogonal methods should be employed to confirm the purity of the final product.
| Method | Principle | Information Provided |
| Melting Point | A pure crystalline solid has a sharp, defined melting point range. | A narrow range (e.g., < 2°C) close to the literature value (58-62°C) indicates high purity. Impurities typically depress and broaden the melting range.[6] |
| HPLC | Differential partitioning of analytes between a mobile phase and a stationary phase. | Provides quantitative purity data (e.g., area percent) and an impurity profile. Reversed-phase HPLC is a common choice for non-volatile compounds.[16][17] |
| GC | Differential partitioning of volatile analytes between a carrier gas and a stationary phase. | Ideal for assessing volatile impurities. Can be coupled with Mass Spectrometry (GC-MS) for impurity identification.[16][17][18] |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Confirms the chemical structure of the compound and can be used for quantitative purity assessment (qNMR) against a certified standard.[16] |
Conclusion and Recommendations
The purification of this compound is a critical step in the synthesis of many valuable compounds. The choice of method depends on the specific context of the synthesis.
-
For routine purification of a mostly pure, crystalline solid, recrystallization is the most efficient, cost-effective, and scalable method.
-
When dealing with complex mixtures or stubborn impurities of similar polarity, flash column chromatography offers superior separation power.
-
Vacuum distillation is a valuable technique for large-scale operations where the primary impurities are non-volatile.
A multi-step approach, such as an initial recrystallization followed by a final polishing step if needed, often yields the highest purity material. In all cases, the final purity must be confirmed using appropriate analytical techniques like HPLC or GC to ensure the material meets the stringent quality standards required in pharmaceutical and agrochemical development.
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Whitepaper: A Senior Application Scientist's Guide to the Recrystallization of 3-Chloroisonicotinaldehyde
Abstract: This in-depth technical guide provides a comprehensive framework for the purification of 3-Chloroisonicotinaldehyde (CAS 72990-37-5) via recrystallization. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships that underpin a successful and reproducible purification strategy. We will explore the critical aspects of solvent system selection, protocol optimization to mitigate common failure modes like "oiling out," and post-purification validation. The guide presents two detailed protocols—a single-solvent and a recommended mixed-solvent system—designed as self-validating systems to ensure scientific integrity.
Introduction: The Imperative of Purity
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. As a substituted pyridine aldehyde, its utility as a precursor is directly dependent on its purity. Trace impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays. The primary impurity of concern is the over-oxidation product, 3-chloroisonicotinic acid, which can arise due to the aldehyde's air sensitivity.[1] This guide provides the technical rationale and field-proven methodologies to effectively remove this and other process-related impurities, ensuring the high-grade material required for advanced applications.
Physicochemical Profile and Strategic Considerations
A successful purification begins with a thorough understanding of the target molecule's properties and potential contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Recrystallization |
| CAS Number | 72990-37-5 | [1] | Unique identifier for the compound. |
| Molecular Formula | C₆H₄ClNO | [1] | Provides context for polarity and molecular weight. |
| Molecular Weight | 141.56 g/mol | [1] | Used for all stoichiometric calculations. |
| Appearance | White to yellow crystalline powder | [1] | The goal is to remove colored impurities to obtain a white solid. |
| Melting Point | 58-62 °C (lit.) | [1] | A critical benchmark for purity assessment. A sharp melting point within this range indicates high purity. |
| Solubility | Soluble in Methanol | [1] | A key starting point for solvent selection. |
| Sensitivity | Air Sensitive | [1] | The aldehyde is prone to oxidation. The protocol must minimize exposure to air at high temperatures. |
Anticipating Impurities
The most common impurities in a sample of this compound include:
-
3-Chloroisonicotinic Acid: The product of atmospheric oxidation. Being a carboxylic acid, it has significantly different solubility and acidity compared to the aldehyde, making it readily removable.
-
Unreacted Starting Materials: Dependent on the synthetic route (e.g., reduction of 3-chloro-4-cyanopyridine).
-
Colored Polymeric Byproducts: Often the cause of the yellow or tan discoloration in crude samples.
The Recrystallization Strategy: From Theory to Practice
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The ideal solvent will dissolve the target compound sparingly at low temperatures but completely at higher temperatures, while impurities remain either highly soluble or completely insoluble at all temperatures.[3]
Solvent System Selection: The Core Decision
Choosing the correct solvent is the most critical step in developing a recrystallization protocol.[3] For this compound, its polarity (conferred by the aldehyde and the pyridine nitrogen) and relatively low melting point guide our choices.
Caption: Logical workflow for selecting a suitable solvent system.
A single solvent like methanol is an option but presents a risk.[1] Its boiling point (~65 °C) is very close to the compound's melting point (58-62 °C), which can cause the solid to melt in the hot solvent rather than dissolve, a phenomenon known as "oiling out." An oil, upon cooling, often solidifies into an amorphous mass, trapping impurities rather than excluding them in a crystal lattice.
A mixed-solvent system , often called multi-solvent recrystallization, provides superior control.[4][5] We select a "good" solvent in which the compound is highly soluble and a "bad" solvent (miscible with the first) in which the compound is poorly soluble. This allows for fine-tuning of the saturation point. For this compound, an alcohol/water system is an excellent choice.[4]
Table 2: Evaluation of Potential Solvent Systems
| Solvent System | Type | Rationale & Causality | Recommendation |
| Methanol | Single | Known to dissolve the compound.[1] High Risk: Boiling point is too close to the compound's melting point, likely causing "oiling out." | Not Recommended |
| Isopropanol (IPA) / Water | Mixed | Excellent Choice: IPA is a good solvent, while water is a poor one. The higher boiling point of IPA (82 °C) provides a safer temperature margin above the compound's melting point. The system is easily controlled by the stepwise addition of water as the anti-solvent. | Highly Recommended |
| Ethanol / Water | Mixed | Good Alternative: Similar principle to IPA/water. Ethanol's boiling point (78 °C) also provides a sufficient margin. | Recommended |
| Toluene or Cyclohexane | Single | Often used for purifying related chloro-pyridine derivatives.[6] These non-polar solvents are effective for removing non-polar impurities but may have lower capacity for the target compound. | Viable for specific impurity profiles. |
Experimental Protocols
The following protocols are designed for a laboratory scale of 1-10 grams of crude material.
Protocol A: Single-Solvent Recrystallization (Illustrative Example)
This protocol is provided for educational purposes to illustrate the single-solvent technique but is not the recommended path due to the high risk of oiling out.
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of methanol and a boiling chip, and heat the mixture gently.
-
Continue adding methanol dropwise until the solid just dissolves.
-
Remove from heat and allow to cool slowly.
-
Observe for oiling out. If an oil forms, reheat to dissolve and add slightly more solvent before attempting to cool again.
-
Once at room temperature, cool further in an ice bath.
-
Collect crystals via vacuum filtration.
Protocol B: Mixed-Solvent Recrystallization (Recommended Method: Isopropanol/Water)
This is the authoritative, field-proven method for reliable purification. It is a self-validating system designed to produce high-purity material.
Caption: Step-by-step workflow for the recommended mixed-solvent protocol.
Detailed Step-by-Step Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in a 125 mL Erlenmeyer flask. Add a magnetic stir bar. Heat a beaker of isopropanol (IPA) and a beaker of deionized water on a hot plate. Add the minimum volume of hot IPA to the flask with stirring until the solid is completely dissolved. The solution should be clear.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration at this stage to remove them.
-
Saturation: While maintaining the temperature of the IPA solution, add hot water dropwise using a pipette. Continue adding water until you observe a faint, persistent cloudiness. This indicates that the solution is saturated. This is the most critical step and requires careful observation.
-
Clarification: Add 1-2 drops of hot IPA to the cloudy solution until it becomes perfectly clear again. You now have a hot, saturated solution, perfectly primed for crystallization.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed on the benchtop.[4][7] Slow cooling is essential for the formation of large, pure crystals.[8] Rushing this step by "shock cooling" can cause the compound to precipitate, trapping impurities.[8]
-
Yield Maximization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the recovery of the crystalline product.[5][7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of a cold 50:50 mixture of IPA and water to rinse away any residual soluble impurities.
-
Drying: Allow the crystals to air dry on the filter for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the melting point (e.g., 35-40 °C).
Post-Recrystallization Analysis and Troubleshooting
5.1 Purity Validation: The primary method for assessing purity is melting point analysis.[3]
-
Crude Material: Will typically exhibit a broad and depressed melting range (e.g., 54-59 °C).
-
Recrystallized Material: Should display a much sharper melting range (e.g., 60-62 °C) that is consistent with the literature value.[1]
5.2 Yield Calculation: Calculate the percent recovery to assess the efficiency of the process.[5] Percent Recovery = (Mass of Pure, Dry Crystals / Initial Mass of Crude Material) * 100 A recovery of 70-85% is typically considered good.
Table 3: Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause(s) | Solution |
| No Crystals Form | Too much solvent was added; the solution is not saturated. | Reheat the solution and boil off some of the solvent to reduce the volume. Allow to cool again. If that fails, add a seed crystal or scratch the inside of the flask with a glass rod at the solvent line.[3][4] |
| "Oiling Out" | Cooling solution from a temperature above the solute's melting point; solution is too saturated. | Reheat the solution to dissolve the oil completely. Add more of the "good" solvent (IPA) to decrease the saturation level. Cool again, more slowly. |
| Low Recovery | Incomplete crystallization (not enough time or not cooled sufficiently); too much solvent used. | Ensure the solution is cooled in an ice bath for an adequate amount of time. If too much solvent was the issue, the filtrate can be concentrated to yield a second crop of crystals, which may be of lower purity. |
| Colored Crystals | Insoluble colored impurity not removed; colored impurity is co-crystallizing. | Perform a hot filtration step. If that fails, add a small amount of activated carbon to the hot solution before the hot filtration step to adsorb the colored impurity. |
Safety and Handling Precautions
This compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. If contact occurs, wash skin with plenty of soap and water. If inhaled, move to fresh air.[9]
Conclusion
The successful recrystallization of this compound is an exercise in the careful application of chemical principles. While a single-solvent system presents a viable but risky option, a mixed-solvent system, particularly Isopropanol/Water, offers superior control and reliability. By understanding the compound's physicochemical properties, anticipating potential impurities, and meticulously following the recommended protocol, researchers can consistently produce high-purity material suitable for the most demanding synthetic and research applications. The validation of purity through melting point analysis provides the final, essential confirmation of a successful purification.
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An In-depth Technical Guide to the Stability and Storage of 3-Chloroisonicotinaldehyde
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. 3-Chloroisonicotinaldehyde (CAS 72990-37-5), a key building block in the synthesis of novel therapeutics and other fine chemicals, is no exception. Its stability profile directly impacts the reliability of experimental outcomes and the quality of the final product. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established chemical principles and safety data.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 72990-37-5 | |
| Molecular Formula | C₆H₄ClNO | |
| Molecular Weight | 141.56 g/mol | |
| Appearance | White to yellow crystalline powder | ECHEMI |
| Melting Point | 58-62 °C | ECHEMI |
| Boiling Point | 93 °C at 6 mmHg | ECHEMI |
| Solubility | Soluble in methanol. | LookChem |
Core Directive for Storage: Maintaining Chemical Integrity
The primary goal of a defined storage protocol is to mitigate degradation, thereby ensuring the purity and reactivity of this compound remain within specification over time. Based on safety data sheets and the inherent chemical nature of the molecule, the following conditions are mandated.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to store it under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[1] Lower temperatures slow down the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[1] This is a critical requirement due to the compound's sensitivity to air.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2] This prevents the ingress of moisture and atmospheric oxygen.
-
Light: While not explicitly stated in the primary safety data sheets, it is good practice to protect the compound from light, as aromatic aldehydes can be susceptible to photodegradation.
The following diagram illustrates the logical flow for ensuring the optimal storage of this compound.
Understanding the Stability Profile and Potential Degradation Pathways
This compound possesses two primary reactive functional groups: an aldehyde and a chloro-substituted pyridine ring. Its instability arises from the potential reactions of these groups with atmospheric components or other chemicals.
Sensitivity to Air (Oxygen)
The notation "Air Sensitive" on supplier information is a critical warning.[3] The aldehyde functional group is susceptible to oxidation, particularly in the presence of oxygen. This reaction converts the aldehyde to the corresponding carboxylic acid, 3-chloroisonicotinic acid. This is a common degradation pathway for many aldehydes and is often catalyzed by light and trace metals.[4]
Sensitivity to Moisture
While not as pronounced as air sensitivity, aldehydes can undergo hydration in the presence of water to form an unstable geminal diol. More significantly, moisture can facilitate other degradation reactions. Therefore, maintaining a dry environment is crucial.
Potential Degradation Reactions
-
Oxidation: As mentioned, the aldehyde can be oxidized to a carboxylic acid. This is the most likely degradation pathway in the presence of air.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring is susceptible to substitution by nucleophiles.[5] While this is less likely to occur under standard storage conditions, it is a consideration if the compound comes into contact with nucleophilic reagents.
-
Photodegradation: Aromatic aldehydes and chloropyridines can be sensitive to light. A study on the photodegradation of 2-chloropyridine revealed the formation of various byproducts, including pyridinecarboxylic acids.[2] A similar susceptibility to photodegradation should be assumed for this compound.
The following diagram illustrates these potential degradation pathways.
Incompatibilities
To prevent degradation and ensure safety, this compound should not be stored with or exposed to:
-
Strong oxidizing agents: These can react vigorously with the aldehyde group.
-
Strong bases: These can potentially catalyze aldol-type reactions or other decompositions.
-
Strong acids: While generally stable to acid, prolonged exposure could lead to unforeseen reactions.
Analytical Methods for Stability Assessment
To monitor the stability of this compound, validated analytical methods are essential. These methods should be capable of separating the parent compound from potential degradation products.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for assessing the purity and stability of this compound.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be the primary choice for purity analysis. Due to the aldehyde functionality, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can enhance UV detection and chromatographic separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separation and identification of volatile impurities and degradation products.[3][8] Given the compound's boiling point, GC is a viable technique.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the compound and for identifying major degradation products. Quantitative NMR (qNMR) can also be used for purity assessment.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the presence of the aldehyde carbonyl group (~1700 cm⁻¹) and the potential appearance of a carboxylic acid hydroxyl group (broad peak ~2500-3300 cm⁻¹) and carbonyl group (~1760 cm⁻¹) in a degraded sample.
Experimental Protocols
Protocol for Handling and Dispensing
-
Remove the container of this compound from the 2-8°C storage.
-
Allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.
-
Perform all weighing and handling operations under an inert atmosphere, such as in a glovebox or under a steady stream of nitrogen or argon.
-
Promptly and securely reseal the container after dispensing the required amount.
-
Return the container to the 2-8°C storage.
General Protocol for Stability Study
-
Characterize the initial batch of this compound using a validated analytical method (e.g., HPLC) to determine its initial purity.
-
Store aliquots of the material under the recommended conditions (2-8°C, inert atmosphere, dark) and under stressed conditions (e.g., elevated temperature, exposure to air, exposure to light).
-
At specified time points, withdraw samples and analyze them using the stability-indicating analytical method.
-
Compare the purity of the stored samples to the initial purity and identify and quantify any degradation products.
The following diagram outlines a general workflow for a stability assessment study.
Conclusion
The stability of this compound is intrinsically linked to its chemical structure, particularly the presence of the reactive aldehyde group and the chloro-substituted pyridine ring. Its primary sensitivity is to atmospheric oxygen, necessitating strict storage under an inert atmosphere. Adherence to the recommended storage conditions of refrigeration (2-8°C) in a tightly sealed container, protected from moisture and light, is crucial for maintaining its purity and ensuring the reliability of its use in research and development. A proactive approach to stability, including proper handling and the use of appropriate analytical methods for quality control, will ultimately contribute to the success of synthetic endeavors that rely on this valuable chemical intermediate.
References
-
Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. Available at: [Link]
-
Lojzova, L., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. Available at: [Link]
-
Antoniou, M. G., et al. (2014). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 264, 366-373. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Available at: [Link]
- Jubilant Ingrevia Limited. (2021).
- Jubilant Ingrevia Limited. (n.d.).
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Organic Chemistry Explained. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
- Lin, T. F., & Ho, C. T. (2001).
- BOC Sciences. (n.d.).
- ChemCon GmbH. (n.d.).
- BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC.
- Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Ningbo Inno Pharmchem Co.,Ltd. (2026).
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- 5. youtube.com [youtube.com]
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- 8. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing and Utilizing 3-Chloroisonicotinaldehyde for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Halogenated Pyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands as a privileged scaffold, present in numerous FDA-approved drugs and natural products.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of modern pharmaceutical design.[2][3] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. 3-Chloroisonicotinaldehyde (also known as 3-Chloro-4-pyridinecarboxaldehyde), a key heterocyclic building block, exemplifies this principle. Its aldehyde group offers a versatile handle for a myriad of chemical transformations, while the chlorine atom at the 3-position significantly influences the electronic nature of the ring, providing a vector for further synthetic elaboration or enhancing molecular interactions with biological targets. This guide provides an in-depth technical overview of the commercial landscape for this critical reagent, expert guidance on supplier validation, and detailed protocols for its synthesis and quality control, empowering researchers to confidently integrate this valuable intermediate into their discovery workflows.
Chemical Profile and Key Properties
A foundational understanding of a reagent's physical and chemical properties is paramount before its inclusion in any experimental plan. Below is a summary of the key identifiers and characteristics for this compound.
| Property | Value | Source(s) |
| CAS Number | 72990-37-5 | [4][5][6][7] |
| Molecular Formula | C₆H₄ClNO | [6][8] |
| Molecular Weight | 141.56 g/mol | [8] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 58-62 °C | [8] |
| Synonyms | 3-Chloro-4-pyridinecarboxaldehyde | [5][8] |
Part 1: The Commercial Supplier Landscape
Sourcing high-quality reagents is a critical, yet often overlooked, aspect of reproducible research. The commercial availability of this compound ranges from small-scale quantities for initial screening to bulk quantities for later-stage development.
Supplier Evaluation Workflow
Choosing a supplier should be a systematic process. Simply selecting the lowest-cost option can introduce significant risk in terms of purity, consistency, and supply chain reliability. The following workflow provides a self-validating system for qualifying a potential supplier.
Caption: A logical workflow for qualifying commercial chemical suppliers.
Prominent Commercial Suppliers
The following table summarizes several established suppliers of this compound. This is not an exhaustive list but represents a cross-section of the market, from large distributors to more specialized chemical providers.
| Supplier | Product Number (Example) | Stated Purity | Available Quantities | Notes |
| TCI (Tokyo Chemical Industry) | C2542 | >98.0% (GC) | 5g, 25g | A well-regarded supplier with strong documentation practices.[5] |
| Sigma-Aldrich (Merck) | CDS019777 | 97% | 250mg, 1g | Offers a wide range of research chemicals, often with extensive online documentation.[8] |
| Apollo Scientific | PC5041 | Not specified | 5g, 25g, 100g, 500g | A UK-based supplier specializing in fluorine and heterocyclic chemistry.[7][9] |
| Parchem | N/A | Not specified | Bulk inquiries | A supplier focused on specialty and fine chemicals, often for larger scale needs.[1][4] |
| BLD Pharm | BD151608 | Not specified | Inquire | Offers a wide array of building blocks and intermediates.[3] |
Part 2: Synthesis, Protocols, and Quality Control
For drug development professionals, understanding the synthetic route to a key intermediate is crucial for assessing potential impurities and ensuring long-term supply chain viability. Two robust and chemically distinct methods for the preparation of this compound are detailed below.
Synthetic Pathways Overview
The choice of synthetic route often depends on the available starting materials and the required scale. The oxidation of a pre-functionalized pyridine is a direct approach, while ortho-metalation offers a convergent strategy from a simpler starting material.
Caption: Key synthetic routes to this compound.
Experimental Protocol 1: Synthesis via Oxidation of (3-Chloro-4-pyridinyl)methanol
This method is advantageous when the corresponding alcohol is readily available. The use of Pyridinium chlorochromate (PCC) is a classic method for the mild oxidation of primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid.[10][11]
Causality: PCC is chosen because it operates under anhydrous conditions in solvents like dichloromethane (DCM). This prevents the formation of the aldehyde hydrate, which is susceptible to further oxidation.[10][11] The addition of an inert solid like Celite or molecular sieves is a field-proven technique to prevent the formation of a difficult-to-handle chromium tar.[12]
Methodology:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol).
-
Reagent Addition: Add Celite (an equal weight to PCC) followed by Pyridinium chlorochromate (PCC, 1.5 equivalents). Stir the resulting suspension.
-
Substrate Addition: Dissolve (3-Chloro-4-pyridinyl)methanol (1.0 equivalent) in anhydrous DCM (2 volumes) and add it to the PCC suspension dropwise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, washing thoroughly with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Experimental Protocol 2: Synthesis via Directed Ortho-Metalation and Formylation
This approach builds the aldehyde functionality directly onto the pyridine core. Directed ortho-metalation using a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can deprotonate the C4 position of 3-chloropyridine.[2][7] The resulting organolithium species is then quenched with an electrophile like N,N-Dimethylformamide (DMF) to install the aldehyde.[6]
Causality: The chloro-substituent at the 3-position directs the deprotonation to the adjacent C4 position. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive pyridyllithium intermediate. DMF serves as an efficient "formyl" anion equivalent.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 20 volumes) and 3-chloropyridine (1.0 equivalent).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF, 2.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming and Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to 0 °C and then quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to afford the final product.
Trustworthiness: A Self-Validating System for Quality Control
A Certificate of Analysis (CoA) is the primary document attesting to a compound's quality. However, a senior scientist must be able to interpret the provided data to validate the supplier's claims. Here is what to look for:
-
Assay (Purity): Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is generally acceptable for most research applications.
-
Identity Confirmation: This should be supported by spectroscopic data.
Expected Spectroscopic Signatures:
-
¹H NMR (Proton NMR): The most telling signal will be the aldehydic proton, which is highly deshielded and should appear as a singlet in the δ 9.5-10.5 ppm region. The three aromatic protons on the pyridine ring will appear further upfield, with splitting patterns dictated by their coupling constants.
-
¹³C NMR (Carbon NMR): The carbonyl carbon of the aldehyde is a key diagnostic peak, expected in the δ 190-200 ppm range. The five other carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm).
-
Infrared (IR) Spectroscopy: Two characteristic peaks confirm the aldehyde functionality: a strong, sharp C=O (carbonyl) stretch around 1710-1730 cm⁻¹ and a distinctive, medium-intensity C-H stretch for the aldehydic proton, often seen as a pair of peaks around 2720 cm⁻¹ and 2820 cm⁻¹.[13]
Applications in Drug Development
This compound is not an end product but a versatile starting point. The aldehyde can be readily converted into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This functional group versatility, combined with the electronically modified pyridine ring, makes it an ideal building block for creating libraries of compounds for high-throughput screening or for the targeted synthesis of complex lead candidates in programs targeting cancer, infectious diseases, and neurological disorders.[1][3]
Conclusion
This compound is a high-value chemical intermediate whose utility in pharmaceutical research is derived from its unique combination of a reactive aldehyde and a functionalized pyridine core. Successful and reproducible research hinges on sourcing this reagent from reliable commercial suppliers. By employing a rigorous validation workflow, understanding the underlying synthesis and quality control metrics, and appreciating its synthetic potential, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics.
References
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 12, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Dove Press. Retrieved January 12, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
72990-37-5 Cas No. | this compound. (n.d.). Apollo Scientific. Retrieved January 12, 2026, from [Link]
-
Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (2012). Tikrit Journal of Pure Science. Retrieved January 12, 2026, from [Link]
-
Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). (n.d.). Organic Synthesis. Retrieved January 12, 2026, from [Link]
-
The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online. Retrieved January 12, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Chloroisonicotinaldehyde in Modern Heterocyclic Synthesis
Introduction: A Versatile Bifunctional Building Block
In the landscape of medicinal and materials chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1] Heterocyclic scaffolds, particularly those containing nitrogen, are prevalent in a vast number of FDA-approved drugs and biologically active molecules.[2] Within the arsenal of synthetic precursors, 3-chloroisonicotinaldehyde stands out as a uniquely versatile and powerful building block. Its strategic value lies in its bifunctional nature: an electrophilic aldehyde group poised for condensation and cyclization reactions, and a reactive chloro-substituent on an electron-deficient pyridine ring, which is an excellent leaving group for nucleophilic substitution and annulation strategies.[3] This dual reactivity allows for the streamlined construction of complex fused ring systems, such as the medicinally significant pyridopyrimidines, which are known to exhibit a range of biological activities including anticancer and kinase inhibition properties.[4][5][6]
This guide provides an in-depth exploration of the synthetic utility of this compound, moving from foundational condensation reactions to advanced multicomponent strategies. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for researchers engaged in drug discovery and synthetic methodology development.
Part 1: Foundational Strategy: Knoevenagel Condensation with Active Methylene Compounds
The aldehyde functionality of this compound is a prime substrate for Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This reaction typically involves the condensation of an aldehyde with an "active methylene compound"—a molecule containing a CH₂ group flanked by two electron-withdrawing groups (e.g., nitriles, esters, ketones).[7][8] The reaction is base-catalyzed, generating a highly reactive α,β-unsaturated intermediate, which serves as the linchpin for subsequent cyclization steps.
Causality of Experimental Design: The choice of base is critical. Weak bases like piperidine or triethylamine are often sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde or other side reactions. The electron-withdrawing nature of the pyridine ring and the chloro substituent further activates the aldehyde, often allowing the reaction to proceed under mild conditions.[8] The resulting product, a 2-(3-chloropyridin-4-yl)vinylidene derivative, is now primed for intramolecular or intermolecular cyclization.
Visualizing the Mechanism: Knoevenagel Condensation
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
General Protocol 1: Synthesis of 2-(3-Chloropyridin-4-yl)-acrylonitrile Derivatives
-
Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) are added the active methylene compound (e.g., malononitrile, 1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reaction: The mixture is stirred at room temperature or gently heated to 50-60 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired Knoevenagel product.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
| Active Methylene Compound | Product Structure | Typical Yield | Reference |
| Malononitrile | 2-((3-chloropyridin-4-yl)methylene)malononitrile | >90% | [7] |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(3-chloropyridin-4-yl)acrylate | 85-95% | |
| Diethyl Malonate | Diethyl 2-((3-chloropyridin-4-yl)methylene)malonate | 80-90% | [7] |
Part 2: Multistep Synthesis of Fused Pyridopyrimidines
The true synthetic power of this compound is realized when the Knoevenagel condensation product is used to construct more complex heterocyclic systems. Pyridopyrimidines are a class of fused heterocycles of significant interest in drug discovery.[4][5] The synthesis involves a subsequent cyclization step where a binucleophile reacts with the intermediate to form the second ring.
Causality of Experimental Design: The key intermediate, 2-((3-chloropyridin-4-yl)methylene)malononitrile, possesses two electrophilic centers ripe for cyclization: the nitrile carbons and the chloro-substituted C3 position of the pyridine ring. Guanidine, a common binucleophile, attacks these sites in a cascade reaction. One amino group of guanidine attacks a nitrile group, initiating cyclization, while the other amino group ultimately displaces the chloride ion to complete the formation of the fused pyrimidine ring, a process known as annulation.[4]
Visualizing the Workflow: From Aldehyde to Fused Heterocycle
Caption: Workflow for the two-step synthesis of pyridopyrimidines.
Protocol 2: Synthesis of 4-Amino-2-substituted-pyrido[2,3-d]pyrimidines
This protocol is adapted from established methodologies for synthesizing related pyridopyrimidine systems.[4][6]
Step A: Synthesis of 2-((3-chloropyridin-4-yl)methylene)malononitrile
-
Follow General Protocol 1 using malononitrile as the active methylene compound. The product is typically obtained in high purity and can be used directly in the next step.
Step B: Cyclization with Guanidine
-
Setup: To a suspension of the Knoevenagel intermediate from Step A (1.0 eq) in 2-propanol or ethanol (15 mL/mmol), add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).
-
Reaction: The reaction mixture is heated to reflux for 4-8 hours. The progress should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, the mixture is poured into ice-water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed thoroughly with water, followed by a cold, non-polar solvent like diethyl ether to remove impurities. The product can be further purified by recrystallization from a DMF/water mixture or by column chromatography on silica gel if necessary.
Part 3: Advanced Strategy: One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all reactants.[9][10][11] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation, making it a cornerstone of modern green chemistry and diversity-oriented synthesis.[10] this compound is an ideal candidate for designing novel MCRs to rapidly assemble complex heterocyclic libraries.
Causality of Experimental Design: A plausible and efficient MCR involves the one-pot reaction of this compound, an active methylene compound (e.g., ethyl acetoacetate), and an amino-nucleophile (e.g., 3-aminopyrazole or ammonium acetate).[12] The reaction proceeds through a cascade of sequential steps:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene compound.
-
Michael Addition: The amine nucleophile adds to the α,β-unsaturated system.
-
Cyclization/Annulation: An intramolecular cyclization occurs, often involving the displacement of the chloro group, to form the final fused heterocyclic product.
This domino sequence allows for the construction of highly substituted, fused pyridine derivatives in a single, operationally simple step.[13][14]
Visualizing the MCR Cascade
Sources
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- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Reductive Amination of 3-Chloroisonicotinaldehyde
Abstract & Introduction
The reductive amination of aldehydes and ketones stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in forming carbon-nitrogen bonds.[1][2] This method is particularly vital in medicinal chemistry and drug development, where the synthesis of diverse amine scaffolds is a constant necessity for exploring structure-activity relationships (SAR).[2][3] The target products of the protocol herein, 4-(aminomethyl)-3-chloropyridines, are valuable heterocyclic building blocks. The pyridine core, substituted with a chloro group and an aminomethyl sidechain, presents multiple vectors for further chemical modification, making these compounds key intermediates in the synthesis of biologically active molecules, including potential Dipeptidyl peptidase IV (DPP-4) inhibitors.[4]
This application note provides a detailed, field-proven protocol for the reductive amination of 3-chloroisonicotinaldehyde. We will delve into the mechanistic rationale behind the choice of reagents and conditions, focusing on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that enables a highly efficient one-pot procedure.[5][6][7] The guide is designed for researchers, scientists, and drug development professionals, offering both a step-by-step methodology and expert insights to ensure successful and reproducible outcomes.
Reaction Mechanism & Scientific Principles
The reductive amination process is a sequential reaction that occurs in a single pot. It elegantly combines two fundamental chemical steps: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction to the corresponding amine.[8][9]
Step 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary or secondary amine on the electrophilic carbonyl carbon of this compound. This forms an unstable hemiaminal intermediate.[9] Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (H₂O). Subsequent elimination of water yields a C=N double bond, forming an imine (also known as a Schiff base). The acidic catalyst provides the necessary protons to facilitate this dehydration but must be controlled; optimal rates are often observed around pH 5. At excessively low pH, the starting amine becomes fully protonated and non-nucleophilic, stalling the initial step.[10]
Step 2: Selective Reduction The cornerstone of this protocol is the choice of reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is exceptionally well-suited for this transformation.[5][11] The steric bulk and the electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride.[6][7] This moderation makes STAB highly selective for the reduction of the protonated imine (the iminium ion), which is significantly more electrophilic than the starting aldehyde.[6][11] Consequently, the aldehyde remains largely untouched by the reducing agent, minimizing the formation of the corresponding alcohol as a side product and allowing the entire reaction to be conducted in a single vessel ("one-pot").[5][7] This is a distinct advantage over stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the aldehyde, or more toxic alternatives like sodium cyanoborohydride (NaBH₃CN).[1][12]
Caption: Reaction mechanism for reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a generic primary amine. Molar equivalents should be adjusted based on the specific amine used.
Materials and Reagents
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Typical Grade | Supplier Example |
| This compound | C₆H₄ClNO | 141.55 | >97% | Sigma-Aldrich |
| Primary Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | >99% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | >97% (anhydrous) | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous, >99.8% | Sigma-Aldrich |
| Glacial Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | ACS Reagent, >99.7% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | Lab Prepared |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous Powder | Fisher Scientific |
Step-by-Step Methodology
Caption: General workflow for the reductive amination protocol.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the primary amine (1.0-1.2 eq). Dissolve the solids in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M with respect to the aldehyde.
-
Catalyst Addition (Optional but Recommended): Add glacial acetic acid (1.1 eq) to the mixture. Stir at room temperature for 20-30 minutes to facilitate imine formation.[5]
-
Reduction Step: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) to the stirring solution in portions over 5-10 minutes. Note: The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere (e.g., Nitrogen). Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Quench: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining STAB.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure secondary amine product.
Troubleshooting & Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Deactivated (hydrolyzed) STAB. 3. Sterically hindered amine. | 1. Add an additional portion (0.2-0.3 eq) of STAB. 2. Use a fresh bottle of STAB.[7] 3. Increase reaction time or gently warm to 40-50 °C. |
| Low Yield | 1. Incomplete imine formation. 2. Product loss during work-up/extraction. 3. Imine hydrolysis. | 1. Ensure acetic acid catalyst is present; allow sufficient stirring time before adding STAB. 2. Perform additional extractions of the aqueous layer. The amine product may have some water solubility. 3. Proceed to work-up promptly after reaction completion. |
| Alcohol Byproduct Formation | 1. STAB is too reactive (unlikely). 2. Reaction conditions are too wet, leading to borohydride formation. | 1. Ensure anhydrous conditions are maintained. Use anhydrous solvents and fresh STAB. |
| Difficulty in Purification | Imine and amine have similar polarity.[13] | Ensure the reaction goes to completion to eliminate the imine impurity. If separation is difficult, consider converting the product to its HCl salt, which may crystallize, leaving organic impurities behind. |
Expert Insight: Sodium triacetoxyborohydride is hygroscopic and can decompose in the presence of moisture.[7] For optimal results and reproducibility, always use STAB from a freshly opened container or one that has been stored properly in a desiccator. The quality of this reagent is paramount to the success of the reaction.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
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Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
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Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications, 79(12). [Link]
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Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]
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Request PDF. (n.d.). 2.6 Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
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The Organic Chem Lab. (2023). Reductive Amination. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]
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ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
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ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?[Link]
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Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
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Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
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National Institutes of Health. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]
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The Organic Chemist. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. [Link]
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PubMed. (2020). Multicomponent Reaction of Aldehydes, Amines and Oxalacetate Analogues Leading to Biologically Attractive Pyrrole Derivatives. [Link]
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Scribd. (n.d.). A Summary of The Reactions of Aldehydes With Amines. [Link]
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ResearchGate. (2010). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
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Application Notes: Synthesis of Pyridine Derivatives from 3-Chloroisonicotinaldehyde
Introduction: The Strategic Importance of 3-Chloroisonicotinaldehyde
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This compound stands out as a particularly valuable starting material for the synthesis of diverse pyridine libraries. It offers two orthogonal points for chemical modification: the aldehyde at the C4 position, which can undergo a host of classical carbonyl chemistries, and the chlorine atom at the C3 position, which serves as a versatile handle for advanced cross-coupling and substitution reactions.[2]
This guide provides an in-depth exploration of key synthetic transformations starting from this compound. We will delve into the mechanistic underpinnings of each reaction class, present detailed, field-tested protocols, and offer insights into their application for creating novel chemical entities for drug discovery and materials science.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of C-C and C-N bonds, and this compound is an excellent substrate for these transformations. The chlorine at the 3-position, while less reactive than a corresponding bromine or iodine, can be effectively activated with modern, electron-rich phosphine ligands.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust and widely used methods for constructing biaryl structures.[3] This reaction is paramount for accessing derivatives where a new aryl or heteroaryl group is installed at the 3-position of the pyridine ring.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: (1) Oxidative Addition of the aryl chloride to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4][5] The choice of ligand is critical for promoting the often rate-limiting oxidative addition of the C-Cl bond.[6]
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Application Notes and Protocols for 3-Chloroisonicotinaldehyde as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Chloroisonicotinaldehyde in Medicinal Chemistry
This compound, a halogenated pyridine derivative, represents a versatile and highly valuable intermediate in the landscape of modern pharmaceutical synthesis. Its unique electronic and steric properties, arising from the presence of a chlorine atom and an aldehyde group on the pyridine ring, make it a strategic building block for the construction of complex molecular architectures. The electron-withdrawing nature of both the chlorine atom and the pyridine nitrogen activates the aldehyde group for nucleophilic attack, while also influencing the reactivity of the pyridine ring itself. This dual reactivity allows for a diverse range of chemical transformations, making this compound a key precursor in the synthesis of various therapeutic agents, including but not limited to kinase inhibitors, antiviral, and antibacterial compounds.[1][2][3][4] This document provides a comprehensive guide to the properties, synthesis, and application of this compound, complete with detailed protocols and safety considerations.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO | Supplier Data |
| Molecular Weight | 141.56 g/mol | Supplier Data |
| Appearance | Off-white to yellow crystalline solid | Supplier Data |
| Melting Point | 55-59 °C | Supplier Data |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | General Chemical Knowledge |
Spectroscopic Data (Predicted and Inferred from Analogs)
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts due to the influence of the chloro and aldehyde substituents. The aldehyde proton will appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The pyridine ring protons will likely appear as a doublet, a triplet, and another doublet in the aromatic region (δ 7.5-9.0 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show six distinct signals. The aldehyde carbon will be the most downfield signal (δ 190-200 ppm). The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon bearing the chlorine atom showing a characteristic shift.
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration between 1700-1720 cm⁻¹.[8][9] Other characteristic peaks will include C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C-Cl stretching in the fingerprint region.[10][11]
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 141 and a characteristic M+2 peak at m/z 143 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[12] Fragmentation will likely involve the loss of the aldehyde group (CHO) and chlorine.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Vilsmeier-Haack reaction being a common and efficient approach for the formylation of activated aromatic rings.[13]
Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the synthesis of substituted chloronicotinaldehydes.
Materials:
-
Appropriately substituted enamide precursor
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Enamide: Dissolve the enamide precursor in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Causality: The Vilsmeier-Haack reaction is an effective method for formylation of electron-rich systems. The enamide serves as a stable and reactive precursor that, upon reaction with the electrophilic Vilsmeier reagent, undergoes cyclization and subsequent elimination to yield the desired substituted pyridine aldehyde.
Applications in Pharmaceutical Synthesis: Reaction Protocols and Mechanistic Insights
The aldehyde and chloro-substituents on the pyridine ring of this compound offer two primary points for synthetic diversification.
Nucleophilic Addition to the Aldehyde Group
The aldehyde functionality is a prime target for nucleophilic addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation.
This protocol outlines the synthesis of a secondary amine, a common scaffold in many pharmaceutical agents.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality and Self-Validation: Reductive amination is a mild and efficient method for forming C-N bonds.[14] The use of STAB as a reducing agent is advantageous as it is selective for the iminium ion over the aldehyde, minimizing side reactions. The reaction progress can be easily monitored by TLC, observing the disappearance of the aldehyde and the appearance of the less polar amine product. The structure of the final product can be confirmed by NMR and mass spectrometry.
Caption: Workflow for Reductive Amination.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This reaction allows for the introduction of a wide variety of functional groups.
This protocol describes a typical SNAr reaction to introduce an amino group.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the amine nucleophile (1.5 eq), and potassium carbonate (2.0 eq) in DMSO.
-
Heating: Heat the reaction mixture to 100-120°C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality and Mechanistic Insight: The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates nucleophilic attack at the carbon bearing the chlorine atom. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product.
Caption: General Mechanism for SNAr Reaction.
Potential Applications in Drug Discovery
While direct synthesis of currently marketed drugs from this compound is not widely documented, its structure is a key pharmacophore in several classes of therapeutic agents.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The functional handles on this compound allow for the elaboration into structures that can interact with the hinge region and other binding pockets of various kinases.[1][3][15][16]
-
Antiviral Agents: The pyridine scaffold is present in numerous antiviral compounds. The ability to introduce diverse substituents at the 3- and 4-positions of the pyridine ring makes this intermediate a valuable starting point for the synthesis of novel antiviral candidates.[2][17][18][19][20]
-
Antibacterial Agents: Substituted pyridines are also found in a variety of antibacterial agents. The synthetic versatility of this compound allows for the creation of libraries of compounds for screening against bacterial targets.[4][21][22][23][24]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a powerful and versatile intermediate for pharmaceutical research and development. Its dual reactivity allows for a wide range of synthetic transformations, providing access to a diverse array of complex molecules with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery efforts.
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- 20. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
The Strategic Utility of 3-Chloroisonicotinaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 3-chloroisonicotinaldehyde (CAS No. 72990-37-5) has emerged as a valuable scaffold. Its unique electronic and structural features—a pyridine ring bearing both a reactive aldehyde and a strategically positioned chlorine atom—offer a dual handle for molecular elaboration, rendering it a privileged starting material in medicinal chemistry programs targeting a range of disease areas.
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols. The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies necessary to effectively utilize this versatile intermediate.
Core Attributes and Reactivity Profile
This compound is a crystalline solid at room temperature.[1] The pyridine nitrogen and the chlorine atom act as electron-withdrawing groups, influencing the reactivity of both the aldehyde and the pyridine ring itself. This electronic profile is crucial for understanding its synthetic applications.
Key Reactive Sites:
-
The Aldehyde Group: This functional group is a cornerstone of its reactivity, readily participating in a wide array of classical carbonyl chemistry. It is a primary site for introducing molecular diversity through reactions such as reductive aminations, Wittig reactions, and condensations to form Schiff bases and various heterocyclic systems.[2]
-
The C-Cl Bond: The chlorine atom at the 3-position of the pyridine ring is amenable to displacement via nucleophilic aromatic substitution (SNAr) and, more significantly, serves as an excellent handle for modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a vast array of aryl and heteroaryl substituents, which are critical for modulating the pharmacological properties of a drug candidate.
Application Focus: Synthesis of Kinase Inhibitors
A prominent application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors, where it often acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.
The strategic placement of the chloro and aldehyde functionalities on the isonicotinaldehyde core allows for a divergent synthetic approach to building kinase inhibitor libraries. The aldehyde can be used to construct a core heterocyclic system, while the chlorine atom provides a late-stage diversification handle for structure-activity relationship (SAR) studies.
Core Synthetic Protocols
The following protocols are presented as robust, self-validating systems, with explanations for key experimental choices to ensure reproducibility and a deeper understanding of the underlying chemistry.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Scaffolds via the Groebke-Blackburn-Bienaymé Reaction
The multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the rapid assembly of the medicinally important imidazo[1,2-a]pyridine scaffold.[4][5][6] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to generate a highly substituted heterocyclic system.
Rationale: This protocol exemplifies the use of the aldehyde functionality of this compound to construct a bicyclic heteroaromatic core. The resulting 3-chloro-substituted imidazo[1,2-a]pyridine can then undergo further functionalization at the chlorine position, for instance, via Suzuki-Miyaura coupling, to generate a library of potential kinase inhibitors.
Sources
- 1. US11939299B1 - 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound - Google Patents [patents.google.com]
- 2. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 3-Chloroisonicotinaldehyde
Introduction: Strategic Modification of a Privileged Heterocycle
3-Chloroisonicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its pyridine core is a common motif in numerous pharmacologically active compounds, and the presence of a chlorine atom and an aldehyde group offers strategic vectors for molecular elaboration. The derivatization of the aldehyde functionality is a key strategy for accessing a diverse range of molecular architectures, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The electron-withdrawing nature of the pyridine nitrogen and the chlorine substituent influences the reactivity of the aldehyde, making it a versatile handle for various chemical transformations.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the aldehyde group in this compound. We will delve into the mechanistic underpinnings of each reaction, offering field-proven insights to ensure robust and reproducible experimental outcomes.
Core Derivatization Strategies and Protocols
The aldehyde group of this compound is amenable to a wide array of chemical transformations. This section will detail the protocols for several high-impact derivatization reactions, including reductive amination, Wittig reaction, Knoevenagel condensation, and the formation of imines, oximes, and hydrazones.
Reductive Amination: Accessing Diverse Amine Scaffolds
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, providing access to a vast array of secondary and tertiary amines.[1][2][3][4] The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[5][6] The choice of reducing agent is critical for the success of the reaction, with milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde.[5]
Experimental Protocol: Reductive Amination of this compound with a Primary Amine
Objective: To synthesize N-((3-chloropyridin-4-yl)methyl)aniline.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Causality and Optimization:
-
The use of anhydrous solvent is crucial to prevent the hydrolysis of the imine intermediate and the decomposition of the reducing agent.
-
The catalytic amount of acetic acid accelerates the formation of the iminium ion, which is the species that is actually reduced.[5]
-
Sodium triacetoxyborohydride is a mild and selective reducing agent, which minimizes the reduction of the starting aldehyde.
-
The reaction can be optimized by adjusting the temperature and reaction time. For less reactive amines, gentle heating may be required.
Data Presentation: Reductive Amination Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM, THF, or DCE | Prevents hydrolysis of intermediates. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild and selective for the iminium ion. |
| Catalyst | Acetic Acid (catalytic) | Accelerates iminium ion formation. |
| Temperature | Room Temperature to mild heating | Dependent on the nucleophilicity of the amine. |
| Work-up | Aqueous basic quench | Neutralizes the acid catalyst and removes byproducts. |
Visualization: Reductive Amination Workflow
Caption: Reductive amination workflow.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[7][8][9] This reaction is highly versatile and allows for the introduction of a wide range of substituents at the newly formed double bond. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7]
Experimental Protocol: Wittig Reaction of this compound with a Stabilized Ylide
Objective: To synthesize Ethyl (E)-3-(3-chloropyridin-4-yl)acrylate.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Argon or nitrogen inlet
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous toluene.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Causality and Optimization:
-
The use of a stabilized ylide generally leads to the formation of the thermodynamically more stable (E)-alkene.
-
The reaction is often driven to completion by the formation of the highly stable triphenylphosphine oxide byproduct.
-
Toluene is a common solvent for Wittig reactions, and refluxing is often necessary to achieve a reasonable reaction rate, especially with less reactive aldehydes.
-
The purification step is essential to remove the triphenylphosphine oxide, which can be challenging due to its polarity.
Data Presentation: Wittig Reaction Parameters
| Parameter | Condition | Rationale |
| Ylide Type | Stabilized (e.g., ester, ketone substituted) | Favors (E)-alkene formation, generally more stable and easier to handle. |
| Solvent | Anhydrous Toluene, THF, or DCM | Must be aprotic to prevent ylide quenching. |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the aldehyde and ylide. |
| Byproduct | Triphenylphosphine oxide | Its high stability is a driving force for the reaction. |
| Purification | Column Chromatography | Necessary to separate the product from triphenylphosphine oxide. |
Visualization: Wittig Reaction Mechanism
Caption: Wittig reaction mechanism.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[10][11][12][13][14] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine). Active methylene compounds like malonic acid derivatives, cyanoacetates, and nitromethane are common nucleophiles in this transformation.[10][12]
Experimental Protocol: Knoevenagel Condensation of this compound with Diethyl Malonate
Objective: To synthesize Diethyl 2-((3-chloropyridin-4-yl)methylene)malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine
-
Acetic acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality and Optimization:
-
The combination of a weak base (piperidine) and a weak acid (acetic acid) is often used to catalyze the Knoevenagel condensation. The base deprotonates the active methylene compound to generate the nucleophile, while the acid activates the carbonyl group and facilitates the dehydration step.
-
The reaction is driven forward by the formation of a stable, conjugated system and the removal of water.
-
The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol are commonly used.
Data Presentation: Knoevenagel Condensation Parameters
| Parameter | Condition | Rationale |
| Nucleophile | Active Methylene Compound (e.g., Diethyl malonate) | Possesses acidic protons that are easily removed by a weak base. |
| Catalyst | Weak Base (e.g., Piperidine, Pyridine) | Deprotonates the active methylene compound. |
| Solvent | Ethanol, Toluene | Provides a suitable medium for the reaction. |
| Temperature | Room Temperature to Reflux | Depends on the reactivity of the substrates. |
| Driving Force | Formation of a conjugated system and elimination of water. | Leads to a thermodynamically stable product. |
Visualization: Knoevenagel Condensation Workflow
Caption: Knoevenagel condensation workflow.
Formation of Imines, Oximes, and Hydrazones
The reaction of this compound with primary amines, hydroxylamine, and hydrazines provides straightforward access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically acid-catalyzed and proceed via nucleophilic addition to the carbonyl group followed by dehydration.[5][15][16][17]
Experimental Protocol: General Procedure for the Synthesis of Imines, Oximes, and Hydrazones
Objective: To synthesize the corresponding imine, oxime, or hydrazone of this compound.
Materials:
-
This compound
-
Primary amine (for imine), hydroxylamine hydrochloride (for oxime), or hydrazine derivative (for hydrazone)
-
Ethanol or Methanol
-
Catalytic amount of acetic acid (for imine and hydrazone)
-
Sodium acetate (for oxime from hydroxylamine hydrochloride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
For Imines: Add the primary amine (1.0-1.1 eq) and a catalytic amount of acetic acid.
-
For Oximes: Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).[18]
-
For Hydrazones: Add the hydrazine derivative (1.0-1.1 eq) and a catalytic amount of acetic acid.[19]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Causality and Optimization:
-
The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the nitrogen atom.[17]
-
For oxime formation from the hydrochloride salt, a base like sodium acetate is added to liberate the free hydroxylamine.
-
The removal of water, either by azeotropic distillation or by using a dehydrating agent, can drive the equilibrium towards product formation.[5]
Data Presentation: Imine, Oxime, and Hydrazone Formation
| Derivative | Reagent | Catalyst/Additive | General Conditions |
| Imine | Primary Amine | Acetic Acid (catalytic) | Room Temp. to Reflux in EtOH/MeOH |
| Oxime | Hydroxylamine HCl | Sodium Acetate | Room Temp. to Reflux in EtOH/MeOH |
| Hydrazone | Hydrazine derivative | Acetic Acid (catalytic) | Room Temp. to Reflux in EtOH/MeOH |
Visualization: Formation of Imines, Oximes, and Hydrazones
Sources
- 1. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. organicreactions.org [organicreactions.org]
- 12. purechemistry.org [purechemistry.org]
- 13. youtube.com [youtube.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Imine formation-Typical procedures - operachem [operachem.com]
- 16. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. asianpubs.org [asianpubs.org]
- 19. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of 3-Chloroisonicotinaldehyde via Nucleophilic Aromatic Substitution: Protocols and Mechanistic Insights
An Application Note for Medicinal and Process Chemistry
Abstract
3-Chloroisonicotinaldehyde is a pivotal heterocyclic building block in modern synthetic chemistry, offering a versatile scaffold for the development of novel pharmaceuticals and functional materials. Its unique electronic structure, featuring an electron-deficient pyridine ring activated by both the ring nitrogen and a para-aldehyde group, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive technical guide to performing nucleophilic substitution on the C3 position of this compound. We delve into the underlying reaction mechanism, detail robust, field-proven protocols for substitution with amine, thiol, and phenol nucleophiles, and offer practical insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs.[1] Functionalization of this core is a cornerstone of medicinal chemistry. This compound stands out as a particularly valuable starting material due to two key features:
-
An Activated Reaction Site: The chlorine atom at the C3 position serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[2] This effect is significantly enhanced by the strong electron-withdrawing nature of the aldehyde group at the C4 (para) position relative to the chlorine.
-
A Versatile Functional Handle: The aldehyde group provides a secondary site for a vast array of subsequent chemical transformations. It can be readily converted into amines via reductive amination, acids via oxidation, alcohols via reduction, or form imines (Schiff bases) through condensation with primary amines, many of which exhibit significant biological activity.[3][4]
This dual reactivity allows for the rapid and efficient generation of diverse molecular libraries from a single, commercially available precursor, making it a highly strategic asset in drug discovery campaigns.
The SNAr Mechanism on an Activated Pyridine Ring
Nucleophilic aromatic substitution on electron-deficient heteroaromatics does not proceed via the SN1 or SN2 pathways common in aliphatic chemistry.[5] Instead, it follows a two-step addition-elimination mechanism .[6][7]
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chloro leaving group (C3). This step disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][8] The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized across the ring and, most importantly, onto the electronegative ring nitrogen and the oxygen of the para-aldehyde group, which provides significant stabilization.[2][9]
-
Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The overall reactivity in SNAr reactions is governed by factors that stabilize the Meisenheimer complex. For halogenated pyridines, the reactivity order is often F > Cl > Br > I.[2] This is contrary to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack, thereby lowering the activation energy of the first step.[10]
Caption: The Addition-Elimination mechanism of SNAr.
Core Experimental Protocols
The following protocols provide robust starting points for the substitution of this compound with common nucleophile classes. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
General Experimental Workflow
The typical workflow for these reactions involves combining the substrate, nucleophile, a base, and a solvent, followed by heating to drive the reaction to completion. Post-reaction workup isolates the crude product, which is then purified, typically by column chromatography or recrystallization.
Caption: A typical workflow for SNAr reactions.
Protocol 1: Synthesis of 3-(Piperidin-1-yl)isonicotinaldehyde (Amine Nucleophile)
This protocol details the reaction with a secondary amine. Such reactions often proceed readily due to the high nucleophilicity of many amines.
Materials and Reagents:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Add anhydrous DMF (5 mL).
-
Add piperidine (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired product.
Protocol 2: Synthesis of 3-(Phenylthio)isonicotinaldehyde (Thiol Nucleophile)
Thiolates are excellent nucleophiles and readily displace the chloride.[11][12] A base is required to deprotonate the thiol to form the more nucleophilic thiolate anion.
Materials and Reagents:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine, MgSO₄, Silica gel
Procedure:
-
Caution: Handle NaH with extreme care in an inert atmosphere. To a flame-dried flask under N₂, add sodium hydride (1.1 mmol, 1.1 eq).
-
Add anhydrous THF (3 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.05 mmol, 1.05 eq) in anhydrous THF (2 mL) to the NaH suspension. Stir for 20 minutes at 0 °C to allow for deprotonation (hydrogen gas evolution will be observed).
-
Add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-4 hours, monitor by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C.
-
Extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by silica gel column chromatography.
Protocol 3: Synthesis of 3-Phenoxyisonicotinaldehyde (Phenol Nucleophile)
The displacement of halides with phenoxides (O-arylation) often requires higher temperatures than with amines or thiols, as phenoxides are generally less nucleophilic.
Materials and Reagents:
-
This compound
-
Phenol
-
Cesium carbonate (Cs₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Water, Brine, MgSO₄, Silica gel
Procedure:
-
To a flame-dried flask under N₂, add this compound (1.0 mmol, 1.0 eq), phenol (1.2 mmol, 1.2 eq), and cesium carbonate (1.5 mmol, 1.5 eq).
-
Add anhydrous NMP (4 mL).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with water (20 mL), and extract with toluene (3 x 20 mL).
-
Combine the organic layers, wash with 1 M NaOH (2 x 15 mL) to remove excess phenol, then wash with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| Amine | Piperidine | K₂CO₃ | DMF | 90 | 4-8 |
| Thiol | Thiophenol | NaH | THF | 0 → RT | 2-4 |
| Phenol | Phenol | Cs₂CO₃ | NMP | 120 | 12-24 |
Troubleshooting and Consideration of Side Reactions
While SNAr at the C3 position is the primary pathway, the presence of the aldehyde functional group can lead to side reactions, particularly with nucleophiles that can also react with carbonyls.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient activation energy or weak nucleophile. | Increase reaction temperature. Switch to a more polar aprotic solvent (e.g., from THF to DMF or NMP). Use a stronger base to fully deprotonate the nucleophile. |
| Formation of Imine Byproduct | Reaction of a primary amine nucleophile with the aldehyde.[3][13] | Use a secondary amine if possible. If a primary amine is required, consider protecting the aldehyde as an acetal before the SNAr step, followed by deprotection. |
| Formation of Hemiacetal/Acetal | Reaction of an alcohol nucleophile with the aldehyde, catalyzed by acidic/basic conditions.[14][15] | Ensure anhydrous conditions. Use a non-nucleophilic base. If the issue persists, aldehyde protection may be necessary. |
| Difficult Purification | Product and starting material have similar polarity. | Drive the reaction to full conversion. If separation is still difficult, consider derivatizing the product aldehyde to alter its polarity for purification, followed by reversal. |
Conclusion
The nucleophilic aromatic substitution of this compound is a powerful and reliable method for generating a diverse range of 3-substituted pyridine derivatives. By understanding the underlying addition-elimination mechanism and carefully selecting the appropriate nucleophile, base, solvent, and temperature, researchers can efficiently synthesize valuable intermediates for drug discovery and materials science. The protocols and troubleshooting guide presented here offer a solid foundation for the successful application of this important transformation.
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The Versatile Reactivity of 3-Chloroisonicotinaldehyde: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Among the various pyridine-based building blocks, 3-chloroisonicotinaldehyde stands out as a versatile precursor for the synthesis of a diverse array of complex molecules. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chlorine atom and the aldehyde group, present both challenges and opportunities for synthetic chemists. This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound, offering detailed application notes, field-proven insights, and step-by-step experimental protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate in the synthesis of a multitude of biologically active compounds and functional materials. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the ability to selectively functionalize the 3-position opens up a vast chemical space for drug discovery and development. The aldehyde functionality serves as a versatile handle for subsequent transformations, such as reductive amination, oxidation, or olefination, further expanding its synthetic utility.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering mild, efficient, and highly selective methods for constructing complex molecular architectures.[1] However, the application of these powerful tools to electron-deficient heterocyclic substrates like this compound requires careful consideration of reaction parameters to overcome potential challenges, such as catalyst inhibition by the pyridine nitrogen and the inherent inertness of the C-Cl bond.[2] This guide aims to provide a thorough understanding of the nuances of these reactions and to equip researchers with the practical knowledge necessary for their successful implementation.
Foundational Principles: The Palladium Catalytic Cycle
A fundamental understanding of the general mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing these reactions.[3] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille reactions) or migratory insertion (for the Heck reaction), and reductive elimination.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[4] The coupling of this compound with various arylboronic acids provides a direct route to 3-arylisonicotinaldehydes, which are valuable precursors for a range of pharmaceutical targets.
Scientific Principles and Mechanistic Insights
The Suzuki coupling catalytic cycle follows the general pathway of oxidative addition, transmetalation, and reductive elimination.[3] A key feature of this reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.[5]
Sources
Synthesis of Bioactive Molecules Using 3-Chloroisonicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Chloroisonicotinaldehyde in Medicinal Chemistry
This compound, also known as 3-chloro-4-pyridinecarboxaldehyde, is a versatile and highly valuable building block in the synthesis of a wide array of bioactive molecules. Its strategic importance stems from the presence of three key reactive sites: the aldehyde group, the chloro substituent, and the pyridine nitrogen. This trifecta of functionality allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds. These scaffolds are frequently found at the core of pharmacologically active compounds, including but not limited to antitubercular agents, kinase inhibitors, and anti-inflammatory drugs.[1]
The pyridine ring itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The chloro group at the 3-position can serve as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties.[2][3][4][5] This is particularly significant in the development of kinase inhibitors, where biaryl structures are common pharmacophores.[6] Furthermore, the aldehyde at the 4-position is a gateway for a multitude of classical and multicomponent reactions, including Knoevenagel condensations and the formation of imines and hydrazones, leading to the synthesis of diverse heterocyclic systems like dihydropyridines and isoniazid analogs.[7][8][9][10][11]
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and the underlying chemical principles for its application in the synthesis of bioactive molecules. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their drug discovery and development endeavors.
Core Synthetic Strategies and Applications
The reactivity of this compound can be harnessed through several key synthetic strategies. This section will detail the application of this versatile precursor in three major areas of bioactive molecule synthesis: antitubercular agents, kinase inhibitors, and anti-inflammatory compounds.
Synthesis of Antitubercular Agents: Isoniazid Analogs and Beyond
Isoniazid (INH) is a cornerstone of tuberculosis treatment, and the modification of its structure remains a key strategy in combating drug-resistant strains.[12][13][14] this compound serves as an excellent starting point for the synthesis of novel isoniazid analogs by leveraging the reactivity of its aldehyde group with hydrazine derivatives.
Causality Behind Experimental Choices: The formation of a hydrazone linkage is a robust and high-yielding reaction. The chloro-substituent on the pyridine ring can modulate the electronic properties of the resulting analog, potentially influencing its biological activity and metabolic stability. Furthermore, the chlorine atom provides a site for further diversification through nucleophilic substitution or cross-coupling reactions.
Experimental Workflow: Synthesis of Isoniazid Analogs
Caption: Workflow for the synthesis of isoniazid analogs.
Protocol 1: Synthesis of (E)-N'-(3-chloropyridin-4-ylmethylene)isonicotinohydrazide
This protocol describes the synthesis of an isoniazid analog through the condensation of this compound with isonicotinohydrazide.
Materials:
-
This compound
-
Isonicotinohydrazide
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
To this solution, add isonicotinohydrazide (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure (E)-N'-(3-chloropyridin-4-ylmethylene)isonicotinohydrazide.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Outcome: This reaction typically affords the desired hydrazone in good to excellent yields (80-95%). The product can be further evaluated for its antitubercular activity against various strains of Mycobacterium tuberculosis.
| Parameter | Value |
| Yield | 80-95% |
| Purity (by TLC) | >95% |
| Reaction Time | 4-6 hours |
Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly in the synthesis of biaryl compounds that are prevalent in kinase inhibitors.[2][3][4][5][6] The chloro-substituent of this compound makes it an ideal substrate for this reaction, allowing for the introduction of diverse aromatic and heteroaromatic groups.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for the efficiency of the Suzuki coupling with a chloro-heterocycle. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. The base is required to activate the boronic acid for transmetalation. The aldehyde group can be protected if necessary, but often it is tolerated under the reaction conditions, allowing for subsequent transformations.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of 3-(4-methoxyphenyl)isonicotinaldehyde
This protocol outlines the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under the inert atmosphere.
-
Add a degassed mixture of toluene (15 mL) and water (5 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-(4-methoxyphenyl)isonicotinaldehyde.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Outcome: The Suzuki coupling should provide the desired biaryl product in moderate to good yields (60-85%). The resulting 3-aryl-isonicotinaldehyde is a valuable intermediate for the synthesis of more complex kinase inhibitors.
| Parameter | Value |
| Yield | 60-85% |
| Purity (by Chromatography) | >98% |
| Reaction Time | 12-16 hours |
Synthesis of Anti-Inflammatory Agents via Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound.[3][15][16] this compound readily undergoes this reaction to produce α,β-unsaturated compounds, which are versatile intermediates for the synthesis of various heterocyclic anti-inflammatory agents.[4][5][17][18]
Causality Behind Experimental Choices: The Knoevenagel condensation is typically base-catalyzed. The choice of base can influence the reaction rate and yield. Weak bases like piperidine or ammonium acetate are commonly used. The active methylene compound, such as malononitrile or ethyl cyanoacetate, provides the nucleophilic carbon. The resulting product contains a conjugated system and multiple functional groups that can be further elaborated.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel condensation.
Protocol 3: Synthesis of 2-((3-chloropyridin-4-yl)methylene)malononitrile
This protocol details the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in 15 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate should form during this time.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven to obtain pure 2-((3-chloropyridin-4-yl)methylene)malononitrile.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Expected Outcome: This reaction is typically high-yielding (85-98%) and proceeds under mild conditions. The product is a versatile intermediate for the synthesis of various heterocyclic compounds with potential anti-inflammatory activity.
| Parameter | Value |
| Yield | 85-98% |
| Purity (by Filtration) | >97% |
| Reaction Time | 2-4 hours |
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and economically viable starting material for the synthesis of a diverse range of bioactive molecules. The protocols detailed in this application note for the synthesis of isoniazid analogs, kinase inhibitor scaffolds, and precursors to anti-inflammatory agents highlight its broad applicability in medicinal chemistry and drug discovery. The strategic positioning of the chloro, aldehyde, and pyridine nitrogen functionalities allows for a modular and efficient approach to the construction of complex molecular architectures.
Future research will undoubtedly continue to expand the synthetic repertoire of this compound. The exploration of novel multicomponent reactions, the development of stereoselective transformations of its derivatives, and its application in the synthesis of other classes of bioactive compounds, such as antiviral and anticancer agents, represent exciting avenues for further investigation. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block in their quest for new and improved therapeutics.
References
-
Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. (URL: [Link])
-
Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (URL: [Link])
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (URL: [Link])
-
Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. (URL: [Link])
-
Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (URL: [Link])
-
Knoevenagel condensation of aromatic aldehydes with malononitrile a. (URL: [Link])
-
ISONIAZID BASED 1,2,4-TRIAZOLES: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. (URL: [Link])
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (URL: [Link])
-
Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. (URL: [Link])
-
One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. (URL: [Link])
-
Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. (URL: [Link])
-
Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. (URL: [Link])
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (URL: [Link])
-
Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (URL: [Link])
-
Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity. (URL: [Link])
-
Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives. (URL: [Link])
-
Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (URL: [Link])
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (URL: [Link])
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (URL: [Link])
-
Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. (URL: [Link])
-
Suzuki Coupling. (URL: [Link])
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (URL: [Link])
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. ijcrt.org [ijcrt.org]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [scielo.org.co]
- 13. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Strategic Utility of 3-Chloroisonicotinaldehyde in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Versatility of a Privileged Scaffold Fragment
In the landscape of modern medicinal chemistry and drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, are implicated in a vast array of pathologies, most notably in oncology. The pyridine ring is a well-established "privileged scaffold" in this arena, forming the core of numerous approved and investigational kinase inhibitors. Its ability to form key hydrogen bonds and engage in favorable interactions within the ATP-binding pocket of kinases makes it an invaluable structural motif.
3-Chloroisonicotinaldehyde emerges as a particularly strategic starting material for the construction of pyridine-based kinase inhibitors. This bifunctional molecule offers two orthogonal points for chemical modification: the chlorine atom at the 3-position and the aldehyde at the 4-position. The chloro-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Concurrently, the aldehyde functionality provides a gateway for a plethora of classical organic transformations to build out the rest of the inhibitor scaffold. This dual reactivity allows for the rapid generation of compound libraries with diverse substitution patterns, which is essential for systematic structure-activity relationship (SAR) studies.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the core synthetic strategies, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices to empower researchers in their drug discovery endeavors.
Core Synthetic Strategies and Methodologies
The synthetic utility of this compound in this context is primarily centered around two powerful transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination at the 3-position, followed by or preceded by modifications of the aldehyde group.
Suzuki-Miyaura Cross-Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of C-C bonds, particularly for creating biaryl structures which are common in kinase inhibitors. This palladium-catalyzed reaction couples the chloropyridine with an organoboron reagent, typically a boronic acid or a boronate ester.
-
Catalyst System: The choice of palladium catalyst and ligand is critical, especially when using a relatively unreactive coupling partner like a chloropyridine. Electron-rich and sterically bulky phosphine ligands, such as those of the biarylphosphine class (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond, which is the rate-limiting step of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the stability of sensitive functional groups.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-isonicotinaldehyde.
Self-Validation:
-
Expected Yield: 70-95%
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled product in the NMR spectra are key indicators of a successful reaction.
Buchwald-Hartwig Amination: Constructing the Crucial C-N Linkage
The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and amines. This reaction is particularly relevant for the synthesis of kinase inhibitors, where an amino-pyridine core often serves as a key pharmacophore for hinge-binding interactions in the ATP pocket.
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is paramount for achieving high yields with chloropyridine substrates. Ligands such as Xantphos or Josiphos are often effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative aniline derivative.
Materials:
-
This compound
-
Aniline derivative (e.g., 3-fluoroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a nitrogen/argon atmosphere, add NaOtBu (1.4 eq) to a flame-dried Schlenk tube.
-
In a separate flask, dissolve this compound (1.0 eq), the aniline derivative (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in anhydrous toluene.
-
Add the solution from step 2 to the Schlenk tube containing NaOtBu.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Expected Yield: 65-90%
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Modifications of the Aldehyde Group
The aldehyde functionality at the 4-position of the pyridine ring is a versatile handle for further elaboration of the kinase inhibitor scaffold. Common transformations include:
-
Reductive Amination: To introduce a substituted aminomethyl group, a key structural element in many kinase inhibitors for improving solubility and interacting with the solvent-exposed region of the kinase.
-
Wittig or Horner-Wadsworth-Emmons Olefination: To install carbon-carbon double bonds, which can be further functionalized or used as rigid linkers.
-
Reduction to an Alcohol: Followed by conversion to an ether or an ester, or displacement to introduce other functionalities.
-
Oxidation to a Carboxylic Acid: To enable amide bond formation, a common strategy for extending the molecule and exploring further SAR.
Data Presentation
The following table summarizes typical reaction conditions for the key transformations of this compound.
| Reaction | Coupling Partner | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 70-95 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | NaOtBu (1.4) | Toluene | 100-110 | 65-90 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Synthetic workflow for kinase inhibitor development.
Caption: Catalytic cycles for key cross-coupling reactions.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of pyridine-based kinase inhibitors. Its orthogonal reactivity allows for the systematic and efficient exploration of chemical space around the pyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel kinase inhibitors, ultimately contributing to the advancement of targeted therapies.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wiley Online Library. (n.d.). Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Recipharm. (2018, September 17). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]
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ResearchGate. (2016, August 29). Synthesis and development of new potent ROCK inhibitors for the treatment of glaucoma. Retrieved from [Link]
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National Center for Biotechnology Information. (2006, March 1). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2011, March 10). Synthesis and biological evaluation of analogues of AKT (protein kinase B) inhibitor-IV. Retrieved from [Link]
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ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
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MDPI. (n.d.). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2007, January 15). Design and synthesis of rho kinase inhibitors (III). Retrieved from [Link]
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National Center for Biotechnology Information. (2018, August 15). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 29). Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, May 22). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Coupling Reactions of Aryl Bromides with Phenylboronic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multicomponent Reaction of Aldehydes, Amines and Oxalacetate Analogues Leading to Biologically Attractive Pyrrole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 12). Three-component radical homo Mannich reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids.a,b.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2007, September). Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. Retrieved from [Link]
Knoevenagel Condensation with 3-Chloroisonicotinaldehyde: Protocols, Mechanistic Insights, and Applications
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide on the Knoevenagel condensation reaction utilizing 3-Chloroisonicotinaldehyde as a key substrate. It is intended for researchers, scientists, and professionals in drug development. The guide delves into the reaction mechanism, offers detailed experimental protocols, presents optimization and troubleshooting strategies, and discusses the significant applications of the resulting α,β-unsaturated products. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon (C-C) double bonds.[1][2] This nucleophilic addition, followed by a dehydration reaction, typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[3][4] The resulting α,β-unsaturated products are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of fine chemicals, functional polymers, and a vast array of pharmaceutical agents, including anticancer, antimalarial, and antiviral drugs.[1][2][5]
The choice of this compound as the aldehydic component introduces a heteroaromatic scaffold, a privileged structure in medicinal chemistry. The pyridine ring, substituted with a reactive aldehyde and a chloro group, offers multiple points for further chemical modification. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for this condensation. The products derived from this reaction are of significant interest in drug discovery, serving as precursors to complex heterocyclic systems and compounds with potential biological activity.[6][7]
Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation proceeds through a well-understood, base-catalyzed pathway. The catalytic base, which is typically a weak amine like piperidine or an ammonium salt, plays a crucial role in initiating the reaction without promoting the self-condensation of the aldehyde.[4]
The mechanism involves three primary steps:
-
Deprotonation and Enolate Formation: The base abstracts an acidic proton from the active methylene compound (e.g., malononitrile). The resulting carbanion is stabilized by resonance through the adjacent electron-withdrawing groups (Z), forming a stable enolate ion.[3][8]
-
Nucleophilic Addition: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of this compound. This addition forms a tetrahedral alkoxide intermediate.[3][8]
-
Protonation and Dehydration: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent, yielding a β-hydroxy compound (an aldol-type adduct). This intermediate readily undergoes base-induced dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product.[8][9]
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Application Notes and Protocols for the Olefination of 3-Chloroisonicotinaldehyde
Introduction
The synthesis of vinylpyridines is a cornerstone in the development of functional materials, polymers, and pharmaceutical intermediates. Among these, 3-chloro-4-vinylpyridine stands out as a versatile bifunctional monomer, offering both a polymerizable vinyl group and a reactive chloro-substituted pyridine ring for further synthetic elaboration.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the olefination of 3-chloroisonicotinaldehyde to produce 3-chloro-4-vinylpyridine, with a primary focus on the Horner-Wadsworth-Emmons (HWE) reaction and considerations for the classic Wittig reaction.
As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a comprehensive understanding of the underlying chemical principles, enabling users to adapt and troubleshoot the synthesis effectively. We will delve into the mechanistic rationale for procedural choices, ensuring a robust and reproducible outcome.
Strategic Overview: Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction
The conversion of an aldehyde to an alkene is most famously achieved via the Wittig reaction.[2] This reaction utilizes a phosphorus ylide to transform the carbonyl group into a carbon-carbon double bond.[3][2] However, for substrates like this compound, which is an electron-deficient heteroaromatic aldehyde, the Horner-Wadsworth-Emmons (HWE) reaction often presents a more advantageous alternative.[4]
The HWE reaction employs a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide.[4] This enhanced nucleophilicity allows for efficient reaction with less reactive aldehydes and even ketones.[5] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide generated in the Wittig reaction.[4][5] Furthermore, the HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer.[4][6]
Considering these factors, this guide will provide a detailed protocol for the HWE reaction of this compound. A discussion and general protocol for the classic Wittig reaction will also be included for completeness and for situations where the (Z)-alkene may be desired.
Reaction Mechanism: The Horner-Wadsworth-Emmons Pathway
The HWE reaction proceeds through a well-established mechanism that ensures high efficiency and stereoselectivity. Understanding this pathway is crucial for optimizing reaction conditions.
Figure 1: Mechanism of the Horner-Wadsworth-Emmons Reaction.
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of this compound.
-
Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane intermediate.[6]
-
Elimination: The oxaphosphetane collapses, yielding the desired alkene and a water-soluble dialkyl phosphate salt. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for this step.[4]
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of 3-Chloro-4-vinylpyridine
This protocol is optimized for the synthesis of (E)-3-chloro-4-vinylpyridine, leveraging the high stereoselectivity of the HWE reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 141.56 | 10.0 | 1.0 |
| Triethyl phosphonoacetate | 224.16 | 11.0 | 1.1 |
| Sodium hydride (60% dispersion in oil) | 40.00 | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aq. Ammonium Chloride (NH4Cl) | - | 20 mL | - |
| Ethyl acetate | - | 100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in oil, 0.48 g, 12.0 mmol) to a dry three-neck round-bottom flask equipped with a magnetic stir bar.
-
Ylide Formation: Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate (2.47 g, 11.0 mmol) dropwise via syringe over 10 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Dissolve this compound (1.42 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the phosphonate carbanion solution at room temperature over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3-chloro-4-vinylpyridine.
Protocol 2: Classic Wittig Reaction Considerations for this compound
While the HWE reaction is generally preferred, the classic Wittig reaction can be employed. The choice of ylide (stabilized vs. unstabilized) will dictate the stereochemical outcome.[2] For the synthesis of a simple vinyl group (C=CH2), methyltriphenylphosphonium bromide is the reagent of choice.
Key Considerations:
-
Ylide Generation: Unstabilized ylides, such as methylenetriphenylphosphorane (Ph3P=CH2), are highly reactive and must be generated in situ under strictly anhydrous and inert conditions.[7] Strong bases like n-butyllithium (n-BuLi) or sodium hydride are typically used.[3]
-
Base Sensitivity: this compound may be sensitive to strong bases. Therefore, the ylide should be pre-formed before the addition of the aldehyde.
-
Stereoselectivity: With unstabilized ylides, the Wittig reaction generally favors the formation of the (Z)-alkene.[2] For a terminal alkene like 3-chloro-4-vinylpyridine, this is not a concern.
-
Byproduct Removal: The removal of triphenylphosphine oxide can be challenging. Purification often requires careful column chromatography or recrystallization.
General Wittig Protocol Outline:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C.
-
Slowly add a strong base (e.g., n-BuLi in hexanes).
-
Stir for 1-2 hours to ensure complete ylide formation.
-
Add a solution of this compound in anhydrous THF dropwise at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench and perform an aqueous workup as described in the HWE protocol.
-
Purify the product via column chromatography, paying close attention to separating the product from triphenylphosphine oxide.
Workflow and Data Management
A systematic approach to the experiment is crucial for reproducibility and troubleshooting.
Figure 2: Experimental Workflow for the Olefination of this compound.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete ylide/carbanion formation (moisture, weak base). | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use a sufficiently strong and fresh base. |
| Low reactivity of the aldehyde. | Increase reaction temperature or time. Consider using the more reactive HWE conditions. | |
| Formation of Side Products | Aldehyde degradation under basic conditions. | Add the aldehyde solution slowly to the pre-formed ylide/carbanion at a low temperature. |
| Self-condensation of the aldehyde or ylide. | Maintain a low reaction temperature during addition. | |
| Difficult Purification | Co-elution of product and triphenylphosphine oxide (Wittig). | Use a less polar solvent system for chromatography. Consider precipitating the triphenylphosphine oxide from a non-polar solvent like hexane/ether before chromatography.[8] |
| Product polymerization. | Avoid excessive heating during solvent evaporation. Store the purified product at a low temperature, potentially with a polymerization inhibitor like 4-tert-butylcatechol if it will be stored for an extended period.[9] |
Conclusion
The olefination of this compound is a key transformation for accessing the valuable monomer 3-chloro-4-vinylpyridine. While the classic Wittig reaction is a viable option, the Horner-Wadsworth-Emmons reaction offers significant advantages in terms of byproduct removal and stereoselectivity, making it the recommended method for this particular substrate. By understanding the mechanistic principles and following the detailed protocols and troubleshooting guide provided, researchers can confidently and efficiently synthesize this important building block for a wide range of applications in materials science and drug discovery.
References
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. [Link]
-
EduBirdie. The Wittig Reaction Lab Report. [Link]
-
Studylib. Horner-Wadsworth-Emmons Synthesis: Lab Guide. [Link]
-
Wikipedia. 2-Vinylpyridine. [Link]
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- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Grignard Reaction with 3-Chloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyridyl Alcohols
The synthesis of functionalized pyridyl alcohols is a cornerstone in medicinal chemistry and materials science. These moieties are prevalent in a vast array of pharmacologically active compounds and advanced materials. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a direct and versatile route to these valuable secondary alcohols.[1][2][3] This application note provides a comprehensive guide to the Grignard reaction with 3-chloroisonicotinaldehyde, a challenging yet rewarding substrate. We will delve into the mechanistic nuances, provide a detailed experimental protocol, and address the critical issue of chemoselectivity in the presence of a halogenated pyridine ring.
Mechanistic Overview: A Tale of Two Electrophiles
The Grignard reaction with this compound presents an interesting case of competing electrophilic sites: the aldehyde carbonyl carbon and the carbon atom bearing the chloro substituent. The fundamental mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[3][4] This addition forms a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the desired secondary alcohol.
However, the presence of the chloro-substituent on the pyridine ring introduces the possibility of side reactions, most notably magnesium-halogen exchange.[5][6][7] This competing pathway can reduce the yield of the desired alcohol and lead to the formation of undesired byproducts. The key to a successful reaction lies in favoring the nucleophilic addition to the carbonyl over the magnesium-halogen exchange.
Caption: General workflow of the Grignard reaction with this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to maximize the yield of the desired secondary alcohol while minimizing side reactions. The use of low temperatures is crucial for enhancing chemoselectivity.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel, oven-dried
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar in a 100 mL three-necked round-bottom flask.
-
Oven-dry the flask and a dropping funnel at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
-
Assemble the glassware under a positive pressure of inert gas.
-
-
Reaction Setup:
-
Dissolve this compound (1.0 g, 7.06 mmol) in 20 mL of anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of the Grignard Reagent:
-
Via the dropping funnel, add the Grignard reagent (e.g., Phenylmagnesium bromide, 7.8 mL of a 1.0 M solution in THF, 7.8 mmol, 1.1 equivalents) dropwise to the stirred solution of the aldehyde over a period of 30 minutes.
-
Maintain the internal temperature below -70 °C throughout the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
-
Quenching the Reaction:
-
While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of 20 mL of a saturated aqueous solution of ammonium chloride. This should be done carefully as the quenching process is exothermic.
-
Allow the mixture to warm to room temperature with vigorous stirring.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure secondary alcohol.
-
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | -78 °C | Minimizes side reactions, particularly magnesium-halogen exchange, by favoring the kinetically controlled addition to the carbonyl.[8][9] |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the Grignard reagent. Must be rigorously dried to prevent quenching of the reagent. |
| Grignard Reagent | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the starting aldehyde. |
| Quenching Agent | Saturated NH₄Cl | A mild acid source that protonates the alkoxide without causing degradation of the product. |
Discussion of Potential Side Reactions and Mitigation Strategies
The primary challenge in the Grignard reaction with this compound is achieving high chemoselectivity. Several side reactions can occur, which, if not properly managed, can significantly lower the yield of the desired product.
-
Magnesium-Halogen Exchange: This is the most significant side reaction, where the Grignard reagent exchanges with the chloro-substituent on the pyridine ring. This leads to the formation of a new Grignard reagent and a halogenated byproduct. To mitigate this, conducting the reaction at low temperatures (-78 °C) is paramount.[5][6][7] The addition to the carbonyl is generally faster at these temperatures.
-
Enolization: If the Grignard reagent is sterically hindered or if the aldehyde has acidic α-protons, enolization can compete with nucleophilic addition. The use of less sterically hindered Grignard reagents can minimize this side reaction.
-
Reduction: Some Grignard reagents, particularly those with β-hydrogens, can act as reducing agents, converting the aldehyde to a primary alcohol. This is generally less of a concern with aryl or methyl Grignard reagents.
Caption: Competing reaction pathways in the Grignard reaction with this compound.
Product Characterization
The synthesized secondary alcohol should be thoroughly characterized to confirm its structure and purity.
Example: (3-chloropyridin-4-yl)(phenyl)methanol
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.55 (s, 1H, pyridine-H2), 8.40 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.40-7.25 (m, 6H, Ar-H and pyridine-H5), 5.90 (s, 1H, CH-OH), 2.50 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 152.0, 148.5, 147.0, 142.0, 129.0, 128.5, 127.0, 122.0, 75.0.
-
IR (ATR): ν (cm⁻¹) 3300-3100 (br, O-H stretch), 3050 (Ar C-H stretch), 1580, 1490, 1450 (C=C and C=N stretch), 1050 (C-O stretch).[10][11][12]
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₀ClNO [M+H]⁺: 219.05; found: 219.1.
Conclusion
The Grignard reaction with this compound is a powerful method for the synthesis of valuable 3-chloro-4-pyridyl secondary alcohols. Careful control of reaction conditions, particularly temperature, is essential to ensure high chemoselectivity and maximize the yield of the desired product. The protocol and insights provided in this application note offer a robust framework for researchers in drug discovery and chemical synthesis to successfully employ this important transformation.
References
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). PubMed Central. [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (2000). ResearchGate. [Link]
-
Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides. (2000). Semantic Scholar. [Link]
-
A Novel Three‐Component Reaction of Halo‐Pyridines with Grignard Reagents. Wiley Online Library. [Link]
-
The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. (1940). ResearchGate. [Link]
-
Vibrational Spectroscopy Criteria to Determine α-Pyridyl Adsorbed on Transition Metal Surfaces. (2011). Acta Phys. -Chim. Sin.. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. (2016). ResearchGate. [Link]
-
Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2021). PubMed Central. [Link]
-
Infrared studies of hydrogen bonding between pyridine and alcohols. (1965). ResearchGate. [Link]
-
Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Grignard Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. (2018). Wiley Online Library. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
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Magnesium-Halogen Exchange. Myers Research Group, Harvard University. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Letters. [Link]
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Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015). PubMed. [Link]
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3.4.2 – Grignard Reactions with Carbonyls. eCampusOntario Pressbooks. [Link]
-
Recent advances on the chemistry of turbo-Grignard reagent i-PrMgCl·LiCl. Royal Society of Chemistry. [Link]
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Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2021). ResearchGate. [Link]
-
Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry. [Link]
-
Lewis Acid/Lewis Base Assisted Asymmetric Grignard Reaction. (2013). ResearchGate. [Link]
-
Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. (2019). PubMed. [Link]
-
3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
(4-Chloropyridin-3-yl)methanol. Cenmed Enterprises. [Link]
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- 12. uanlch.vscht.cz [uanlch.vscht.cz]
Application Notes and Protocols for the Asymmetric Synthesis Involving 3-Chloroisonicotinaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral molecules are fundamental to modern drug discovery, with the stereochemistry of active pharmaceutical ingredients (APIs) often dictating their efficacy and safety.[1] 3-Chloroisonicotinaldehyde is a valuable heterocyclic building block, and its conversion into enantiomerically enriched chiral alcohols opens avenues for the synthesis of novel therapeutic agents. This guide provides detailed application notes and proposed protocols for the asymmetric synthesis of chiral alcohols derived from this compound. We will explore methodologies including organocatalytic enantioselective addition and asymmetric transfer hydrogenation, offering insights into the rationale behind experimental design and providing a framework for the successful synthesis of these valuable chiral intermediates.
Introduction: The Significance of Chiral Pyridyl Alcohols in Medicinal Chemistry
The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals. The introduction of a chiral hydroxyl group to this heterocyclic core can significantly influence the molecule's interaction with biological targets.[1] Chiral pyridyl alcohols serve as key intermediates in the synthesis of complex molecules with potential applications in treating a range of diseases. This compound, with its reactive aldehyde functionality and synthetically versatile chlorine substituent, is an attractive starting material for the construction of diverse molecular architectures. The development of robust and stereoselective methods to transform this prochiral aldehyde into a single enantiomer of the corresponding alcohol is therefore of high importance for the pharmaceutical industry.[][3]
This document will provide a detailed exploration of two powerful asymmetric synthesis strategies that can be adapted for this compound:
-
Organocatalytic Asymmetric Alkylation: Leveraging the power of small chiral organic molecules to catalyze the enantioselective addition of nucleophiles to the aldehyde.
-
Asymmetric Transfer Hydrogenation: Employing chiral transition metal complexes to facilitate the stereoselective reduction of the carbonyl group.
For each methodology, we will provide a detailed, step-by-step protocol, a discussion of the underlying mechanistic principles, and guidance on the analysis of the chiral products.
Methodology 1: Organocatalytic Asymmetric Alkylation of this compound
Principle:
Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Small, chiral organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity. In the context of aldehyde alkylation, a chiral secondary amine catalyst, such as a derivative of proline, can react with the aldehyde to form a transient enamine. This enamine then acts as a nucleophile, attacking an electrophile in a stereocontrolled manner dictated by the chiral catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.
Proposed Application:
This protocol outlines a proposed method for the organocatalytic asymmetric Michael addition of a pronucleophile to this compound, a reaction that can be adapted for various carbon-carbon bond-forming reactions. The choice of a bifunctional catalyst bearing both a secondary amine for enamine formation and a hydrogen-bond donor (like a thiourea moiety) is crucial for activating the electrophile and ensuring high stereocontrol.
Experimental Workflow: Organocatalytic Michael Addition
Caption: Workflow for Organocatalytic Asymmetric Michael Addition.
Detailed Protocol: Proposed Organocatalytic Asymmetric Michael Addition
Materials:
-
This compound
-
Pronucleophile (e.g., diethyl malonate)
-
Chiral bifunctional organocatalyst (e.g., a thiourea-based prolinamide)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst and Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral organocatalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (5 mL).
-
-
Reaction Setup:
-
To the stirred catalyst solution, add the pronucleophile (1.2 mmol, 1.2 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add this compound (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Finally, add the base (0.1 mmol, 10 mol%) to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Expected Outcomes
| Catalyst | Pronucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Catalyst A | Diethyl malonate | Toluene | 0 | 24 | >85 | >90 |
| Catalyst B | Nitroethane | CH₂Cl₂ | -20 | 48 | >80 | >95 |
Note: The data presented in this table is hypothetical and serves as a target for optimization based on literature precedents for similar substrates.
Methodology 2: Asymmetric Transfer Hydrogenation of this compound
Principle:
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones and aldehydes. This technique utilizes a chiral transition metal catalyst, typically based on ruthenium or rhodium, to transfer hydrogen from a simple hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the carbonyl substrate. The chirality of the ligand coordinated to the metal center dictates the stereochemical outcome of the reduction.
Proposed Application:
This protocol details a proposed method for the asymmetric transfer hydrogenation of this compound to the corresponding chiral alcohol. The use of a well-defined chiral ruthenium catalyst is proposed, given its proven efficacy in the reduction of a wide range of carbonyl compounds.
Reaction Mechanism: Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for Asymmetric Transfer Hydrogenation.
Detailed Protocol: Proposed Asymmetric Transfer Hydrogenation
Materials:
-
This compound
-
Chiral Ruthenium Catalyst (e.g., (R,R)-Ts-DENEB™)
-
Hydrogen Donor (e.g., isopropanol or a 5:2 mixture of formic acid and triethylamine)
-
Anhydrous solvent (if necessary, e.g., dichloromethane)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equivalent) in the hydrogen donor solvent (e.g., 5 mL of isopropanol).
-
In a separate vial, dissolve the chiral ruthenium catalyst (0.01 mmol, 1 mol%) in a small amount of anhydrous solvent (e.g., 1 mL of dichloromethane).
-
-
Catalyst Addition and Reaction:
-
Add the catalyst solution to the stirred solution of the aldehyde.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Expected Outcomes
| Catalyst | H-Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (R,R)-Ts-DENEB™ | i-PrOH | - | 60 | 12 | >95 | >98 |
| [RuCl₂(p-cymene)]₂ / Chiral Ligand | HCOOH/NEt₃ | CH₂Cl₂ | 40 | 8 | >90 | >97 |
Note: The data presented in this table is hypothetical and serves as a target for optimization based on literature precedents for similar substrates.
Analysis of Enantiomeric Excess (ee)
The determination of the enantiomeric excess of the synthesized chiral alcohol is a critical step to evaluate the success of the asymmetric reaction. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods for this analysis.
General Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for the separation of enantiomeric alcohols (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Method Development:
-
Optimize the mobile phase composition (typically a mixture of hexane and a polar modifier like isopropanol) to achieve baseline separation of the two enantiomers.
-
Set the flow rate and column temperature.
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Conclusion
The asymmetric synthesis of chiral alcohols from this compound is a crucial step in the development of novel, potentially therapeutic compounds. The proposed protocols for organocatalytic asymmetric alkylation and asymmetric transfer hydrogenation provide a solid foundation for researchers to explore these transformations. While these protocols are based on well-established principles and successful applications with similar substrates, optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, will be essential to achieve high yields and enantioselectivities for this specific substrate. The detailed methodologies and analytical guidance provided herein are intended to empower researchers to confidently tackle the synthesis of these valuable chiral building blocks.
References
- Asymmetric Organocatalysis: List, B. (2007).
-
Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Organocatalytic Michael Addition: Tsogoeva, S. B. (2010). Recent advances and trends in asymmetric organocatalytic Michael addition reactions. European Journal of Organic Chemistry, 2010(10), 1849-1860. [Link]
-
Chirality in Drug Discovery: Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science: IJBS, 2(2), 85. [Link]
-
Enantioselective Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules 22 01328 sch001. [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry (RSC Publishing). [Link]
-
Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. PMC - NIH. [Link]
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC - NIH. [Link]
-
Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Chloroisonicotinaldehyde
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-chloroisonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable building block. The inherent electronic properties of the pyridine ring, combined with the coordinating nitrogen atom and the reactive aldehyde functionality, present unique obstacles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is critical for effective troubleshooting.[1][2][3] The reaction is a palladium-catalyzed cross-coupling between an organoborane (e.g., a boronic acid or ester) and an organohalide.[4] The catalytic cycle proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. For a substrate like this compound, the electron-deficient nature of the pyridyl chloride makes the initial oxidative addition step particularly challenging and often rate-limiting.[5]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Conversion
Question: My reaction shows minimal or no consumption of this compound after several hours, even at elevated temperatures. What are the most likely causes and how can I address them?
Answer: This is the most common issue and typically points to a problem with one of the three core components of the reaction: the catalyst, the base, or the reaction conditions. The C-Cl bond in this compound is relatively strong, and the pyridine nitrogen can interfere with the catalyst, making this a more challenging coupling than for simple aryl chlorides.[5]
1. Inactive Catalyst System:
-
The Cause: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating electron-deficient aryl chlorides.[6] The electron-donating and sterically bulky ligands are necessary to promote the difficult oxidative addition step and stabilize the active Pd(0) species.[7][8] The pyridine nitrogen can also coordinate to the palladium center, inhibiting its catalytic activity.
-
The Solution:
-
Switch to Modern Ligands: Employ electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[8][9] These ligands accelerate both the oxidative addition and reductive elimination steps.
-
Use Pre-formed Catalysts (Precatalysts): Consider using air-stable palladium precatalysts that generate the active Pd(0) species in situ. This can improve reproducibility.
-
Increase Catalyst Loading: For particularly stubborn couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be beneficial.
-
2. Suboptimal Base Selection:
-
The Cause: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[7][9][10][11] If the base is too weak or insoluble, this activation will not occur efficiently.
-
The Solution:
-
Use a Stronger Base: For challenging couplings, stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) is a highly effective and commonly used choice.[6] Cesium carbonate (Cs₂CO₃) is also excellent, though more expensive.
-
Ensure Proper Mixing: Ensure the base is finely powdered and the reaction is stirred vigorously, especially in biphasic systems, to maximize interfacial contact.
-
3. Poor Solvent Choice or Temperature:
-
The Cause: All reactants must be sufficiently soluble at the reaction temperature for the catalytic cycle to proceed. Aryl chloride activation typically requires higher temperatures than for corresponding bromides or iodides.[12]
-
The Solution:
-
Solvent System: A mixture of an ethereal or aromatic solvent with water is standard. Common choices include 1,4-dioxane/water, THF/water, or toluene/water. The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.
-
Increase Temperature: These reactions often require heating between 80-110 °C.[6] If you see no reaction at a lower temperature, incrementally increase it. Microwave irradiation can sometimes dramatically accelerate slow reactions.[13]
-
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Side Product Formation
Question: My reaction is working, but I'm getting a messy crude product with significant amounts of homocoupled boronic acid and/or a product where the boron group has been replaced by hydrogen (protodeboronation). How can I improve the selectivity?
Answer: Side product formation is a clear sign that an undesired reaction pathway is competing with your desired cross-coupling. Addressing this requires fine-tuning the conditions to favor the Suzuki cycle over degradation pathways.
1. Protodeboronation:
-
The Cause: This is a common side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (often water) and replaced by a C-H bond.[6] It is often accelerated by high temperatures and strongly basic, aqueous conditions. If the main cross-coupling reaction is slow, the boronic acid has more time to decompose via this pathway.[6][14]
-
The Solution:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[6] They act as a slow-release source of the active boron species under the reaction conditions.
-
Optimize the Base: Very strong bases like hydroxides can accelerate protodeboronation.[6] While a strong base is needed, K₃PO₄ often provides a good balance. In some cases, a weaker base like potassium carbonate (K₂CO₃) or an anhydrous base like cesium fluoride (CsF) can be effective.
-
Accelerate the Main Reaction: By making the desired Suzuki coupling faster (e.g., using a more active catalyst), you can outcompete the slower protodeboronation side reaction.[6]
-
2. Homocoupling of Boronic Acid:
-
The Cause: The formation of a biaryl product derived from two molecules of the boronic acid (R'-R') is almost always caused by the presence of oxygen in the reaction mixture.[13] Oxygen can participate in an oxidative cycle that leads to this undesired product.
-
The Solution:
-
Rigorous Degassing: This is non-negotiable. The solvent and reaction mixture must be thoroughly degassed before heating. The most common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes. Alternatively, three cycles of freeze-pump-thaw can be used for more sensitive reactions.
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) for its entire duration.[6][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system for coupling with this compound? For a challenging heteroaryl chloride like this, a highly effective starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[8] Using a pre-formed catalyst like XPhos Pd G3 or G4 can also provide excellent results and simplify setup.[16]
Q2: How do I properly set up the reaction to ensure an inert atmosphere? To a dry Schlenk flask or reaction vial, add the this compound, the boronic acid/ester, the base, the palladium source, and the ligand.[6] Seal the vessel with a rubber septum, then use a needle attached to a vacuum/inert gas manifold to evacuate the flask and backfill with argon or nitrogen. Repeat this process at least three times to remove all residual oxygen before adding the degassed solvent via syringe.[6]
Q3: What analytical methods are best for monitoring the reaction progress? Thin-Layer Chromatography (TLC) is a simple and rapid way to qualitatively monitor the consumption of starting materials and the formation of the product.[17] For more quantitative analysis, taking small aliquots from the reaction mixture over time and analyzing them by GC-MS or LC-MS is ideal.[17] Benchtop NMR spectroscopy can also be used to directly analyze reaction aliquots without extensive workup.[18]
Q4: How should I purify the final product? After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic base and salts. The crude product is then most commonly purified by flash column chromatography on silica gel.[19] If the product is a stable solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective method for achieving high purity.[20][21]
Data Summary: Recommended Starting Conditions
This table provides a set of validated starting points for optimizing the Suzuki coupling of this compound. Start with Condition 1 and move to others if you encounter issues.
| Parameter | Condition 1 (Standard) | Condition 2 (Enhanced Activity) | Condition 3 (For Protodeboronation) |
| Aryl Halide | This compound | This compound | This compound |
| Boron Reagent | Arylboronic Acid (1.2 eq) | Arylboronic Acid (1.2 eq) | Arylboronic Acid Pinacol Ester (1.2 eq) |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (3 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | (Included in Precatalyst) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | 2-MeTHF / H₂O (5:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
Optimized Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using modern, highly active catalytic systems.
Caption: A typical experimental workflow for Suzuki coupling.
1. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%). Add these solids to the Schlenk flask.
2. Establishing Inert Atmosphere:
-
Seal the flask with a rubber septum. Connect the flask to a Schlenk line.
-
Carefully evacuate the flask under vacuum until all air is removed, then backfill with high-purity argon gas. Repeat this evacuate/backfill cycle a total of three times.
3. Solvent Addition and Reaction:
-
Prepare the solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) and degas it by bubbling argon through it for at least 20 minutes.
-
Using a syringe, transfer the degassed solvent to the Schlenk flask. The total concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously overnight (12-18 hours).
4. Work-up and Purification:
-
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
-
Use of Base Metals in Suzuki Coupling. ACS Green Chemistry Institute. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Queen's University Library. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
SUZUKI REACTION MONITORING. Advion. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. ACS Green Chemistry Institute. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... ResearchGate. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Cross-Coupling Chemistry. University of Rochester. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
- 12. reddit.com [reddit.com]
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- 20. home.sandiego.edu [home.sandiego.edu]
- 21. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: 3-Chloroisonicotinaldehyde Reductive Amination
Welcome to the technical support guide for the reductive amination of 3-chloroisonicotinaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers, scientists, and drug development professionals during this critical synthetic transformation. The guidance herein is structured to explain the underlying chemical principles behind common experimental challenges, empowering you to optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the corresponding alcohol, (3-chloropyridin-4-yl)methanol, in my reaction mixture. What is causing this, and how can I prevent it?
A1: The formation of (3-chloropyridin-4-yl)methanol is a classic side reaction in reductive amination, resulting from the direct reduction of the starting aldehyde, this compound. This occurs when the reducing agent reacts with the aldehyde before it can form an imine with the amine.
Causality and Solutions:
-
Reducing Agent Reactivity: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and the desired imine intermediate.[1][2] The rate of aldehyde reduction can sometimes compete with or even exceed the rate of imine formation, especially if the amine is weakly nucleophilic or sterically hindered.
-
pH Control: The rate of imine formation is highly pH-dependent. Mildly acidic conditions (pH ~4-6) are often optimal because they catalyze the dehydration of the hemiaminal intermediate to the iminium ion, which is the species that is ultimately reduced.[3] However, if the pH is too low (pH < 4), the amine starting material will be protonated, rendering it non-nucleophilic and shutting down imine formation.[3] This leaves the aldehyde susceptible to direct reduction.
-
Recommended Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations because it is a milder reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[4][5][6][7] This selectivity minimizes the formation of the alcohol byproduct.[4][8][9] Generally, reactions using NaBH(OAc)₃ do not require the addition of acid when starting with an aldehyde.[8][9]
Q2: My final product is contaminated with a higher molecular weight impurity, which I suspect is a di-alkylated amine. How can I suppress this over-alkylation?
A2: The formation of a tertiary amine through di-alkylation is a common issue when a primary amine is used in reductive amination.[3][4] The desired secondary amine product can itself react with another molecule of this compound to form a new iminium ion, which is then reduced to the tertiary amine.
Causality and Solutions:
-
Reaction Stoichiometry: An excess of the aldehyde relative to the primary amine can drive the reaction towards the di-alkylated product.
-
Reaction Sequence: In a one-pot (direct) procedure, the newly formed secondary amine is in the presence of both the aldehyde and the reducing agent, creating the perfect environment for a second reductive amination to occur.
-
Recommended Solutions:
-
Adjust Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the primary amine relative to the aldehyde. This can help to ensure the aldehyde is consumed before significant di-alkylation of the product can occur.[4]
-
Stepwise (Indirect) Procedure: A more robust method to prevent over-alkylation is to perform the reaction in two distinct steps.[4][9] First, form the imine by stirring the this compound and the primary amine together in a suitable solvent like methanol.[4] Methanol is effective for rapid imine formation.[4] Once the imine formation is complete (monitored by TLC or LC-MS), then add the reducing agent (a less selective one like NaBH₄ can be used at this stage as the aldehyde is already consumed).[4][9]
-
Q3: The reaction seems to stall, and upon workup, I recover a significant amount of my starting aldehyde. What's happening?
A3: Recovering the starting aldehyde suggests that the initial imine formation is either not occurring efficiently or the imine intermediate is hydrolyzing back to the starting materials before it can be reduced.
Causality and Solutions:
-
Imine/Iminium Equilibrium: Imine formation is a reversible process.[1] The presence of excess water in the reaction can drive the equilibrium back towards the aldehyde and amine through hydrolysis.[10][11]
-
Insufficient Catalysis: Imine formation is often catalyzed by mild acid. Without it, the initial condensation can be very slow, especially with weakly nucleophilic amines.[12]
-
Reagent Quality: Sodium triacetoxyborohydride is sensitive to water and can decompose if not handled under anhydrous conditions, losing its reducing power.[2][6]
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF)) and handle NaBH(OAc)₃ under an inert atmosphere (e.g., nitrogen or argon).[2][4]
-
Catalytic Acid: For slow reactions, particularly with ketones or less reactive amines, the addition of a catalytic amount of acetic acid (AcOH) can accelerate imine formation.[4][13] However, with aldehydes, this is often not necessary and can sometimes increase aldehyde reduction.[8]
-
Use of Dehydrating Agents: In difficult cases, adding a dehydrating agent like molecular sieves can help to remove the water formed during imine formation, thus driving the equilibrium toward the product.[14]
-
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems during the reductive amination of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High levels of (3-chloropyridin-4-yl)methanol | 1. Reducing agent is too reactive (e.g., NaBH₄).2. Reaction pH is too low, inhibiting imine formation. | 1. Switch to a milder, more selective reducing agent like NaBH(OAc)₃ .[4][7]2. For one-pot reactions with NaBH(OAc)₃ and aldehydes, omit any added acid.[8] |
| Presence of di-alkylated tertiary amine | 1. The secondary amine product is reacting further with the aldehyde.2. Incorrect stoichiometry (excess aldehyde). | 1. Adopt a two-step (indirect) procedure : form the imine first, then add the reducing agent.[4][9]2. Use a slight excess (1.05-1.1 eq) of the primary amine.[4] |
| Incomplete reaction; starting aldehyde recovered | 1. Hydrolysis of the imine intermediate.2. Insufficient rate of imine formation.3. Decomposition of the reducing agent. | 1. Use an anhydrous aprotic solvent like DCE or THF.[4][6]2. Add molecular sieves to remove water by-product.3. Ensure NaBH(OAc)₃ is of high quality and handled under an inert atmosphere. |
| Formation of unknown impurities | 1. Reaction with solvent (e.g., N-acetylation or N-ethylation from acetic acid/DCE).[8]2. Instability of the chloro-pyridine ring under certain conditions. | 1. Minimize reaction times.2. If using acetic acid, consider replacing it with trifluoroacetic acid to suppress side reactions.[8]3. Purify the final product via column chromatography or acid-base extraction.[15] |
Mechanistic Insights
Understanding the reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the desired reaction and key side reactions.
Main Reductive Amination Pathway
Caption: The desired pathway for reductive amination.
Common Side Reaction Pathways
Caption: Key side reactions that reduce yield and purity.
Key Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol provides a reliable starting point for the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and anhydrous DCE (to make a ~0.2 M solution).
-
Add the primary amine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature.
-
In one portion, add sodium triacetoxyborohydride (1.4 equivalents) to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).[16]
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCE or ethyl acetate (3 x volume).[16]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Borch Reductive Amination. Chem-Station Int. Ed. [Link]
-
Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agen... Pearson. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. [Link]
-
Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. [Link]
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
-
Reductive Amination. WordPress. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. Nacalc.com. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. NIH. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]
- Method for synthesizing 4-chloro-pyridine.
-
Synthesis of Primary Amines from Aldehydes via Reductive Amination. Sci-Hub. [Link]
-
Can anybody suggest a method of synthesis of 4-Chloropyridine?. ResearchGate. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agen... | Study Prep in Pearson+ [pearson.com]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. organicreactions.org [organicreactions.org]
- 15. reddit.com [reddit.com]
- 16. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Chloroisonicotinaldehyde
Welcome to the technical support center for the synthesis of 3-Chloroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As your partner in chemical synthesis, we provide not just protocols but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Here we address foundational questions regarding the synthesis of this compound.
Q1: What is the most common and accessible synthetic route to this compound?
The most prevalent and industrially relevant method is the selective oxidation of 3-chloro-4-methylpyridine (also known as 3-chloro-4-picoline). This route is favored due to the relative availability of the starting material. The core challenge lies in stopping the oxidation at the aldehyde stage without proceeding to the corresponding carboxylic acid (3-chloroisonicotinic acid).
Q2: Why is achieving a high yield in this synthesis often challenging?
Yields can be compromised by several factors inherent to the chemistry of pyridine derivatives:
-
Over-oxidation: The aldehyde product is highly susceptible to further oxidation to the more stable carboxylic acid, especially under harsh reaction conditions.[1] This is the primary pathway for yield loss.
-
Ring Oxidation: The pyridine ring itself can be sensitive to strong oxidizing agents, leading to degradation and complex side-product formation.
-
Product Isolation: this compound has moderate polarity and can be challenging to separate from starting material and the highly polar carboxylic acid byproduct. Purification often requires careful optimization of extraction and chromatography conditions.[2]
Q3: What are the critical reaction parameters to control for a successful synthesis?
Success hinges on meticulous control over three key parameters:
-
Choice of Oxidizing Agent: A mild and selective oxidant is paramount. Agents like selenium dioxide (SeO₂), manganese dioxide (MnO₂), or catalytic systems are often preferred over harsher oxidants like potassium permanganate (KMnO₄) or nitric acid.
-
Temperature: Oxidation reactions are typically exothermic. Maintaining a consistent and optimal temperature is crucial to prevent runaway reactions and minimize over-oxidation.[3] Many protocols for similar aldehyde syntheses require strict temperature control, sometimes at elevated temperatures for an extended period, which must be carefully monitored.[2]
-
Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction at the point of maximum aldehyde formation, before significant byproduct accumulation, is key to maximizing yield.[3]
Troubleshooting Guide: From Low Yields to Pure Product
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Potential Cause A: Inactive Oxidizing Agent
-
Scientific Rationale: Many solid oxidizing agents, particularly manganese dioxide (MnO₂), can vary in activity depending on their method of preparation and storage. The agent may have absorbed moisture or be of an inappropriate grade.
-
Solution:
-
Ensure the use of freshly activated or high-purity oxidizing agents. For MnO₂, consider activating it by heating under a vacuum before use.
-
Verify the stoichiometry. A sufficient excess of the oxidant is often required. Perform a small-scale trial with an increased molar equivalent of the oxidant.
-
-
-
Potential Cause B: Suboptimal Reaction Temperature
-
Scientific Rationale: The activation energy for the oxidation may not be met at the current temperature. While high temperatures risk over-oxidation, insufficient heat will result in a sluggish or stalled reaction.
-
Solution:
-
Gradually increase the reaction temperature in 5-10 °C increments, closely monitoring the reaction progress by TLC.
-
Ensure uniform heating and stirring to avoid localized temperature gradients. A heating mantle with a thermocouple is recommended.[2]
-
-
Problem 2: High Yield of 3-Chloroisonicotinic Acid (Over-oxidation)
-
Potential Cause A: Oxidizing Agent is too Harsh or in Large Excess
-
Scientific Rationale: Strong oxidants (e.g., KMnO₄) or a large excess of even a milder oxidant can easily convert the intermediate aldehyde to the carboxylic acid.
-
Solution:
-
Switch to a more selective oxidizing agent. Selenium dioxide (SeO₂) in a solvent like dioxane or a mixture of dimethyl sulfoxide (DMSO) with an activating agent are common choices for this type of transformation.
-
Carefully control the stoichiometry. Reduce the molar equivalents of the oxidant and monitor the reaction to find the optimal balance between conversion and selectivity.
-
-
-
Potential Cause B: Prolonged Reaction Time or Excessive Temperature
-
Scientific Rationale: The longer the aldehyde product is exposed to the oxidizing environment, especially at elevated temperatures, the more likely it is to be converted to the carboxylic acid.
-
Solution:
-
Establish a reaction progress curve by taking aliquots at regular intervals and analyzing them via TLC or HPLC. Quench the reaction once the concentration of the desired aldehyde is maximized.
-
Attempt the reaction at a lower temperature for a longer duration to favor the initial oxidation over the secondary one.
-
-
Problem 3: Complex Mixture of Byproducts and Purification Difficulties
-
Potential Cause A: Solvent-Related Side Reactions
-
Scientific Rationale: The choice of solvent is critical. Protic solvents can interfere with some oxidizing agents, while others, like N,N-Dimethylformamide (DMF), can decompose at high temperatures or under certain conditions, leading to impurities.[4]
-
Solution:
-
Select a stable, inert solvent appropriate for the chosen oxidant (e.g., dioxane, toluene, or acetonitrile).
-
Ensure the solvent is anhydrous if using moisture-sensitive reagents.
-
-
-
Potential Cause B: Inefficient Work-up and Extraction
-
Scientific Rationale: The product, starting material, and carboxylic acid byproduct have different acid-base properties. An improper work-up will fail to separate them effectively, complicating purification.
-
Solution:
-
Implement an acid-base extraction strategy. After the reaction, quenching, and initial extraction into an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. This will convert the acidic 3-chloroisonicotinic acid into its water-soluble salt, removing it from the organic phase.[2]
-
Follow up with a brine wash to remove residual water before drying the organic layer over sodium sulfate or magnesium sulfate.
-
-
Data Presentation
Table 1: Comparison of Oxidizing Agents for 3-chloro-4-methylpyridine Oxidation
| Oxidizing Agent | Typical Solvent | Temperature (°C) | General Yield Range (%) | Key Considerations |
| Selenium Dioxide (SeO₂) | 1,4-Dioxane, Water | 90-110 | 50-70 | Toxic; requires careful handling and disposal. Highly selective for methyl to aldehyde conversion. |
| Manganese Dioxide (MnO₂) | Toluene, Dichloromethane | Reflux | 40-60 | Activity is highly variable; requires a large excess (5-15 eq.). Good for benzylic-type oxidations. |
| Potassium Permanganate (KMnO₄) | Water, Acetone | 25-80 | < 20 | Prone to severe over-oxidation to the carboxylic acid. Not recommended for this synthesis. |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile, Water | 50-80 | 45-65 | Can be effective but may require optimization to avoid ring degradation.[5] |
Experimental Protocols
Protocol 1: Synthesis via Selenium Dioxide Oxidation
Disclaimer: Selenium dioxide is highly toxic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-4-methylpyridine (5.0 g, 39.2 mmol).
-
Reagent Addition: Add 1,4-dioxane (80 mL) and water (2 mL). Stir the mixture until the starting material is fully dissolved. Carefully add selenium dioxide (4.8 g, 43.1 mmol, 1.1 equiv) to the solution.
-
Reaction: Heat the reaction mixture to 100 °C using a heating mantle and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Work-up:
-
Cool the mixture to room temperature. A black precipitate of elemental selenium will be present.
-
Filter the mixture through a pad of Celite® to remove the selenium. Wash the filter cake with ethyl acetate (3 x 20 mL).[2]
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 1 M NaOH (2 x 30 mL) to remove any unreacted SeO₂ and acidic byproducts, followed by a saturated NaHCO₃ solution (30 mL), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford this compound as a solid.
Visualization of Workflows
Diagram 1: Troubleshooting Logic for Low Yield
This diagram outlines a systematic process for diagnosing the root cause of low product yield.
A logical workflow for troubleshooting low product yield.
Diagram 2: Key Transformation and Side Reaction Pathway
This diagram illustrates the desired reaction pathway versus the common over-oxidation side reaction.
Desired oxidation pathway and common over-oxidation side reaction.
References
- BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis.
-
Organic Syntheses. (n.d.). α-Carboline. Org. Synth. 2016, 93, 272. [Link]
-
Turek, D., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. [Link]
-
Kaiser, J. P., Minard, R. D., & Bollag, J. M. (1993). Transformation of 3- and 4-Picoline under Sulfate-Reducing Conditions. Applied and Environmental Microbiology, 59(3), 701–705. [Link]
- BenchChem. (2025). Troubleshooting low yield in 3-Chloroquinoline hydrochloride synthesis.
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 68(10), 1735-1765. [Link]
-
Reddit. (2021). r/Chempros - Gabriel synthesis troubleshooting. [Link]
- Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. U.S.
Sources
Technical Support Center: Purification of 3-Chloroisonicotinaldehyde Derivatives
Welcome to the technical support center for the purification of 3-chloroisonicotinaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the purification of this important class of compounds, providing in-depth, experience-based solutions in a direct question-and-answer format. Our focus is on the "why" behind the "how," ensuring you can adapt these principles to your specific derivative.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section tackles the most common initial hurdles. We'll start with the basics and build from there.
Question: My crude this compound derivative appears as a dark, oily residue after synthesis. What is the best first step for purification?
Answer: An oily or deeply colored crude product often indicates the presence of polymeric impurities or residual reagents. Before attempting advanced purification like column chromatography, a simple liquid-liquid extraction is often the most effective first step.
The rationale here is to partition your desired product away from highly polar or non-polar impurities. This compound derivatives, being moderately polar, can be selectively extracted.
Question: I am struggling to choose the right solvent system for column chromatography. How do I effectively determine the ideal mobile phase?
Answer: Selecting the correct solvent system is critical and should be approached systematically using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3-0.4 for your target compound.[1] This Rf value typically ensures good separation from impurities without excessively long elution times.
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System Components | Typical Starting Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A versatile system for a wide range of polarities. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Effective for more polar derivatives. |
| Toluene / Acetone | 9:1 to 7:3 | Medium | Can offer different selectivity compared to ester-based systems. |
Pro-Tip: Run several TLC plates with different solvent systems simultaneously. This allows for a rapid and direct comparison of separation efficiency.
Question: My compound seems to be decomposing on the silica gel column. What are my options?
Answer: Aldehydes, particularly those on an electron-deficient pyridine ring like this compound, can be sensitive to the acidic nature of standard silica gel.[1] This can lead to degradation or irreversible adsorption.
Here are a few proven strategies to mitigate this issue:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it.[1] A common method is to flush the packed column with your chosen mobile phase containing a small amount of a neutralizer, such as 0.5-1% triethylamine or pyridine. This will cap the acidic silanol groups.
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) or Florisil can be excellent alternatives for sensitive compounds.[1]
-
Minimize Contact Time: A faster flow rate during flash chromatography can reduce the time your compound spends on the column, thereby minimizing degradation.
To quickly check for stability, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you observe streaking or the appearance of new spots, your compound is likely unstable on silica.[1]
Section 2: Advanced Troubleshooting for Column Chromatography
This section delves into more complex issues that can arise during chromatographic purification.
Question: My compound is eluting with a very close-running impurity. How can I improve the separation?
Answer: Achieving separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system.
Workflow for Improving Resolution:
Caption: Decision workflow for enhancing chromatographic separation.
-
Explanation of the Workflow:
-
Decrease Polarity: By making the mobile phase less polar, all compounds will travel more slowly, increasing their interaction time with the stationary phase and potentially improving separation.
-
Change Solvent System: Switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the specific interactions between your compounds and the stationary/mobile phases, leading to a change in elution order and better separation.
-
Longer Column: A longer column increases the number of theoretical plates, providing more opportunities for separation to occur.
-
Question: I've loaded my sample, but nothing is coming off the column. Where is my compound?
Answer: This frustrating situation can arise from several possibilities.[1][2]
Troubleshooting Steps:
-
Check for Insolubility at the Top of the Column: Your compound may have precipitated at the top of the column if it is not soluble in the mobile phase.
-
Irreversible Adsorption/Decomposition: As mentioned earlier, the compound may have strongly adsorbed to or decomposed on the silica gel.
-
Elution with a Stronger Solvent: Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even 5-10% methanol in dichloromethane) to see if you can recover any material.
-
Concentrate Your Fractions: It's possible your compound did elute but is too dilute to be detected by TLC.[1] Try concentrating some of the later fractions and re-spotting on a TLC plate.
Question: My crude sample is not soluble in the chromatography solvent. How do I load it onto the column?
Answer: This is a common issue, especially with larger-scale reactions.[1] The best practice is to use a "dry loading" technique.[3]
Step-by-Step Protocol for Dry Loading:
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully layer this powder on top of your packed column.
-
Gently add a layer of sand on top to prevent disturbance when adding the mobile phase.
-
Proceed with the elution as normal.
This technique ensures that your compound is introduced to the column in a narrow band, leading to much better separation.[3]
Section 3: Recrystallization Strategies
When chromatography is challenging or for a final polishing step, recrystallization is a powerful technique.[4][5]
Question: How do I choose an appropriate solvent for the recrystallization of my this compound derivative?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6][7]
Solvent Screening Protocol:
-
Place a small amount of your compound (10-20 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily.
-
Heat the test tubes that show poor solubility at room temperature. An ideal solvent will fully dissolve your compound at or near its boiling point.
-
Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.[6]
Commonly Successful Solvents for Pyridine Derivatives:
-
Ethanol/Water mixtures
-
Isopropanol
-
Toluene
-
Ethyl Acetate/Hexane mixtures
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer: Crystal formation, or nucleation, can sometimes be slow to initiate.
Techniques to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[4] The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
Reduce the Volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then attempt to cool it again.
-
Antisolvent Addition: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can dissolve your compound in the "good" solvent and then slowly add the "bad" solvent (antisolvent) until the solution becomes cloudy, indicating the onset of precipitation.[7]
General Purification Workflow Diagram:
Caption: A general workflow for the purification of organic compounds.
References
- EvitaChem. (n.d.). 3-Amino-5-chloroisonicotinaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Google Patents. (n.d.). CN1245167A - Process for separating chloropyridine product.
- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2022, February 22). troubleshooting column chromatography.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. openaccesspub.org [openaccesspub.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
Technical Support Center: Catalyst Selection for 3-Chloroisonicotinaldehyde Cross-Coupling
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-chloroisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this challenging substrate. Here, we will dissect common experimental hurdles and provide evidence-based solutions in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise when planning a cross-coupling strategy for this compound.
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
A1: this compound presents a unique set of challenges due to the electronic properties of the pyridine ring and the presence of the aldehyde functionality. The pyridine ring is electron-deficient, which can influence the reactivity of the C-Cl bond.[1] Additionally, the aldehyde group can potentially coordinate to the metal center of the catalyst, leading to catalyst inhibition or undesired side reactions. The chlorine atom itself is a less reactive leaving group compared to bromine or iodine, often requiring more active catalyst systems to achieve efficient oxidative addition.[2][3]
Q2: What are the most common types of cross-coupling reactions performed with this compound?
A2: The most prevalent cross-coupling reactions involving this compound are:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.[2][4] This is a widely used method for creating biaryl structures, which are common motifs in pharmaceuticals.[4][5]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[6][7] This is a key transformation for introducing nitrogen-containing functional groups.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[8]
-
Heck Coupling: For the reaction with alkenes to form substituted alkenes.[9][10]
Q3: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?
A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl > F.[2] Aryl chlorides are among the least reactive, making the choice of an appropriate catalyst system particularly critical for substrates like this compound.[2]
Q4: How does the choice of palladium precursor affect the reaction?
A4: The palladium precursor is the source of the active Pd(0) catalyst.[11] Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(II) precatalysts.[11][12]
-
Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly but may be sensitive to air and moisture.[11][13]
-
Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often more stable but require in situ reduction to the active Pd(0) species.[11] This reduction can sometimes be inefficient and lead to side reactions.[13]
-
Precatalysts , like Buchwald's G3 or G4 palladacycles, are Pd(II) complexes designed for the clean and efficient generation of the active Pd(0) catalyst.[13][14]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer-based troubleshooting guide for specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q5: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a very low yield. What are the first things I should check?
A5: When a Suzuki-Miyaura coupling fails, a systematic approach is key. Here are the initial parameters to investigate:
-
Catalyst Activity: Ensure your palladium source and ligand are not degraded.[13] Using a fresh batch of catalyst or a well-stored one is crucial.[8] If you are using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient.[13] Consider using a more robust precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and the homocoupling of the boronic acid.[13] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[12]
-
Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst.[8] Ensure all reagents and solvents are of high purity and anhydrous.[12]
-
Base Selection: The base is crucial for activating the boronic acid.[15] For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃.[12][13]
Q6: I'm still observing low conversion. Which catalyst system is recommended for an electron-deficient aryl chloride like this compound?
A6: For less reactive aryl chlorides, a highly active catalyst system is necessary to facilitate the challenging oxidative addition step.[2][12] Consider the following:
-
Bulky, Electron-Rich Ligands: These ligands are essential for promoting the oxidative addition of aryl chlorides and accelerating the reductive elimination step.[2][12] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for this purpose.[13][16] N-heterocyclic carbenes (NHCs) are also excellent choices.[13]
-
Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading might improve the yield.[12] However, this should be done judiciously as it also increases costs.
The following table summarizes some recommended catalyst systems for Suzuki-Miyaura coupling of aryl chlorides:
| Catalyst System | Ligand Type | Key Advantages |
| Pd(OAc)₂ / SPhos | Biarylphosphine | High activity for aryl chlorides, often at room temperature.[16] |
| Pd₂(dba)₃ / XPhos | Biarylphosphine | Excellent for sterically hindered substrates.[13] |
| XPhos Pd G3 | Palladacycle Precatalyst | Air- and moisture-stable, provides reliable generation of the active catalyst.[13] |
| [Pd(IPr)(cin)Cl] | NHC Precatalyst | Robust and highly active for various cross-coupling reactions.[17] |
Q7: Could the aldehyde group be interfering with the reaction?
A7: Yes, the aldehyde group can potentially coordinate to the palladium center, leading to catalyst inhibition. If you suspect this is an issue, you can try:
-
Protecting the Aldehyde: Temporarily converting the aldehyde to a more inert functional group, such as an acetal, can prevent its interference with the catalyst. The protecting group can then be removed after the cross-coupling reaction.
-
Ligand Choice: Using a very bulky ligand may sterically hinder the coordination of the aldehyde to the palladium center.
Issue 2: Formation of Side Products
Q8: I am observing a significant amount of the dehalogenated product (isonicotinaldehyde) in my reaction mixture. How can I minimize this side reaction?
A8: Dehalogenation, or the replacement of the chlorine atom with a hydrogen, is a common side reaction, especially with electron-deficient substrates.[1][12] Here are some strategies to suppress it:
-
Choice of Base: Strong, nucleophilic bases can promote protonolysis of the Ar-Pd(II)-X intermediate, leading to dehalogenation.[12] Switching to a weaker, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃ can minimize this.[12]
-
Anhydrous Conditions: Water can act as a proton source for dehalogenation.[12] Ensuring strictly anhydrous conditions by using freshly dried solvents and reagents is critical.[12]
-
Accelerate Reductive Elimination: The desired product-forming step is reductive elimination.[2] Employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can accelerate this step, making it more competitive with the dehalogenation pathway.[12]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired cross-coupling.[12]
Q9: My boronic acid is decomposing, leading to homocoupling byproducts. What can I do to prevent this?
A9: Protodeboronation, the cleavage of the C-B bond, is a common issue, particularly with electron-deficient or heteroaryl boronic acids.[18]
-
Use Boronic Esters or Trifluoroborates: These derivatives are often more stable than the corresponding boronic acids under the reaction conditions.[1][18] Pinacol esters (Bpin) are a popular choice.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation.[15] Optimizing the amount of water or using anhydrous conditions with a base like K₃PO₄ can be helpful.[14]
-
Fluoride-based Bases: Bases like KF can sometimes suppress protodeboronation, although they may lead to slower reaction rates.[19]
Visualizing the Troubleshooting Process
To aid in your decision-making, the following workflow diagram illustrates a systematic approach to troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.
III. Experimental Protocols
This section provides a general, representative protocol for screening catalyst systems for the Suzuki-Miyaura coupling of this compound.
General Protocol for Catalyst System Screening
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst, 1-5 mol%)
-
Phosphine ligand (if not using a precatalyst, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, to make a 0.1-0.5 M solution)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[15]
-
Under the inert atmosphere, add the palladium precursor and the ligand (if separate).
-
Add the degassed solvent via syringe.[13]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.[13]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[13]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography.[13]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). PubMed. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2023). ACS Publications. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2012). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Heck Coupling. (n.d.). NROChemistry. [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (2021). ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating the Chemistry of 3-Chloroisonicotinaldehyde: A Technical Guide to By-Product Formation
For Immediate Release
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloroisonicotinaldehyde. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges and by-product formations encountered during reactions with this versatile pyridine derivative. Our goal is to move beyond simple protocols and delve into the causality behind experimental outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do they influence side reactions?
A1: this compound possesses two primary reactive sites: the aldehyde group at the C4 position and the chlorine atom at the C3 position of the pyridine ring. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction, while the chlorine atom can be displaced via nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine ring and the chlorine atom activates the aldehyde group towards nucleophilic attack. However, the pyridine nitrogen can also be protonated or act as a Lewis base, influencing the reactivity of the entire molecule. Understanding this electronic interplay is crucial for predicting and mitigating by-product formation.
Q2: What is the stability of this compound under typical reaction conditions?
A2: this compound is generally stable under neutral and acidic conditions. However, under strongly basic conditions, it is susceptible to the Cannizzaro reaction, as it lacks α-hydrogens. It is also sensitive to strong oxidizing agents, which can convert the aldehyde to a carboxylic acid. When planning a reaction, it is critical to consider the pH and the presence of oxidizing or strong nucleophilic species to avoid unintended degradation of the starting material.
Troubleshooting Guide: Common Reactions and By-Product Formation
This section addresses specific issues you may encounter during common synthetic transformations involving this compound.
Reductive Amination
Issue: Low yield of the desired primary amine and formation of secondary and tertiary amine by-products.
Root Cause: The initially formed primary amine is often more nucleophilic than the starting ammonia or primary amine, leading to subsequent reactions with the aldehyde to form secondary and tertiary amines.
Troubleshooting:
-
Excess Amine/Ammonia: Use a large excess of the amine or ammonia to outcompete the newly formed primary amine for the aldehyde.
-
pH Control: Maintaining an optimal pH is crucial. For reductive aminations with ammonia, a pH of around 12 can favor the formation of the primary amine by ensuring a high concentration of free ammonia.[1][2]
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more effective at reducing the iminium ion intermediate than the starting aldehyde.
-
Temperature Control: Lowering the reaction temperature can help to control the rate of the secondary and tertiary amine formation.
Protocol for Selective Primary Amine Synthesis:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add a large excess of ammonia (as an aqueous or methanolic solution) or the desired primary amine.
-
Adjust the pH to ~12 if using ammonia.
-
Add sodium cyanoborohydride portion-wise while monitoring the temperature.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up by quenching with water and extracting the product with an organic solvent.
Grignard and Organolithium Reactions
Issue: Low yield of the desired secondary alcohol and recovery of starting material.
Root Cause: The pyridine nitrogen can be deprotonated by the strongly basic Grignard or organolithium reagent, quenching the nucleophile. Additionally, the aldehyde can be reduced to the corresponding alcohol if the Grignard reagent has a β-hydride (e.g., ethylmagnesium bromide).
Troubleshooting:
-
Lewis Acid Additives: The addition of a Lewis acid, such as CeCl₃, can chelate with the pyridine nitrogen and the aldehyde oxygen, activating the carbonyl group towards nucleophilic attack and minimizing the basic side reaction.
-
Inverse Addition: Slowly add the this compound solution to the Grignard or organolithium reagent at low temperature (-78 °C) to maintain a low concentration of the aldehyde and minimize side reactions.
-
Choice of Nucleophile: Whenever possible, use Grignard or organolithium reagents that lack β-hydrogens to avoid reduction of the aldehyde.
Wittig Reaction
Issue: Formation of E/Z isomers and difficulty in removing triphenylphosphine oxide by-product.
Root Cause: The stereochemical outcome of the Wittig reaction is dependent on the stability of the phosphorus ylide. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[3][4] Triphenylphosphine oxide is a common by-product that can be challenging to separate from the desired alkene due to its polarity and crystallinity.
Troubleshooting:
-
Ylide Selection: To control stereoselectivity, choose the appropriate ylide. For Z-alkene formation, use non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) with salt-free conditions. For E-alkene formation, use stabilized ylides (e.g., those containing an adjacent ester or ketone group) or employ the Schlosser modification.
-
Purification Strategies for Triphenylphosphine Oxide Removal:
-
Crystallization: If the desired alkene is a solid, recrystallization can be an effective method. .
-
Chromatography: Column chromatography on silica gel is a common method, though it can be tedious.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of hexane and ether.
-
Experimental Workflow for a Wittig Reaction and Purification:
Caption: Simplified mechanism of the Cannizzaro reaction.
Quantitative Data Summary
| Reaction Type | Common By-products | Key Mitigation Strategies |
| Reductive Amination | Secondary and tertiary amines | Use a large excess of the amine/ammonia; pH control. [1][2] |
| Grignard/Organolithium | Deprotonated starting material; reduced alcohol | Use of Lewis acid additives (e.g., CeCl₃); inverse addition. |
| Wittig Reaction | E/Z isomers; triphenylphosphine oxide | Choice of stabilized vs. non-stabilized ylide; appropriate purification. [3][4] |
| Cannizzaro Reaction | (3-chloropyridin-4-yl)methanol and 3-chloroisonicotinic acid | Avoid strong bases; lower reaction temperature. [5][6][7] |
References
-
Cannizzaro reaction. In: Wikipedia. ; 2023. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Cannizzaro Reaction. Chemistry Steps. [Link]
-
Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Worked example: Cannizzaro reaction. Khan Academy. [Link]
-
Cannizzaro Reaction. Prof. Dave Explains. [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Dangerfield EM, Plunkett CH, Win-Mason AL, Stocker BL, Timmer MSM. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. J Org Chem. 2010;75(16):5470-5477. [Link]
Sources
- 1. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 2. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
Introduction: The Challenge of a Deactivated Heterocycle
An in-depth guide to navigating the synthetic challenges of 3-Chloroisonicotinaldehyde, this technical support center offers targeted troubleshooting advice, detailed protocols, and mechanistic insights for researchers in organic synthesis and drug discovery.
This compound is a valuable bifunctional building block in medicinal chemistry, featuring a reactive aldehyde and a halogenated pyridine core. However, its utility is often hampered by low reactivity. The electron-withdrawing nature of both the pyridine nitrogen and the formyl group deactivates the C-Cl bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, a common transformation pathway for aryl halides. This guide provides a systematic approach to overcoming these challenges, structured by reaction type, to empower scientists to successfully incorporate this versatile scaffold into their synthetic programs.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The direct functionalization of the C-Cl bond is often the most desired transformation. However, the electronic deactivation of this compound makes standard cross-coupling conditions sluggish and low-yielding.
Frequently Asked Questions (FAQs)
Question: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What is the primary cause?
Answer: The primary bottleneck is almost always the initial oxidative addition step. The electron-deficient nature of the pyridine ring makes the C-Cl bond less susceptible to attack by the Pd(0) catalyst.[1] To overcome this, the catalytic system must be specifically tailored to promote this challenging step. Simply increasing temperature or reaction time is often insufficient and may lead to side reactions like protodeboronation of the boronic acid partner.[2]
Question: How do I choose the right catalyst and ligand for a successful Buchwald-Hartwig amination?
Answer: The amination of electron-deficient heteroaryl chlorides requires state-of-the-art catalyst systems. First-generation ligands like P(o-tolyl)₃ are generally ineffective.[3] You must use bulky, electron-rich phosphine ligands that stabilize the Pd(0) center and accelerate both oxidative addition and reductive elimination.[4] Bidentate ligands such as BINAP or DPPF, or highly effective monophosphine ligands from later generations (e.g., XPhos, SPhos), are typically required.[4][5] The choice of base is also critical; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are necessary to deprotonate the amine without competing side reactions.[4]
Question: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I prevent this?
Answer: Alkyne homocoupling (Glaser coupling) is a common side reaction in copper-catalyzed Sonogashira reactions, promoted by the presence of oxygen.[6] While ensuring strictly anaerobic conditions can help, a more robust solution is to switch to a copper-free protocol.[7] These systems rely on a palladium catalyst and a suitable base (e.g., Cs₂CO₃ or an amine base) and often require more specialized ligands but completely eliminate the primary pathway for homocoupling.[8]
Troubleshooting Guide: Cross-Coupling Reactions
| Problem | Potential Cause | Recommended Solution & Rationale |
| No or Low Conversion | Inefficient Oxidative Addition | Use a highly active catalyst system. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and a modern Pd pre-catalyst (e.g., G3-Pd precatalysts). These ligands promote the difficult oxidative addition to the electron-deficient C-Cl bond.[9] |
| Catalyst Decomposition | Oxygen contamination / High Temperature | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[2] If high temperatures are needed, use a more thermally stable catalyst system. |
| Side Reaction: Dehalogenation | Catalyst system promotes hydrodehalogenation | This can occur if the reductive elimination is slow. Optimize the ligand and base combination. In some cases, switching from a Pd to a Ni catalyst can be beneficial for aryl chlorides.[1] |
| Side Reaction: Aldehyde Reactivity | Aldehyde participates in side reactions (e.g., with strong base) | Protect the aldehyde as an acetal (e.g., diethyl acetal) prior to the cross-coupling reaction. The acetal is stable to the basic conditions and can be easily deprotected with mild acid post-coupling.[9] |
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol employs a modern catalyst system designed for challenging aryl chlorides.
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a separate vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the corresponding ligand (XPhos, 4 mol%).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing character of the ring nitrogen and the para-aldehyde group makes the C-Cl bond susceptible to nucleophilic attack. This provides an alternative to metal-catalyzed methods.[10][11]
Frequently Asked Questions (FAQs)
Question: Under what conditions is an SNAr reaction feasible with this compound?
Answer: SNAr reactions on this substrate are most successful with strong, non-basic nucleophiles or with nucleophiles that are strong bases under conditions that favor the reaction kinetics.[12] Common nucleophiles include alkoxides (e.g., sodium methoxide), thiolates, and amines (e.g., pyrrolidine, morpholine). The reaction typically requires elevated temperatures and a polar aprotic solvent like DMSO, DMF, or NMP to facilitate the formation of the charged intermediate.[11]
Question: Why is the reaction not proceeding at room temperature?
Answer: While the ring is "activated" for SNAr, the formation of the intermediate Meisenheimer complex involves the temporary loss of aromaticity, which creates a significant activation energy barrier.[11] Heating is required to provide sufficient energy to overcome this barrier. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[13]
Visualizing the SNAr Mechanism
Sources
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- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Scale-Up Challenges for 3-Chloroisonicotinaldehyde Reactions
Welcome to the technical support center dedicated to addressing the complexities of scaling up reactions involving 3-Chloroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to pilot-plant or industrial-scale production. As a key building block in pharmaceutical synthesis, understanding the nuances of handling this compound at a larger scale is critical for ensuring process safety, efficiency, and product quality.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to anticipate and mitigate common scale-up challenges. The information presented here is a synthesis of established chemical engineering principles, practical field experience, and the latest scientific literature.
Troubleshooting Guide: From Benchtop to Production
Scaling up any chemical process is more than just using larger flasks and greater volumes of reagents. The transition often reveals hidden variables that can significantly impact reaction outcomes.[1] This section is designed to help you diagnose and resolve specific issues that may arise during the scale-up of this compound reactions.
Issue 1: Decreased Yield and Purity at Larger Scales
Symptoms:
-
A significant drop in the percentage yield compared to lab-scale experiments.
-
The appearance of new, unidentified impurities in analytical chromatograms (HPLC, GC).
-
Inconsistent batch-to-batch results.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Inadequate Mixing and Mass Transfer | In larger reactors, achieving homogenous mixing is more challenging. "Dead zones" can form where reactants are not effectively combined, leading to localized concentration gradients and promoting side reactions.[1] | 1. Optimize Agitation: Re-evaluate the stirrer design (e.g., anchor, turbine, pitched-blade) and agitation speed for the larger vessel geometry. 2. Baffle Installation: If not already present, install baffles in the reactor to improve turbulence and prevent vortex formation. 3. Consider Phase-Transfer Catalysis (PTC): For multiphase reactions, a PTC can facilitate the transfer of reactants between phases, improving reaction rates and minimizing side reactions.[2][3] |
| Poor Temperature Control & Thermal Gradients | Exothermic reactions that are easily managed in a small flask can lead to runaway conditions in a large reactor due to a lower surface-area-to-volume ratio, which hinders efficient heat dissipation.[1] | 1. Characterize Reaction Exotherm: Use reaction calorimetry to understand the heat flow of your reaction. 2. Controlled Reagent Addition: Implement a slow, controlled addition of the limiting reagent to manage the rate of heat generation. 3. Jacketed Reactor Optimization: Ensure the heating/cooling fluid in the reactor jacket has a sufficient flow rate and temperature differential to effectively remove heat. |
| Increased Impact of Impurities in Starting Materials | Minor impurities in starting materials that were insignificant at the lab scale can have a magnified effect at a larger scale, potentially inhibiting the main reaction or participating in side reactions. | 1. Re-qualify Starting Materials: Perform thorough analytical testing on larger batches of starting materials. 2. Purification of Starting Materials: If necessary, implement a purification step for key starting materials before use in the scaled-up reaction. |
Issue 2: Challenges in Downstream Processing and Product Isolation
Symptoms:
-
Difficulty in achieving the desired product purity through standard purification methods (e.g., crystallization, distillation).
-
Product degradation during work-up and isolation.
-
Formation of emulsions during liquid-liquid extractions.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Altered Impurity Profile | The different reaction conditions at scale (e.g., longer reaction times, higher temperatures) can lead to the formation of new byproducts with physical properties similar to the desired product, making separation difficult. | 1. Impurity Identification: Isolate and characterize major impurities to understand their structure and properties. 2. Develop a Robust Purification Method: Explore alternative purification techniques such as preparative chromatography, recrystallization from different solvent systems, or derivatization to facilitate separation. For aldehydes, bisulfite adduct formation can be a viable purification strategy.[4] |
| Thermal Instability of this compound | Prolonged exposure to elevated temperatures during distillation or drying can lead to the degradation of the aldehyde functional group. | 1. Low-Temperature Distillation: Utilize vacuum distillation to lower the boiling point and minimize thermal stress on the product. 2. Azeotropic Drying: If residual water is an issue, consider azeotropic distillation with a suitable solvent to remove water at a lower temperature. |
| Phase Separation Issues | Changes in scale can affect the efficiency of phase separation in extractions, leading to the formation of stable emulsions, especially if surface-active byproducts are formed. | 1. Optimize Solvent System: Experiment with different extraction solvents to improve phase separation. 2. Centrifugation: For persistent emulsions, a centrifuge can be used to facilitate phase separation at a larger scale. 3. Brine Wash: Washing the organic layer with a saturated sodium chloride solution can help to break emulsions. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of scaling up reactions involving this compound.
Q1: What are the primary safety concerns when handling this compound at an industrial scale?
A1: The primary safety concerns revolve around its potential for skin and eye irritation, as well as respiratory irritation.[5] At an industrial scale, the increased quantities necessitate robust containment and personal protective equipment (PPE) protocols. Key considerations include:
-
Engineering Controls: Reactions should be conducted in well-ventilated areas, preferably within a closed system to minimize exposure to vapors.[5]
-
Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. For larger scale operations or in case of poor ventilation, a respirator may be necessary.[5]
-
Spill Response: Have a clear spill response plan and appropriate absorbent materials readily available.
-
Thermal Hazards: Be aware of the potential for exothermic reactions. Ensure that the reactor is equipped with adequate cooling capacity and an emergency quenching system.
Q2: How can I effectively monitor the progress of my scaled-up reaction?
A2: Real-time reaction monitoring is crucial for process control and optimization at scale. While thin-layer chromatography (TLC) is useful in the lab, more quantitative and automated methods are preferred for industrial applications.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common methods for accurately quantifying the consumption of starting materials and the formation of the product and byproducts.
-
In-situ Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide real-time data on the concentration of key species in the reaction mixture without the need for sampling.
Q3: What are the common side reactions to anticipate when working with this compound?
A3: While specific side reactions are highly dependent on the other reactants and conditions, some general reactivities of the chloro- and aldehyde- functional groups on the pyridine ring should be considered:
-
Over-reaction or Polymerization: The aldehyde group can be susceptible to further reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or aldol-type condensation reactions, especially under basic conditions.
-
Nucleophilic Aromatic Substitution: The chloro-group on the pyridine ring can be displaced by strong nucleophiles, particularly at elevated temperatures.
-
Reaction with Amines: The aldehyde can readily form imines with primary amines. If amines are present as reactants or impurities, this can lead to unwanted byproducts.
Q4: Are there any recommended strategies for improving the overall efficiency and "greenness" of a scaled-up process involving this compound?
A4: Yes, several strategies can be employed:
-
Catalysis: Utilizing a catalyst can often lead to milder reaction conditions, higher selectivity, and reduced waste. For reactions involving pyridines, phase-transfer catalysis is a well-established technique for improving efficiency.[6][7]
-
Solvent Selection: Whenever possible, choose solvents with a lower environmental impact and consider solvent recycling.
-
Atom Economy: Design the synthesis to maximize the incorporation of all starting material atoms into the final product, minimizing the formation of byproducts.
-
One-Pot Reactions: Combining multiple reaction steps into a single "one-pot" process can save time, reduce solvent usage, and minimize waste from intermediate work-ups and purifications.[8]
Experimental Protocols & Workflows
Protocol 1: General Procedure for a Scaled-Up Reaction in a Jacketed Reactor
This protocol provides a generalized workflow for conducting a reaction involving this compound in a 50 L jacketed glass reactor. Note: This is a template and must be adapted to the specific chemistry of your reaction.
-
Reactor Preparation and Inerting:
-
Ensure the reactor is clean, dry, and free of any contaminants from previous batches.
-
Assemble the reactor with the appropriate overhead stirrer, condenser, temperature probe, and addition funnels.
-
Inert the reactor by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reagent Charging:
-
Charge the reactor with the solvent and this compound.
-
Start the agitator at a speed determined during process development to ensure adequate mixing.
-
Bring the reactor contents to the desired initial temperature using the jacketed heating/cooling system.
-
-
Controlled Addition of Second Reagent:
-
Charge the second reagent to a calibrated addition funnel.
-
Add the second reagent dropwise or in a slow, continuous stream to the reactor over a predetermined period.
-
Monitor the internal temperature closely. If the temperature rises above the set point, slow down or pause the addition.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every hour), take a small, representative sample from the reactor for analysis by HPLC or GC to monitor the reaction progress.
-
Continue the reaction until the desired conversion is achieved.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the reactor contents to a safe temperature.
-
Slowly add a quenching agent (e.g., water, saturated ammonium chloride solution) to neutralize any reactive species.
-
Proceed with the established work-up procedure (e.g., extraction, filtration).
-
Workflow for Troubleshooting Impurity Formation
Visualizing Process Logic
Diagram: Key Considerations for Scale-Up Success
References
- Industrial Phase-Transfer Catalysis.
- Pyridine-4-aldehyde Safety Data Sheet. Jubilant Ingrevia.
- Phase Transfer Catalysis. Dalal Institute.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022-08-12).
- Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
- 3-Pyridinealdehyde Safety Data Sheet. Jubilant Ingrevia Limited. (2021-02-11).
- Process for the production of pyridine aldehydes. Google Patents.
- Preparation method for 4-pyridinecarboxaldehyde. Google Patents.
- One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry. (2022-05-18).
- Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. (2025-08-05).
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. (2025-08-28).
- Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH.
- Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv. (2021-10-15).
- Challenges in the scale-up of 2,3,6-Trimethoxyisonicotinaldehyde synthesis. Benchchem.
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. (2026-01-08).
- Behavior of real gases. Syllabus for Chemistry (SCQP08). (2025-12-13).
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. (2025-12-16).
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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- 3. biomedres.us [biomedres.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. phasetransfer.com [phasetransfer.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 3-Chloroisonicotinaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Chloroisonicotinaldehyde. This guide is designed for researchers, chemists, and process development professionals who utilize this critical pyridine-based intermediate. Purity control is paramount for the successful application of this compound in downstream processes, particularly in pharmaceutical and agrochemical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Synthetic Pathways and Associated Impurity Profiles
The most prevalent and scalable synthesis of this compound begins with the oxidation of 3-Chloro-4-methylpyridine.[1] While seemingly straightforward, this pathway is susceptible to several side reactions that can introduce critical impurities. Understanding the origin of these impurities is the first step toward effective control.
Primary Synthetic Route: Oxidation of 3-Chloro-4-methylpyridine
The core transformation involves the selective oxidation of the methyl group at the C4 position of the pyridine ring to an aldehyde.
Caption: Primary synthesis route and common impurity pathways.
Another notable method is the Vilsmeier-Haack reaction, which formylates an electron-rich aromatic or heteroaromatic compound.[2][3][4] This reaction involves the formation of a Vilsmeier reagent from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.[2][3][5] While effective, impurities can arise from incomplete reaction or side reactions on the pyridine ring.
Common Impurity Data Summary
The following table summarizes the most frequently encountered impurities, their typical source, and recommended analytical methods for detection and quantification.
| Impurity Name | Structure | Common Source | Recommended Analytical Technique(s) |
| 3-Chloro-4-methylpyridine | C₆H₆ClN | Unreacted starting material | GC-FID, HPLC-UV, ¹H NMR |
| 3-Chloroisonicotinic Acid | C₆H₄ClNO₂ | Over-oxidation of the aldehyde product | HPLC-UV, LC-MS |
| Di-chlorinated Pyridine Derivatives | C₆H₅Cl₂N | Side reactions during chlorination steps (if any) or from starting material impurities | GC-MS, LC-MS |
| Unidentified Oligomers/Tars | High MW Species | High reaction temperatures or prolonged reaction times | GPC, LC-MS |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: My final product is contaminated with a significant amount of unreacted 3-Chloro-4-methylpyridine. What went wrong?
Plausible Causes & Scientific Rationale:
-
Insufficient Oxidant Stoichiometry: The most common cause is an inadequate amount of the oxidizing agent. Oxidation of a methyl group to an aldehyde requires a specific stoichiometric ratio. If the oxidant is depleted before all the starting material is consumed, the reaction will stop prematurely.
-
Low Reaction Temperature or Insufficient Time: Oxidation reactions have an activation energy barrier that must be overcome. If the reaction temperature is too low or the duration is too short, the reaction rate will be slow, leading to incomplete conversion.
-
Poor Reagent Activity: The oxidizing agent (e.g., manganese dioxide) can vary in activity depending on its preparation method, age, and storage conditions. Deactivated or low-grade reagents will result in poor conversion efficiency. Many common oxidations rely on reagents like TEMPO, Swern, or Dess-Martin periodinane, whose efficacy is highly dependent on precise conditions.[6]
Recommended Solutions & Corrective Actions:
-
Verify Stoichiometry: Carefully recalculate the molar equivalents of your oxidizing agent. It is often advisable to use a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion, but this must be balanced against the risk of over-oxidation.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC.
-
Time: Extend the reaction time and take aliquots periodically to determine the point at which starting material consumption plateaus.
-
-
Validate Reagent Quality: If possible, test the activity of your oxidizing agent on a small scale with a known standard. Always use freshly opened or properly stored reagents.
Question 2: I'm observing a significant amount of 3-Chloroisonicotinic acid in my product. How can I prevent this over-oxidation?
Plausible Causes & Scientific Rationale:
-
Excessively Strong or Non-selective Oxidizing Agent: Aldehydes are themselves susceptible to further oxidation to carboxylic acids, often more readily than the initial oxidation of the methyl group.[7] Using highly potent oxidants like potassium permanganate or chromic acid without careful control will inevitably lead to the formation of 3-chloroisonicotinic acid.[8]
-
High Reaction Temperature or Prolonged Reaction Time: The rate of aldehyde oxidation increases with temperature. Leaving the reaction to stir for too long, especially at elevated temperatures after the starting material has been consumed, provides an opportunity for the desired product to be further oxidized.
-
Excess Oxidant: A large excess of the oxidizing agent will remain in the reaction mixture after the starting material is gone, readily attacking the newly formed aldehyde.
Recommended Solutions & Corrective Actions:
-
Select a Milder Oxidant: Employ oxidants known for stopping at the aldehyde stage. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose.[8] Manganese dioxide (MnO₂) is also widely used for oxidizing allylic and benzylic-type alcohols (and by extension, activated methyl groups) to aldehydes and is generally less prone to over-oxidation than permanganate.[6]
-
Strict Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, or HPLC). Once the starting material is consumed, promptly quench the reaction and begin the work-up procedure to isolate the aldehyde before it can be further oxidized.
-
Controlled Stoichiometry: Use a minimal excess of the oxidant. A good starting point is 1.05 to 1.2 equivalents. Perform small-scale optimization experiments to find the ideal balance for your specific setup.
Question 3: My reaction is producing di-chlorinated or other regioisomeric impurities. What are the causes and solutions?
Plausible Causes & Scientific Rationale:
-
Contaminated Starting Material: The most likely source of regioisomeric impurities in the final product is their presence in the starting material, 3-chloro-5-fluorophenol for example, can have up to nine possible regioisomers.[9] Commercial 3-Chloro-4-methylpyridine may contain isomers like 2-Chloro-4-methylpyridine or 3-Chloro-2-methylpyridine. These will undergo oxidation alongside the desired starting material, leading to a difficult-to-separate mixture of aldehyde isomers.
-
Harsh Reaction Conditions Promoting Side Reactions: If the synthesis involves a chlorination step, aggressive conditions (high temperature, potent chlorinating agent) can lead to non-selective chlorination at other positions on the pyridine ring.
Recommended Solutions & Corrective Actions:
-
Analyze Starting Material Purity: Before beginning the synthesis, you MUST verify the purity and isomeric integrity of your 3-Chloro-4-methylpyridine starting material. Use GC-MS or ¹H NMR to identify and quantify any isomeric impurities.[][11]
-
Source High-Purity Starting Materials: Procure starting materials from reputable suppliers who provide a detailed Certificate of Analysis (CoA) specifying isomeric purity.
-
Purify the Starting Material: If the starting material is found to be impure, it may be necessary to purify it via distillation or recrystallization prior to the oxidation step.
-
Optimize Chlorination Conditions (if applicable): If your route involves a chlorination step, use milder reagents and lower temperatures to improve regioselectivity.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for routine purity assessment of this compound? For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method due to its high precision, sensitivity, and ability to separate the target aldehyde from its primary impurities like the corresponding acid and unreacted starting material.[12] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also an excellent method, particularly for detecting more volatile impurities and residual solvents.[] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[11]
Q2: What are the best storage conditions to prevent degradation of this compound? this compound is an aldehyde and can be sensitive to both air and light. Over time, it can slowly oxidize to 3-chloroisonicotinic acid upon exposure to air. It should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.
Q3: My crude product is ~95% pure by HPLC. Can I use it directly for my next step? This is highly dependent on the nature of the subsequent reaction. If the remaining 5% consists of unreacted starting material and the next step is robust and insensitive to it, you might proceed. However, if the impurity is 3-chloroisonicotinic acid, its acidic nature could interfere with base-sensitive reactions. If the impurity profile is unknown, using the crude material is risky as minor impurities can sometimes have a major impact on downstream steps.[13][14] Best Practice: It is always advisable to purify the intermediate to ≥98% purity to ensure reproducibility and high yield in the subsequent steps.
Section 4: Key Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is a general guideline and may require optimization.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A common starting point is a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity to 80:20).
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the starting solvent mixture.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system. The product, being more polar than the starting material but less polar than the carboxylic acid, should elute as a distinct band.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: HPLC Method for Purity Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |
| Gradient | Start at 70% A / 30% B, ramp to 30% A / 70% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (50:50) |
This method is a starting point and must be fully validated according to ICH guidelines for use in a regulated environment.[12]
Section 5: Troubleshooting Workflow
The following diagram provides a logical workflow for identifying and resolving purity issues during the synthesis.
Caption: A logical workflow for troubleshooting impurity issues.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylpyridine. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (2000). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
- Google Patents. (1957). US2818378A - Oxidation of methyl-pyridines.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]
- Google Patents. (2000). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
Chad's Prep. (2018, September 20). 12.7 Oxidation with Chromic Acid and PCC [Video]. YouTube. Retrieved from [Link]
-
Arkivoc. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
-
Journal of the Iranian Chemical Society. (n.d.). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Retrieved from [Link]
-
Royal Society of Chemistry. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Chemdad Co. (n.d.). 5-bromo-2-chloroisonicotinaldehyde. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Expert Sourcing: 5-Bromo-2-chloroisonicotinaldehyde as a Strategic Chemical Intermediate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
- Google Patents. (1982). EP0015616B1 - Method for the purification of benzaldehyde.
-
ResearchGate. (2025). (PDF) Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
Sources
- 1. 3-氯-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. longdom.org [longdom.org]
- 11. Identity determination and purity testing [chemcon.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 3-Chloroisonicotinaldehyde Reaction Condition Screening
Welcome to the technical support guide for 3-chloroisonicotinaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reactions involving this versatile building block. The electron-deficient nature of the pyridine ring, combined with the aldehyde functionality, presents unique challenges and opportunities in synthesis.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.
Part 1: Pre-Reaction Checklist & Starting Material Quality
A successful reaction begins with high-quality starting materials. Impurities in your this compound can lead to side reactions, low yields, and purification difficulties.
FAQ 1: How can I assess the purity of my this compound before use?
-
Answer: Visual inspection is the first step; the compound should be a white to off-white solid. However, chemical analysis is crucial.
-
NMR Spectroscopy (¹H NMR): This is the most reliable method. Dissolve a small sample in CDCl₃ or DMSO-d₆. Look for a clean aldehyde proton singlet between 9.9-10.1 ppm and the characteristic pyridine ring protons. The absence of significant unidentifiable peaks is a good indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value (approx. 63-68°C) suggests high purity.[3] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate using a suitable solvent system (e.g., 30% ethyl acetate in hexanes) is a good sign. Run the TLC against a known standard if available.
-
FAQ 2: What are common impurities and how do they affect my reaction?
-
Answer: The most common impurity is the corresponding carboxylic acid (3-chloroisonicotinic acid), formed by air oxidation of the aldehyde.
-
Impact: This acidic impurity can interfere with base-catalyzed reactions by neutralizing the catalyst. In reductive aminations, it can form stable salts with amine nucleophiles, consuming them and halting the reaction.
-
Troubleshooting: If you suspect acid contamination, you can purify the aldehyde by dissolving it in a suitable organic solvent, washing with a mild aqueous base (e.g., saturated NaHCO₃ solution), drying the organic layer, and removing the solvent.[4] However, this can be cumbersome. A fresh, high-purity starting material is always the best option.[5]
-
Part 2: Troubleshooting Common Reactions
The reactivity of this compound is dominated by its electrophilic aldehyde carbon and the electron-deficient pyridine ring. This section addresses common issues encountered in key transformations.
A. Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a base.[6][7]
Problem 1: My Knoevenagel condensation is slow or stalls completely.
-
Causality & Troubleshooting:
-
Insufficient Basicity: this compound is less reactive than many benzaldehydes due to the electron-withdrawing nature of the pyridine ring and the chloro substituent. The catalyst must be strong enough to deprotonate the active methylene compound but not so strong that it promotes self-condensation of the aldehyde.[6][7]
-
Action: If you are using a very weak base like triethylamine (TEA), consider switching to a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or piperidine. Often, a catalytic amount of acetic acid is used with an amine base like morpholine to form an active catalytic species.[8][9]
-
-
Solvent Choice: The solvent must solubilize all reactants and facilitate the reaction.
-
Action: Protic solvents like ethanol can work well, but aprotic solvents like THF, toluene, or even ionic liquids can be superior by preventing catalyst sequestration and promoting the dehydration step.[8][9] If water is a byproduct, using a Dean-Stark apparatus with toluene can drive the reaction to completion.[8]
-
-
Temperature: Room temperature may not be sufficient.
-
Action: Gently heating the reaction to 40-60°C can significantly increase the rate without promoting side reactions.[1] Monitor by TLC to avoid product decomposition.
-
-
Table 1: Knoevenagel Condensation - Base & Solvent Screening Guide
| Base | pKa (Conjugate Acid) | Typical Solvent | Comments |
| Piperidine | ~11.1 | Ethanol, Toluene | Classic, effective catalyst. |
| Triethylamine (TEA) | ~10.7 | DCM, THF | Often too weak for this substrate. |
| DBU | ~13.5 | THF, Acetonitrile | Strong, non-nucleophilic; use with caution. |
| Morpholine/Acetic Acid | ~8.4 | Ionic Liquids, Toluene | Forms an active ammonium acetate catalyst in situ.[8][9] |
B. Reductive Amination
This process involves the formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine.[10][11]
Problem 2: Low yield in my reductive amination; I am recovering mostly starting aldehyde.
-
Causality & Troubleshooting:
-
Inefficient Imine Formation: The formation of the imine is a reversible equilibrium reaction. The electron-deficient nature of the aldehyde can make the initial nucleophilic attack by the amine less favorable.
-
Action 1 (Acid Catalysis): Add a catalytic amount of acetic acid (a few drops) to the reaction mixture before adding the reducing agent.[12] This protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating imine formation.
-
Action 2 (Water Removal): If possible, allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. Using a dehydrating agent like MgSO₄ or molecular sieves can also help drive the equilibrium.
-
-
Incorrect Reducing Agent: The choice of reducing agent is critical. Some are too harsh and will reduce the aldehyde directly, while others are too mild.
-
Action: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the aldehyde but will readily reduce the protonated imine (iminium ion).[11][13] Sodium cyanoborohydride (NaBH₃CN) is also effective, especially in protic solvents like methanol.[12][13] Avoid strong reducing agents like NaBH₄ until after imine formation is confirmed, as they can readily reduce the starting aldehyde.[13]
-
-
Experimental Protocol: Optimized Reductive Amination with STAB
-
To a solution of this compound (1.0 equiv) and the desired amine (1.1 equiv) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), add a few drops of glacial acetic acid.[14]
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to control any initial effervescence.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-6 hours).
-
Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.[14]
-
Extract the product with an organic solvent, dry, and purify as needed.
C. Wittig Reaction
The Wittig reaction converts the aldehyde to an alkene using a phosphorus ylide (Wittig reagent).[15][16]
Problem 3: My Wittig reaction gives a poor yield and a mixture of E/Z isomers.
-
Causality & Troubleshooting:
-
Ylide Reactivity & Stability: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide.[15][17]
-
Stabilized Ylides (e.g., Ph₃P=CHCO₂Et) are less reactive and typically give the thermodynamically favored (E)-alkene. They may require heating to react with the electron-deficient this compound.
-
Non-stabilized Ylides (e.g., Ph₃P=CH₂) are highly reactive and typically give the kinetically favored (Z)-alkene.[15] These reactions are usually run at low temperatures.
-
-
Base and Solvent Choice: The base used to generate the ylide and the presence of lithium salts can significantly impact the reaction.
-
Steric Hindrance: Although the aldehyde itself is not particularly hindered, bulky ylides may react slowly.
-
Action: Ensure the ylide is fully formed before adding the aldehyde.[18] A color change (often to deep red, orange, or yellow) indicates ylide formation. Adding the aldehyde solution dropwise at a low temperature can improve selectivity.
-
-
Workflow Diagram: Troubleshooting a Stalled Wittig Reaction
Caption: Decision workflow for a stalled Wittig reaction.
Part 3: General Troubleshooting & Purification
FAQ 3: My reaction is complete, but I'm having trouble with the work-up and purification.
-
Answer: The basic nitrogen on the pyridine ring can complicate extractions and chromatography.
-
Aqueous Work-up: During an aqueous work-up, if the solution is acidic, your product may become protonated and partition into the aqueous layer. It's often best to perform extractions under neutral or slightly basic conditions (e.g., using NaHCO₃ or K₂CO₃ washes) to ensure the product remains in the organic phase.
-
Column Chromatography: The pyridine nitrogen can interact strongly with silica gel, leading to peak tailing and poor separation.
-
Action: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in the eluent system. This will cap the acidic silanol groups and improve chromatography.
-
-
Workflow Diagram: General Reaction Screening Process
Caption: A systematic workflow for reaction condition screening.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- Donahue, J. P. (n.d.). Partial Reduction of Electron-Deficient Pyridines.
- da Silva, F. C., et al. (2012).
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- da Silva, F. C., et al. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
- Organic Reactions. (n.d.). Wittig Reaction - Common Conditions.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- JACS. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines.
- Sigma-Aldrich. (n.d.).
- Quora. (2018). Why is pyridine a weak base and pi-electron deficient?.
- Royal Society of Chemistry. (2013).
- Organic Reactions. (n.d.).
- L.S. College, Muzaffarpur. (2020).
- YouTube. (2023).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2017).
- Chemdad. (n.d.). 5-bromo-2-chloroisonicotinaldehyde.
- SpecialChem. (2025).
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. 5-bromo-2-chloroisonicotinaldehyde Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Navigating Work-up Procedures for 3-Chloroisonicotinaldehyde Reactions
Welcome to the technical support center for reactions involving 3-chloroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of post-reaction work-up and purification. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and aim to empower you to overcome common challenges and achieve high-purity products.
I. Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common queries and concerns that arise during the work-up of reactions involving this compound and its derivatives.
Q1: My reaction mixture is a complex mess. Where do I even begin with the work-up?
A1: A systematic approach is crucial. Before proceeding with any separation technique, it is essential to quench the reaction to stop any further transformations. The choice of quenching agent depends on the reaction chemistry. For instance, if you've used a strong base, a mild acid like saturated ammonium chloride solution is a good starting point. Conversely, for acid-catalyzed reactions, a gentle basification with a saturated sodium bicarbonate solution is recommended.[1][2] Always monitor the pH change during quenching. After quenching, a preliminary liquid-liquid extraction is typically the next step to separate the organic products from aqueous-soluble byproducts and salts.[1][2]
Q2: I'm struggling with low recovery of my product after extraction. What are the likely causes?
A2: Low recovery of pyridine derivatives like this compound can stem from several factors:
-
Product Solubility in the Aqueous Layer: The nitrogen atom in the pyridine ring can be protonated under acidic conditions, forming a salt that is more soluble in the aqueous phase.[3] If your work-up involves an acidic wash, your product might be partitioning into the aqueous layer. To check this, you can basify the aqueous layer and re-extract with an organic solvent to see if you recover more product.[4]
-
Emulsion Formation: Pyridine derivatives can sometimes act as surfactants, leading to the formation of stable emulsions during extraction, which can trap your product.[1][2]
-
Product Volatility: While this compound itself is not extremely volatile, some derivatives or byproducts might be. Be cautious during solvent removal under reduced pressure (rotary evaporation).[4]
-
Degradation: Exposure to harsh acidic or basic conditions during work-up can lead to the degradation of your product.[4][5][6] It is advisable to perform stability tests on a small scale before committing the entire batch to a specific work-up procedure.
Q3: How can I effectively remove unreacted this compound from my product?
A3: The aldehyde functionality of the starting material provides a convenient handle for its removal. You can selectively react the unreacted aldehyde with a reagent that will make it highly polar and thus easily separable. A common method is to wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite will form an adduct with the aldehyde, which is soluble in the aqueous layer.
Q4: My purified product shows peak tailing during HPLC analysis. What's causing this and how can I fix it?
A4: Peak tailing for basic compounds like pyridine derivatives is a frequent issue in reverse-phase HPLC.[7][8] It is primarily caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica-based stationary phase.[7][8] To mitigate this, you can:
-
Use a Mobile Phase with a Low pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the silanol groups, reducing their interaction with your basic analyte.[7][9]
-
Employ an End-Capped Column: These columns have their residual silanol groups chemically modified to be less active.[7]
-
Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.[7]
II. Troubleshooting Guide: A Deeper Dive into Specific Issues
This section provides a more detailed, problem-solution framework for challenges you might encounter.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Persistent Emulsion During Extraction | - High concentration of pyridine-containing compounds. - Vigorous shaking of the separatory funnel. - Incompatible solvent systems. | - Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[2] Gently swirl or stir the mixture instead of vigorous shaking. If the emulsion persists, filtration through a pad of Celite® can be effective.[2] - Optimize Solvents: Consider using a different extraction solvent. For instance, if you are using dichloromethane (DCM), which is prone to forming emulsions, switching to ethyl acetate or methyl tert-butyl ether (MTBE) might help. |
| Product Degradation During Work-up | - Exposure to strong acids or bases. - Instability of the product to air or water. | - Test for Stability: Before the main work-up, take a small aliquot of the reaction mixture and subject it to the planned acidic or basic wash. Analyze the result by TLC or LC-MS to check for degradation.[4] - Use Milder Conditions: Opt for milder acids (e.g., citric acid) or bases (e.g., sodium bicarbonate). Minimize the contact time with the aqueous phase. |
| Difficulty in Removing a Catalyst | - The catalyst is soluble in the organic phase. | - Specific Washes: For metal catalysts, specific aqueous washes can be effective. For example, a saturated solution of ammonium chloride can help remove some copper salts by forming a water-soluble complex.[3][10] - Precipitation: In some cases, the catalyst can be precipitated out of the organic solution by adding a specific anti-solvent. |
| Product is an Oil and Difficult to Purify | - The product may be impure or have a low melting point. | - Chromatography: Flash column chromatography is the most common method for purifying oils.[11] A systematic approach to solvent system selection using TLC is crucial for good separation. - Distillation: If the product is thermally stable and has a sufficiently low boiling point, Kugelrohr distillation under high vacuum can be an effective purification method. |
III. Experimental Protocols: Step-by-Step Methodologies
Protocol 1: General Aqueous Work-up for a Neutral or Mildly Basic Product
This protocol is a good starting point for many reactions where the product is expected to be soluble in common organic solvents.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing:
-
Gently invert the funnel several times, releasing pressure frequently.[2]
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Brine (to break any emulsions and begin the drying process).
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Acidic Extraction for Basic Byproducts
This protocol is useful when you need to remove basic impurities from your desired product.
-
Initial Extraction: Perform an initial extraction as described in Protocol 1.
-
Acidic Wash: Wash the organic layer with a dilute aqueous solution of a mild acid, such as 1M citric acid or 1M hydrochloric acid. This will protonate the basic impurities, causing them to move into the aqueous layer.[3]
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Final Wash and Drying: Wash with brine and dry the organic layer as described in Protocol 1.
IV. Visualization of Workflows
General Work-up and Purification Workflow
Caption: A general workflow for the work-up and purification of a reaction mixture.
Troubleshooting Logic for Low Product Recovery
Sources
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. How To [chem.rochester.edu]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 9. helixchrom.com [helixchrom.com]
- 10. Workup [chem.rochester.edu]
- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in 3-Chloroisonicotinaldehyde Reactions
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This technical support guide is designed for researchers, scientists, and drug development professionals engaged in catalytic reactions involving 3-Chloroisonicotinaldehyde. Catalyst poisoning is a critical issue that can lead to decreased reaction efficiency, catalyst deactivation, and ultimately, project delays. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to diagnose, mitigate, and resolve catalyst poisoning events.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis and manipulation of this compound and its derivatives.
FAQ 1: My palladium-catalyzed cross-coupling reaction with this compound has stalled. How do I determine if catalyst poisoning is the cause?
Answer: A stalled or sluggish reaction is a primary indicator of catalyst deactivation, with poisoning being a likely culprit. Here’s a systematic approach to diagnose the issue:
-
Visual Inspection: Observe the reaction mixture for the formation of a black precipitate, commonly known as palladium black. This indicates the aggregation of the active Pd(0) catalyst into an inactive state, which can be induced by poisons.[1]
-
Reagent Purity Audit: Scrutinize the purity of all reagents and solvents. Common poisons include sulfur, halides (beyond the reactant), and nitrogen-containing heterocycles.[1][2] Impurities in the this compound starting material or other reactants are frequent sources of contamination.
-
Control Experiment: If poisoning is suspected, perform a control reaction using highly purified starting materials and solvents. If this reaction proceeds as expected, it strongly suggests that an impurity in the original reaction was poisoning the catalyst.
-
Analytical Characterization: For a more definitive diagnosis, advanced analytical techniques can be employed to identify the poison on the catalyst surface.[3]
-
X-ray Photoelectron Spectroscopy (XPS): Can identify the elemental composition on the catalyst surface and determine the oxidation state of the palladium.[1][4][5]
-
Inductively Coupled Plasma (ICP-OES/MS): Can detect trace metal impurities (e.g., lead, arsenic) in the parts-per-billion (ppb) to parts-per-trillion (ppt) range after digesting the catalyst.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities in starting materials or solvents that could act as poisons.[6]
-
dot
Caption: Diagnostic workflow for suspected catalyst poisoning.
FAQ 2: What are the most common catalyst poisons in reactions involving this compound?
Answer: Given the structure of this compound and the common use of palladium catalysts, the following are frequent poisons:
-
Sulfur Compounds: Thiophenes, mercaptans, and sulfides are potent poisons for palladium catalysts.[7] These can be present as impurities in starting materials or solvents.
-
Nitrogen-Containing Heterocycles: While the pyridine moiety of the substrate is part of the desired reaction, other nitrogen-containing heterocycles present as impurities can act as strong ligands, binding to the catalyst's active sites and inhibiting activity.[2][8]
-
Halides: Excess halide ions (e.g., from impurities or side reactions) can negatively impact the catalytic cycle.
-
Heavy Metals: Metals like lead, mercury, and arsenic can irreversibly poison the catalyst.[3] These are often introduced from raw materials or manufacturing equipment.
-
Carbon Monoxide (CO): If using CO gas as a reagent (e.g., in carbonylation reactions), impurities in the gas or side reactions can lead to CO poisoning of palladium catalysts.[9]
| Poison Class | Common Examples | Source |
| Sulfur Compounds | Thiophenes, H₂S, Mercaptans | Reagent/Solvent Impurities |
| Nitrogen Heterocycles | Pyridine derivatives (impurities), Quinolines | Starting Material Impurities |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Raw Materials, Equipment |
| Other | Carbon Monoxide (CO), Cyanides | Gaseous Reagents, Side Products |
FAQ 3: Can the pyridine nitrogen in this compound itself poison the catalyst?
Answer: This is a nuanced issue. While the pyridine nitrogen can coordinate to the metal center, in a well-designed catalytic system, this coordination is typically reversible and part of the productive catalytic cycle. However, under certain conditions, strong, non-productive binding can occur, leading to catalyst inhibition. This is more likely if:
-
The ligand on the palladium catalyst is weakly binding: A more strongly coordinating ligand can prevent the substrate from binding too tightly and non-productively.
-
The reaction temperature is too low: This can favor the thermodynamically stable but kinetically inert substrate-catalyst complex.
-
Stoichiometry is imbalanced: An excess of the pyridine-containing substrate relative to the other coupling partner can lead to a higher concentration of the inhibited species.
Recent studies on pyridine(diimine) iron-catalyzed reactions have identified the formation of "flyover-dimer" complexes as a deactivation pathway, which highlights how the reactant itself can be involved in catalyst deactivation.[10][11]
FAQ 4: I've confirmed catalyst poisoning. Can the catalyst be regenerated?
Answer: Regeneration is sometimes possible, but its success depends on the nature of the poison.
-
Reversible Poisoning: If the poison is weakly adsorbed (e.g., some carbonaceous deposits or excess product), regeneration might be achieved by washing the catalyst with an appropriate solvent or by thermal treatment.[12]
-
Irreversible Poisoning: For strongly bound poisons like sulfur or heavy metals, regeneration is much more challenging.
-
Hydrogen Treatment: For sulfur poisoning of palladium catalysts, high-temperature treatment with hydrogen can sometimes remove the sulfur, but may not fully restore the initial metallic surface.[7]
-
Chemical Washing: A patented method for reactivating palladium catalysts poisoned by nitrogen compounds involves washing with solutions of alkali metal or alkaline earth metal salts (e.g., bicarbonates, carbonates).[8]
-
Oxidative Treatment: In some cases, a controlled oxidation followed by reduction can regenerate the catalyst.
-
It is often more practical and cost-effective to prevent poisoning in the first place or to use a fresh batch of catalyst.
dot
Caption: Decision tree for catalyst regeneration strategies.
Part 2: Experimental Protocols
This section provides detailed methodologies for key experiments related to identifying and mitigating catalyst poisoning.
Protocol 1: Screening for Catalyst Poisons in a New Batch of this compound
Objective: To proactively identify potential catalyst poisons in a new lot of starting material before committing to a large-scale reaction.
Methodology:
-
Baseline Reaction:
-
Set up a small-scale (e.g., 1 mmol) standard cross-coupling reaction (e.g., Suzuki, Heck) using a trusted, high-purity batch of this compound and a standard palladium catalyst loading (e.g., 1 mol% Pd(PPh₃)₄).
-
Monitor the reaction to completion by TLC or LC-MS to establish a baseline conversion rate and time.
-
-
Test Reaction with New Batch:
-
Repeat the exact same reaction as in Step 1, but substitute the trusted this compound with the new batch.
-
Monitor the reaction under identical conditions.
-
-
Spiking Experiment:
-
Set up a third reaction using the trusted batch of starting material.
-
"Spike" this reaction with a small amount (e.g., 5-10 wt%) of the new batch of this compound.
-
Monitor the reaction's progress.
-
Interpretation of Results:
| Scenario | Observation in Test Reaction | Observation in Spiking Experiment | Conclusion |
| 1 | Reaction proceeds normally. | Reaction proceeds normally. | New batch is likely free of potent catalyst poisons. |
| 2 | Reaction is sluggish or stalls. | Reaction is sluggish or stalls. | New batch contains a catalyst poison. |
| 3 | Reaction proceeds normally. | Reaction is slightly slower. | New batch may contain a weak inhibitor or low levels of a poison. |
Protocol 2: Purification of this compound to Remove Potential Poisons
Objective: To purify the starting material to remove impurities that may be acting as catalyst poisons.
Methodology:
-
Recrystallization:
-
Choose an appropriate solvent system. A common choice for pyridine derivatives is a mixture of ethanol and water, or hexane and ethyl acetate.
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Activated Carbon Treatment:
-
Dissolve the crude material in a suitable solvent (e.g., ethyl acetate, toluene).
-
Add a small amount (1-5 wt%) of activated carbon to the solution.
-
Stir or gently heat the mixture for 30-60 minutes. Activated carbon can adsorb many organic impurities, including some sulfur and nitrogen compounds.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Remove the solvent under reduced pressure. The resulting material may be further purified by recrystallization.
-
-
Validation:
-
After purification, re-run the screening protocol (Protocol 1) to confirm that the poisoning issue has been resolved.
-
Obtain analytical data (e.g., NMR, GC-MS) to confirm the purity of the material.
-
Part 3: References
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
-
DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]
-
Hoyos, L. J., Primet, M., & Praliaud, H. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 87(19), 3173-3179. Retrieved from [Link]
-
Sárkány, A. (2000). Poisoning and deactivation of palladium catalysts. In Catalysis (Vol. 15, pp. 109-158). Royal Society of Chemistry.
-
Farcasiu, M., & Carna, J. B. (1976). U.S. Patent No. 3,959,382. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87(1), 123-128. Retrieved from [Link]
-
Al-Dhufairi, A. M. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. ResearchGate. Retrieved from [Link]
-
Zhang, T., Pabst, T. P., Hoyt, J. M., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 14(18), 13999-14011. Retrieved from [Link]
-
Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]
-
Barton, V. (2011, May 23). Name Your Poison: Identification of Poisoned Catalyst Culprits. ChemistryViews. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Hascotech. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Zhang, T., Pabst, T. P., Hoyt, J. M., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University. Retrieved from [Link]
-
U.S. Department of Energy. (2022, August 11). Unlocking the Mystery of Catalyst Poisoning. Retrieved from [Link]
-
Wang, L., & Zhang, J. (2010). Study on Catalyst Deactivation Kinetics of Pyridine Chlorination. Academax.
-
Burrows, M. G. T., Stockmayer, W. H., & Chapman, D. L. (1933). The poisoning of a palladium catalyst by carbon monoxide. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 142(846), 54-61. Retrieved from [Link]
Sources
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- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Gulf Bio Analytical [gulfbioanalytical.com]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. scispace.com [scispace.com]
Technical Support Center: Solvent Effects on 3-Chloroisonicotinaldehyde Reactivity
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-Chloroisonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will explore the critical role of solvent selection in modulating its reactivity, focusing on practical troubleshooting and frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental behavior of this compound in various solvent systems.
Q1: What are the primary reactive sites on this compound and how do solvents influence them?
A1: this compound has two primary electrophilic sites: the aldehyde carbon and the carbon atom bonded to the chlorine (C3).
-
The Aldehyde Group: This group undergoes standard nucleophilic addition reactions.[1] The reactivity of the aldehyde is influenced by the solvent's polarity, which can stabilize the charge separation in the carbonyl bond. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance effect of the ring.[1]
-
The C3-Chloride: The pyridine ring is an electron-deficient aromatic system, which makes the C-Cl bond susceptible to Nucleophilic Aromatic Substitution (SNAr).[2] The ring's aza nitrogen and the electron-withdrawing aldehyde group further activate this position for nucleophilic attack.[3] Solvent choice is paramount for SNAr reactions, as it dictates the nucleophile's reactivity and the stability of the charged intermediate.[4][5]
Q2: How does solvent polarity, in general, affect reactions with this molecule?
A2: Solvent polarity can have profound and sometimes opposing effects on the two reactive centers.
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are typically preferred. They excel at solvating the counter-ion (e.g., K⁺ in K₂CO₃) while leaving the nucleophile relatively "bare" and highly reactive.[6] In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and slows the reaction.[5]
-
For Aldehyde Reactions: The effect is more nuanced. Polar solvents can enhance the electrophilicity of the carbonyl carbon. However, protic solvents like alcohols can lead to the formation of hemiacetal or acetal byproducts, which may be undesirable. For reactions where only the aldehyde is targeted, a non-polar aprotic solvent like Toluene or a polar aprotic solvent like THF might be a better choice, depending on reagent solubility.
Q3: I need to perform a Nucleophilic Aromatic Substitution (SNAr) on the C-Cl bond. Can you illustrate the mechanism and the role of the solvent?
A3: Certainly. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The solvent's primary role is to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
Caption: SNAr mechanism and solvent stabilization.
A polar aprotic solvent stabilizes the anionic Meisenheimer complex, lowering the activation energy of the rate-limiting addition step and accelerating the overall reaction.[7]
Troubleshooting Guide
This section is formatted to help you diagnose and resolve specific issues encountered during your experiments.
Problem 1: My SNAr reaction is sluggish or shows no conversion.
This is a frequent issue that can often be resolved by systematically evaluating your reaction parameters.[8]
Q: I'm using an amine nucleophile in ethanol and the reaction isn't working. What's wrong?
A: While ethanol is a common solvent, it may be hindering your reaction. As a polar protic solvent, it can hydrogen-bond with your amine, reducing its nucleophilicity.[5] Furthermore, if you are using a base to deprotonate a less nucleophilic starting material, the choice of base and solvent is coupled.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Change the solvent to DMF, DMSO, or NMP. These solvents will not hydrogen bond with the nucleophile, enhancing its reactivity.[6]
-
Increase Temperature: SNAr reactions often require heat. If you are running at room temperature, try increasing it to 80-120 °C. Monitor for potential decomposition by TLC or LC-MS.[9]
-
Check Your Base: If a base is used (e.g., for thiol or alcohol nucleophiles), ensure it is strong enough and soluble in your chosen solvent. K₂CO₃ or Cs₂CO₃ are often effective in DMF or DMSO.[9]
Q: I've switched to DMSO, but the reaction is still slow. What else can I check?
A: If the solvent has been optimized, consider other factors that can impact the reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. users.wfu.edu [users.wfu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling of 3-Chloroisonicotinaldehyde
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful coupling of 3-chloroisonicotinaldehyde. As an electron-deficient heteroaromatic halide, this substrate presents unique challenges that necessitate careful consideration of reaction parameters, particularly the choice of base.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the Suzuki coupling of this compound?
A1: The base in a Suzuki-Miyaura coupling serves multiple crucial roles, but its primary function is to activate the organoboron reagent (e.g., a boronic acid) to facilitate the key transmetalation step.[1][2] For a substrate like this compound, an electron-deficient pyridine, the palladium-catalyzed oxidative addition to the carbon-chlorine bond is often sluggish.[3] Therefore, an appropriately chosen base is essential to accelerate the subsequent transmetalation, ensuring an efficient overall catalytic cycle. The right base will form a more nucleophilic boronate species from the boronic acid, which can then effectively transfer its organic group to the palladium center.[4] An incorrect base choice can lead to slow or no reaction, or an increase in side reactions.
Q2: I'm observing significant decomposition of my boronic acid. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation, a common side reaction where the carbon-boron bond is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[5] This is particularly problematic with heteroaromatic boronic acids.[6] To minimize this:
-
Optimize the Base: Strong bases, especially aqueous hydroxides, can accelerate protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or milder options like sodium bicarbonate (NaHCO₃).[5]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[5]
-
Control Water Content: While some water can be beneficial, excess water can promote this side reaction. Using anhydrous solvents or carefully controlling the amount of water is advisable.[5]
-
Lower the Temperature: If the desired coupling is slow, the boronic acid is exposed to degrading conditions for a longer period. Attempting the reaction at the lowest temperature that still allows for efficient catalytic turnover can be beneficial.
Q3: My reaction is not going to completion, and I'm recovering my this compound starting material. What should I try?
A3: Incomplete conversion with an electron-deficient chloride like this compound often points to a slow oxidative addition step.[3][7] Here are some troubleshooting steps:
-
Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may be insufficient. More electron-rich and bulky ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often required to facilitate the activation of the C-Cl bond.[1]
-
Increase Base Strength: A stronger base may be necessary to drive the reaction forward. Consider switching from a carbonate like K₂CO₃ to a phosphate like K₃PO₄ or even cesium carbonate (Cs₂CO₃), which has higher solubility in organic solvents.[8]
-
Elevate Temperature: Increasing the reaction temperature can overcome the activation energy barrier for oxidative addition. Microwave irradiation can also be an effective way to accelerate the reaction.[8]
-
Catalyst Precursor: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more effective than Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf), as the latter require an initial reduction step.[9]
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base is a non-negotiable component of the Suzuki-Miyaura coupling, playing a pivotal role in the transmetalation step. The generally accepted mechanism involves the base activating the boronic acid to form a more reactive boronate species.[4] This increases the nucleophilicity of the organic group on the boron, making it more readily transferred to the palladium(II) center.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Guide to Common Bases
The choice of base is highly dependent on the specific substrates, catalyst system, and solvent. For a challenging substrate like this compound, a careful selection is paramount.
| Base | Formula | Strength | Key Characteristics & Applications | Potential Issues |
| Potassium Carbonate | K₂CO₃ | Moderate | A common, cost-effective choice. Often used in aqueous/organic solvent mixtures. Good starting point for optimization.[10] | May not be strong enough for challenging couplings. Can promote protodeboronation if reaction is slow. |
| Cesium Carbonate | Cs₂CO₃ | Strong | More soluble in organic solvents than K₂CO₃, often leading to higher reactivity.[8] Effective for difficult substrates. | More expensive. Its high basicity can increase the risk of side reactions with sensitive functional groups. |
| Potassium Phosphate | K₃PO₄ | Strong | A strong, non-nucleophilic base. Frequently used in anhydrous conditions for substrates prone to protodeboronation.[5] | Can be less effective in the complete absence of water; sometimes a small amount of water is beneficial.[5] |
| Sodium Bicarbonate | NaHCO₃ | Weak | A mild base used when substrates are sensitive to stronger bases. Can help minimize protodeboronation.[5] | Often too weak for activating unreactive aryl chlorides. |
| Potassium Fluoride | KF | Weak | Used for substrates with base-labile groups (e.g., esters). The fluoride ion is thought to play a specific role in activating the boronic acid. | Generally not effective for unreactive chlorides. |
| Potassium tert-butoxide | KOtBu | Very Strong | A very strong, non-aqueous base. Can be effective for very challenging couplings but should be used with caution. | High basicity can lead to numerous side reactions, including decomposition of the aldehyde group on the substrate. |
Detailed Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and XPhos in a small amount of 1,4-dioxane.
-
Inert Atmosphere: Seal the reaction flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (e.g., a 10:1 ratio) to the reaction flask.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki coupling.
References
-
The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
PMC - NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloroisonicotinaldehyde and 2-Chloroisonicotinaldehyde for Pharmaceutical Research
In the landscape of pharmaceutical and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, substituted pyridines hold a prominent position. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 3-chloroisonicotinaldehyde and 2-chloroisonicotinaldehyde. Understanding the nuanced differences in their chemical behavior, dictated by the positional interplay of the chloro and aldehyde substituents, is critical for rational drug design and efficient synthesis of target molecules, particularly in the realm of kinase inhibitors.
Physicochemical and Spectroscopic Characterization
A foundational understanding of the intrinsic properties of these isomers is essential before delving into their reactivity.
| Property | This compound | 2-Chloroisonicotinaldehyde |
| Molecular Formula | C₆H₄ClNO | C₆H₄ClNO |
| Molecular Weight | 141.56 g/mol | 141.56 g/mol |
| Appearance | White to yellow crystalline powder | White to yellow solid |
| Melting Point | 58-62 °C | 46-50 °C |
| Boiling Point | 93 °C at 6 mmHg | 243.4 ± 20.0 °C (Predicted) |
| ¹H NMR (CDCl₃, δ) | ~10.5 (s, 1H, CHO), ~8.9 (s, 1H, H2), ~8.7 (d, 1H, H6), ~7.6 (d, 1H, H5) | ~10.05 (s, 1H, CHO), ~8.66 (d, 1H, H6), ~7.75 (d, 1H, H3), ~7.65 (dd, 1H, H5) |
| ¹³C NMR (CDCl₃, δ) | Predicted: ~189 (CHO), ~154 (C4), ~152 (C2), ~145 (C6), ~133 (C3), ~123 (C5) | Experimental data suggests peaks around: ~190 (CHO), ~153 (C2), ~151 (C6), ~145 (C4), ~126 (C5), ~122 (C3) |
Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions.
Comparative Reactivity Analysis: A Tale of Two Isomers
The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects, which manifest differently depending on the reaction type.
Nucleophilic Aromatic Substitution (SNAr): The Key Differentiator
The pyridine ring, being electron-deficient, is amenable to nucleophilic aromatic substitution, a reaction of immense importance in medicinal chemistry for forging carbon-heteroatom and carbon-carbon bonds. The susceptibility to SNAr is the most significant point of divergence in the reactivity of these two isomers.
Electronic Effects: Both the pyridine nitrogen and the aldehyde group are electron-withdrawing, reducing the electron density of the aromatic ring and making it more electrophilic. The chlorine atom also contributes an inductive electron-withdrawing effect.
-
In 2-chloroisonicotinaldehyde , the chlorine atom is at a position ortho to the ring nitrogen. This proximity allows for strong inductive withdrawal and stabilization of the negatively charged Meisenheimer intermediate formed during nucleophilic attack. The negative charge can be delocalized onto the electronegative nitrogen atom, significantly lowering the activation energy for the reaction.
-
In This compound , the chlorine atom is meta to the ring nitrogen. While still benefiting from the overall electron-deficient nature of the ring, the stabilization of the Meisenheimer complex is less pronounced as the negative charge cannot be directly delocalized onto the ring nitrogen.
Steric Effects:
-
The 2-chloro isomer experiences greater steric hindrance at the reaction center. The proximity of the chlorine atom to the aldehyde group and the ring nitrogen can impede the approach of bulky nucleophiles.
-
The 3-chloro isomer presents a more sterically accessible reaction site for nucleophilic attack at the 3-position.
Predicted Reactivity: Based on electronic factors, 2-chloroisonicotinaldehyde is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound , especially with smaller nucleophiles where steric hindrance is less of a factor.
Experimental Support and Protocols
Nucleophilic Aromatic Substitution with Amines
This reaction is fundamental in the synthesis of many bioactive molecules, including kinase inhibitors where a substituted aniline is often coupled with a heterocyclic core.
Experimental Protocol: A Representative SNAr Reaction
Objective: To compare the reactivity of 2-chloroisonicotinaldehyde and this compound with a model amine, benzylamine.
Materials:
-
2-Chloroisonicotinaldehyde or this compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of the respective chloroisonicotinaldehyde (1.0 mmol) in DMF (5 mL), add benzylamine (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Based on the principles outlined above, the reaction with 2-chloroisonicotinaldehyde is expected to proceed at a faster rate and potentially give a higher yield compared to this compound under the same reaction time and temperature.
Oxidation of the Aldehyde Group
The aldehyde functionality in both isomers can be readily oxidized to a carboxylic acid, a common transformation in drug development to introduce a key acidic group for salt formation or hydrogen bonding interactions. The Pinnick oxidation is a mild and selective method for this purpose.
Experimental Protocol: Pinnick Oxidation
Objective: To oxidize the aldehyde group of both isomers to the corresponding carboxylic acid.
Materials:
-
2-Chloroisonicotinaldehyde or this compound
-
Sodium chlorite (NaClO₂)
-
Monosodium phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol and water
Procedure:
-
Dissolve the chloroisonicotinaldehyde (1.0 mmol) in a mixture of tert-butanol (10 mL) and 2-methyl-2-butene (5 mmol).
-
In a separate flask, dissolve sodium chlorite (1.5 mmol) and monosodium phosphate (1.5 mmol) in water (5 mL).
-
Add the aqueous solution to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
Expected Outcome: The electronic differences between the two isomers are less likely to have a dramatic impact on the rate of Pinnick oxidation, as the reaction occurs at the aldehyde group which is electronically similar in both molecules. However, subtle differences in solubility or stability might lead to minor variations in yield or reaction time.
Condensation Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for forming carbon-carbon bonds through reactions like the Knoevenagel condensation. This is useful for extending the molecular scaffold.
Experimental Protocol: Knoevenagel Condensation
Objective: To perform a Knoevenagel condensation with malononitrile.
Materials:
-
2-Chloroisonicotinaldehyde or this compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of the chloroisonicotinaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The product often precipitates out of the solution upon formation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Expected Outcome: Similar to the oxidation, the reactivity in Knoevenagel condensation is primarily driven by the aldehyde group. The electronic nature of the pyridine ring can influence the electrophilicity of the aldehyde carbon, but a significant difference in reactivity between the two isomers is not anticipated.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The differential reactivity of these isomers, particularly in SNAr reactions, has been implicitly exploited in the synthesis of numerous kinase inhibitors. The 2-chloropyridine moiety is a common scaffold in this area, as the chlorine atom can be readily displaced by a nucleophilic amine from a partner fragment, often a substituted aniline. The increased reactivity of the 2-chloro position facilitates this key bond-forming reaction.
While specific examples directly comparing the use of this compound and 2-chloroisonicotinaldehyde in the synthesis of a single drug target are scarce, the prevalence of 2-chloropyridine-based kinase inhibitors in the literature and patents underscores the synthetic utility of the more reactive 2-chloro isomer.
Conclusion and Practical Recommendations
-
2-Chloroisonicotinaldehyde is the preferred isomer when a facile SNAr reaction is desired. Its enhanced reactivity, due to electronic stabilization of the reaction intermediate, makes it a go-to reagent for constructing complex molecules through the displacement of the chlorine atom. However, steric hindrance might be a consideration with bulky nucleophiles.
-
This compound is the more suitable choice when the chlorine atom is intended to be retained in the final molecule or when SNAr at that position is to be avoided. Its lower reactivity towards nucleophilic displacement provides a greater degree of synthetic orthogonality.
For researchers in drug development, a thorough understanding of these reactivity differences is not merely academic; it is a practical tool that informs synthetic strategy, reaction optimization, and ultimately, the efficient discovery of new medicines.
Visualizing the Reactivity Difference
Caption: Comparative reactivity pathways of 2- and this compound.
References
-
2-Chloroisonicotinaldehyde CAS 101066-61-9 . Chemical Supplier Information. [Link]
-
Pinnick oxidation . Wikipedia. [Link]
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Knoevenagel condensation . Wikipedia. [Link]
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Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . European Journal of Medicinal Chemistry. [Link]
A Comparative Analysis of Chloroisonicotinaldehyde Isomers in Synthesis
Abstract
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Chloroisonicotinaldehyde isomers, specifically 2-chloro-4-formylpyridine and 3-chloro-4-formylpyridine, are valuable intermediates, offering a unique combination of a reactive aldehyde handle and a halogenated pyridine core ripe for further functionalization. This guide provides a detailed comparative analysis of these two isomers, focusing on their synthesis, spectroscopic properties, and reactivity in key synthetic transformations. By presenting experimental data and explaining the underlying chemical principles, this document aims to serve as a practical reference for the strategic selection and application of these important synthetic intermediates.
Introduction: The Strategic Importance of Chloroisonicotinaldehyde Isomers
Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, owing to their ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a chloro-substituent and a formyl group onto the isonicotinaldehyde framework provides two orthogonal points for molecular elaboration. The aldehyde can be readily transformed into a variety of functional groups or used in condensations to build larger molecular architectures. The chloro-substituent, depending on its position, offers a handle for transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse aryl, alkyl, or heteroatom-containing moieties.
The positional isomerism of the chlorine atom—at the 2- or 3-position—profoundly influences the electronic properties and, consequently, the reactivity of the molecule. Understanding these differences is paramount for designing efficient and regioselective synthetic routes. This guide will delve into the practical aspects of synthesizing each isomer and compare their performance in common synthetic applications, supported by experimental data and mechanistic insights.
Synthesis of Chloroisonicotinaldehyde Isomers
The accessibility of each isomer is a primary consideration for its use in synthesis. Here, we compare established synthetic routes for both 2-chloro-4-formylpyridine and 3-chloro-4-formylpyridine.
Synthesis of 2-Chloro-4-formylpyridine
A highly efficient method for the synthesis of 2-chloro-4-formylpyridine is the oxidation of the corresponding alcohol, 2-chloro-4-pyridinemethanol.
Experimental Protocol: Oxidation of 2-Chloro-4-pyridinemethanol [1]
-
Suspend 69.0 g of 2-chloro-4-pyridinemethanol, 128.3 g of N-bromosuccinimide (NBS), and 101.9 g of anhydrous sodium carbonate in 1.8 liters of benzene.
-
Reflux the mixture for 4 hours.
-
After cooling, add a saturated aqueous solution of sodium hydrogen carbonate dropwise with stirring until gas evolution ceases.
-
Filter the mixture to remove insoluble materials.
-
Separate the organic layer, wash it once with a 10% aqueous solution of sodium thiosulfate and twice with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the product.
This method has been reported to produce 2-chloro-4-pyridinecarboxaldehyde in a high yield of 95%.[1]
Caption: Synthesis of 2-Chloro-4-formylpyridine.
Synthesis of 3-Chloro-4-formylpyridine
The synthesis of 3-chloro-4-formylpyridine can be approached through several methods, including the Vilsmeier-Haack formylation of 3-chloropyridine or the oxidation of 3-chloro-4-methylpyridine.
Conceptual Synthetic Routes:
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring.[2][3] While pyridines are generally electron-deficient, the reaction can be driven under appropriate conditions. The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF), acts as the formylating agent.[3]
-
Oxidation of 3-chloro-4-methylpyridine: This is a more direct and often higher-yielding approach. The methyl group at the 4-position can be oxidized to an aldehyde using various oxidizing agents. A common method for the oxidation of methylpyridines to their corresponding aldehydes involves chlorination of the methyl group followed by hydrolysis.[4]
Experimental Protocol: From 3-Chloro-4-methylpyridine (Illustrative)
-
Chlorination: Treat 3-chloro-4-methylpyridine with a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas under radical initiation (e.g., UV light or AIBN) to form 3-chloro-4-(dichloromethyl)pyridine.
-
Hydrolysis: Hydrolyze the resulting dichloromethyl intermediate, for example, by heating with water and a mild base like calcium carbonate, to afford 3-chloro-4-formylpyridine.[4]
While a specific high-yield protocol for this exact transformation is not as commonly cited as for the 2-chloro isomer, this general approach is well-established for the synthesis of pyridine aldehydes. Yields for such two-step processes can be moderate to good, typically in the range of 60-80%.
Caption: Relative reactivity in Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > Cl.
-
2-Chloro-4-formylpyridine vs. 3-Chloro-4-formylpyridine: In terms of the C-Cl bond itself, there is not expected to be a dramatic intrinsic difference in reactivity based on its position on the pyridine ring. However, the steric environment and the ability of the pyridine nitrogen to coordinate to the palladium catalyst can influence the reaction rate. The 2-position is sterically more hindered due to the adjacent nitrogen atom, which could potentially slow down the oxidative addition step compared to the 3-position.
Experimental Insight: For Suzuki couplings, both isomers can be effective coupling partners, but the 3-chloro isomer may sometimes exhibit slightly better reactivity or require less forcing conditions due to reduced steric hindrance around the C-Cl bond. [5]However, with modern phosphine ligands designed for activating C-Cl bonds, high yields can often be obtained with both isomers. [6]
| Reaction Type | 2-Chloro-4-formylpyridine | 3-Chloro-4-formylpyridine | Rationale |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | High Reactivity | Low Reactivity | C2 position is activated by the pyridine nitrogen. [7] |
| Suzuki Coupling | Good Reactivity | Good to Excellent Reactivity | C3 position is less sterically hindered. [5]|
Applications in Drug Development
The choice between these two isomers in a drug discovery program will depend on the desired substitution pattern and the overall synthetic strategy.
-
2-Chloro-4-formylpyridine is the ideal choice when the synthetic plan involves an early-stage nucleophilic substitution at the 2-position to introduce a key pharmacophoric element.
-
3-Chloro-4-formylpyridine is more suitable for synthetic routes that rely on a mid- to late-stage cross-coupling reaction at the 3-position, leaving the more reactive 2- and 4-positions available for other transformations if needed.
Conclusion
2-Chloro-4-formylpyridine and 3-chloro-4-formylpyridine, while structurally similar, exhibit distinct reactivity profiles that make them suitable for different synthetic strategies. The 2-chloro isomer is readily synthesized in high yield and is highly activated for nucleophilic aromatic substitution. The 3-chloro isomer, while potentially more challenging to synthesize in high yield, offers a less sterically hindered site for palladium-catalyzed cross-coupling reactions. A thorough understanding of these differences, as outlined in this guide, will enable researchers to make informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug development process.
References
-
PrepChem. Synthesis of 2-chloro-4-pyridinecarboxaldehyde. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
PubChem. 4-Pyridinecarboxaldehyde. [Link]
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NIST. 3-Pyridinecarboxaldehyde. [Link]
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A Comparative Guide to the Biological Activity of 3-Chloroisonicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its versatility and significance.[1] This guide delves into the biological potential of derivatives synthesized from 3-chloroisonicotinaldehyde (also known as 3-chloro-4-pyridinecarboxaldehyde), a halogenated pyridine aldehyde. While direct and extensive research on the bio-activity of its derivatives is still emerging, this document provides a comparative analysis based on structurally similar compounds, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will explore the synthesis, mechanisms of action, and comparative efficacy of these derivatives, supported by experimental data from analogous compounds to guide future research and development.
The Versatile Chemistry of this compound: A Gateway to Diverse Bioactive Molecules
The reactivity of the aldehyde functional group in this compound makes it an excellent starting material for the synthesis of a wide array of derivatives. The formation of Schiff bases, hydrazones, and thiosemicarbazones introduces new pharmacophores that can significantly modulate the biological activity of the parent molecule.
Synthesis of Key Derivatives: A Generalized Approach
The synthesis of these derivatives typically involves a condensation reaction between the aldehyde group of this compound and a primary amine, hydrazine, or thiosemicarbazide.
Caption: General synthesis pathways for key derivatives of this compound.
Anticancer Activity: A Promising Frontier
Pyridine derivatives have shown significant promise as anticancer agents by targeting various critical biological pathways.[1] Their mechanisms of action are diverse and can include the inhibition of kinases, interference with DNA replication, and induction of apoptosis.[2] While specific data for this compound derivatives is limited, studies on analogous hydrazone and pyridine-based compounds provide valuable comparative insights.
Comparative Anticancer Activity of Analogous Hydrazone Derivatives
Hydrazone derivatives of various heterocyclic aldehydes have demonstrated potent anticancer activity. The following table summarizes the cytotoxic effects (IC50 values) of several hydrazone derivatives against different cancer cell lines, offering a predictive comparison for potential this compound-based hydrazones.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Hydrazone 3h (with pyrrole ring) | PC-3 (Prostate) | 1.32 | Paclitaxel | - | [3][4] |
| MCF-7 (Breast) | 2.99 | Paclitaxel | - | [3][4] | |
| HT-29 (Colon) | 1.71 | Paclitaxel | - | [3][4] | |
| Quinoline Hydrazide 16 | SH-SY5Y (Neuroblastoma) | 5.7 | - | - | [5] |
| Kelly (Neuroblastoma) | 2.4 | - | - | [5] | |
| Quinoline Hydrazide 17 | SH-SY5Y (Neuroblastoma) | 2.9 | - | - | [5] |
| Kelly (Neuroblastoma) | 1.3 | - | - | [5] | |
| MCF-7 (Breast) | 14.1 | - | - | [5] | |
| MDA-MB-231 (Breast) | 18.8 | - | - | [5] |
Note: The data presented is for hydrazone derivatives of other heterocyclic aldehydes and serves as a reference for the potential activity of this compound derivatives.
Plausible Mechanisms of Anticancer Action
The anticancer activity of pyridine-based compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[6] For instance, some pyridine derivatives have been shown to upregulate p53 and JNK, leading to apoptosis.[6] Furthermore, hydrazone derivatives have been reported to increase caspase-3 activity, a key executioner caspase in the apoptotic pathway.[3][4]
Caption: Potential signaling pathways for the anticancer activity of pyridine derivatives.
Antimicrobial Potential: Combating Drug Resistance
Schiff bases and their derivatives are a well-established class of antimicrobial agents.[7][8] The imine group is crucial for their biological activity.[8] Thiosemicarbazones, in particular, have demonstrated broad-spectrum antibacterial and antifungal properties.[9]
Comparative Antimicrobial Activity of Analogous Thiosemicarbazone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiosemicarbazone derivatives against different microbial strains. This data provides a benchmark for the potential antimicrobial efficacy of this compound-based thiosemicarbazones.
| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Fungal Strain | MIC (µg/mL) | Source |
| Thiosemicarbazone L1 | Bacillus cereus | 10 | - | - | [9] |
| Staphylococcus aureus | 100 | - | - | [9] | |
| Thiosemicarbazone L2 | Bacillus subtilis | 50 | - | - | [9] |
| Staphylococcus aureus | 50 | - | - | [9] | |
| Thiosemicarbazone L4 | Bacillus cereus | 50 | - | - | [9] |
| Staphylococcus aureus | 100 | - | - | [9] | |
| Pyridine-derived Thiosemicarbazone Complex (6) | - | - | Candida albicans | Similar to Fluconazole | [10] |
| - | - | Candida krusei | More active than Fluconazole | [10] | |
| - | - | Candida glabrata | Similar to Fluconazole | [10] | |
| - | - | Candida parapsilosis | Similar to Fluconazole | [10] |
Note: The data is for thiosemicarbazone derivatives of other aldehydes and is intended for comparative purposes.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chalcone derivatives, which can be synthesized from aldehydes, are known to possess significant anti-inflammatory properties.[11] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.[2]
Comparative Anti-inflammatory Activity of Analogous Chalcone Derivatives
The anti-inflammatory potential of novel compounds is often evaluated using the carrageenan-induced paw edema model in rodents. The table below shows the percentage inhibition of edema by a chalcone derivative, providing a reference for the potential anti-inflammatory activity of chalcones derived from this compound.
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Paw Edema | Reference Compound | % Inhibition | Source |
| Chalcone Derivative 33 | 20 | - | Reduced TNF-α by 56%, IL-6 by 32%, IL-1β by 63% | Dexamethasone | Similar or greater | [2] |
Note: This data is for a chalcone derivative not directly synthesized from this compound and is presented for comparative analysis.
Putative Anti-inflammatory Mechanisms
Chalcone derivatives can exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2] They can also modulate key signaling pathways like MAPK/NF-κB and activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[2]
Caption: Potential anti-inflammatory signaling pathways modulated by chalcone derivatives.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standardized, step-by-step methodologies for the synthesis of a key derivative and for the evaluation of the biological activities discussed in this guide.
Synthesis of Schiff Base Derivatives from this compound
Objective: To synthesize Schiff base derivatives by the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline derivative)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Synthesized compounds (dissolved in a suitable solvent)
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of the synthesized compounds in an acute inflammation model.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Synthesized compounds
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control (vehicle), reference drug, and test compound groups (different doses).
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. Although direct experimental data is currently limited, comparative analysis with structurally similar molecules strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this scaffold allows for the creation of large libraries of derivatives for high-throughput screening.
Future research should focus on the systematic synthesis and biological evaluation of a wide range of this compound derivatives. In-depth mechanistic studies are crucial to elucidate the specific molecular targets and pathways responsible for their biological effects. Structure-activity relationship (SAR) studies will be instrumental in optimizing the lead compounds to enhance their potency and selectivity, ultimately paving the way for the development of novel and effective therapeutic agents.
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A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury.
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Synthetic chalcones as potential anti-inflammatory and cancer chemopreventive agents.
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Synthesis and anti-inflammatory effect of chalcones and related compounds.
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Pyridine-derived thiosemicarbazones and their tin(IV) complexes with antifungal activity against Candida spp.
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Synthesis and anti-inflammatory effect of chalcones.
-
Synthesis and anti-inflammatory activity of chalcone derivatives.
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Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents.
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.
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Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents.
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
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Design, synthesis, in silico, anticancer evaluations of N-acylhydrazone derivatives as STAT3 inhibitors.
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.
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Synthesis, Antimicrobial Evaluation and Docking Study of Novel Thiosemicarbazone Clubbed with 1,2,3-Triazoles.
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View of Synthesis and Evaluation of Thiosemicarbazone Derivatives as Potent Antimicrobial Agent.
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Synthesis and antimicrobial evaluation of novel heterocyclic compounds containing thiosemicarbazone.
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Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
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Biological activity and MIC 50 of H 2 L and its metal complexes.
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Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes.
-
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works.
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Synthesis, Characterization and biological activity of Schiff bases derived from aldehyde and their metal complexes of cobalt (II).
-
Structures of certain pyridine-based approved anticancer drugs, and the...
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Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
-
View of Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials.
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Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry.
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In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes.
-
Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
-
In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes.
-
(PDF) In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes.
-
Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules.
-
Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine.
-
Synthesis and antimicrobial activities of Te (IV) complexes of 3, 5-dichlorosalicylaldehyde-2-aminopyridine schiff base.
-
Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials | Samarra Journal of Pure and Applied Science.
-
From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives.
-
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides.
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME SCHIFF BASE METAL COMPLEXES.
-
In vivo models of understanding inflammation (in vivo methods for inflammation).
-
Overview of Biological Activities and Synthesis of Schiff Base.
-
(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SCHIFF BASES AND THEIR DERIVATIVES: A REVIEW OF RECENT WORK.
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Navigating the Structure-Activity Landscape of 3-Chloroisonicotinaldehyde Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the strategic exploration of heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among these, pyridine-based compounds have consistently yielded molecules with a broad spectrum of biological activities. This guide delves into the structure-activity relationships (SAR) of 3-chloroisonicotinaldehyde analogs, a class of compounds with underexplored potential. While direct and extensive SAR studies on this specific scaffold are nascent, this document provides a comprehensive comparative analysis by drawing parallels with structurally related and well-characterized isonicotinaldehyde derivatives. By examining the influence of substituents on biological activity in analogous systems, we aim to provide a foundational framework to guide the rational design and future development of novel this compound-based drug candidates.
The this compound Scaffold: A Promising Starting Point
The this compound core presents a unique combination of structural features ripe for chemical modification and biological investigation. The pyridine ring serves as a bioisostere for various endogenous molecules, while the aldehyde functionality offers a versatile handle for synthetic elaboration into a diverse array of derivatives, such as Schiff bases, hydrazones, and alcohols. The chlorine atom at the 3-position is of particular interest, as halogenation is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.[1]
The electron-withdrawing nature of both the chlorine atom and the aldehyde group influences the electron density of the pyridine ring, which can be critical for molecular recognition by biological targets. Understanding how modifications to this core structure impact biological activity is the central tenet of SAR studies.
Inferred Structure-Activity Relationships: Learning from Analogs
In the absence of extensive direct data, the SAR of this compound analogs can be inferred by examining related chemical series. Isonicotinoyl hydrazones, derivatives of the well-known anti-tubercular drug isoniazid, offer a particularly insightful point of comparison.
The Criticality of the Pyridine Ring Substitution Pattern
Studies on isoniazid analogs have revealed that the position of substituents on the pyridine ring is a critical determinant of antimycobacterial activity. Substitution at the 3-position of the pyridine ring is generally not well-tolerated and often leads to a significant loss of activity. Conversely, modifications at the 2-position are more permissible and can even result in compounds with comparable or enhanced potency. This suggests that for this compound analogs, further substitution at or modification of the 3-position chloro group might be detrimental to certain biological activities.
The Role of Halogenation in Modulating Bioactivity
Halogenation is a powerful tool in drug design. The introduction of a chlorine atom, as in the this compound scaffold, can enhance biological activity through several mechanisms:
-
Increased Lipophilicity: A halogen atom can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the compound's half-life.
-
Target Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand for its protein target.
Studies on other halogenated salicylaldehydes have demonstrated that halogen substituents can confer potent antimicrobial activity against a range of microbial species.[2][3] This suggests that the 3-chloro substituent in isonicotinaldehyde analogs could be a key contributor to potential antimicrobial effects.
The Versatility of the Aldehyde Group for Derivatization
The aldehyde functional group at the 4-position of the pyridine ring is a gateway to a vast chemical space of derivatives. Condensation reactions with amines, hydrazines, and other nucleophiles can be readily performed to generate a library of analogs with diverse physicochemical properties and biological activities. For instance, the formation of isonicotinoyl hydrazones has been a highly successful strategy in the development of antimicrobial agents.[4][5]
Comparative Performance and Experimental Data
To illustrate the potential of isonicotinaldehyde derivatives, the following table summarizes the antimicrobial activity of various isonicotinoyl hydrazones, which are structurally related to the potential derivatives of this compound. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID/Substituent | Test Organism | MIC (µg/mL) |
| Isoniazid/2-hydroxynicotinal Schiff base | Staphylococcus aureus | 201.25 |
| Isoniazid/2-hydroxynicotinal Schiff base | Escherichia coli | 100.63 |
| N'-(4-fluorobenzylidene)isonicotinohydrazide | Escherichia coli | 1.55 mM |
| Unspecified Isonicotinohydrazone Derivative | Staphylococcus aureus | 8 |
| Unspecified Isonicotinohydrazone Derivative | Escherichia coli | 4 |
| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | Escherichia coli | 500 |
| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | Staphylococcus aureus | 1000 |
Data sourced from a technical guide by BenchChem.[4]
These data highlight that modifications to the isonicotinaldehyde scaffold can lead to compounds with significant antimicrobial activity. It is plausible that derivatives of this compound could exhibit similar or even enhanced potency due to the presence of the chloro substituent.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of isonicotinaldehyde derivatives and for the evaluation of their biological activity.
General Procedure for the Synthesis of Isonicotinaldehyde Schiff Base/Hydrazone Analogs
This protocol describes a general method for the condensation of an isonicotinaldehyde derivative with a primary amine or hydrazine to form a Schiff base or hydrazone, respectively.
Materials:
-
Substituted isonicotinaldehyde (e.g., this compound)
-
Primary amine or hydrazine derivative
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate and chamber
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve the substituted isonicotinaldehyde (1.0 eq) in a minimal amount of absolute ethanol.
-
Add the primary amine or hydrazine derivative (1.0-1.2 eq) to the solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base or hydrazone derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Workflow for Synthesis of Isonicotinaldehyde Analogs
Caption: General synthetic workflow for preparing Schiff base or hydrazone analogs from this compound.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Solvent for dissolving the compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the microbial inoculum to each well containing the test compound, resulting in a final volume of 200 µL.
-
Include a positive control (microorganism with a known effective antibiotic/antifungal) and a negative control (broth only) on each plate.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet largely untapped, area for the discovery of new bioactive molecules. This guide has provided a comparative framework for understanding the potential SAR of its analogs by drawing insights from related, well-studied compound classes. The key takeaways for researchers entering this field are:
-
The substitution pattern on the pyridine ring is paramount. Further derivatization should be approached with caution, particularly at the 3-position.
-
The 3-chloro substituent is a key modulator of activity. Its influence on lipophilicity, metabolic stability, and target binding should be a central consideration in analog design.
-
The aldehyde functionality is a versatile handle for creating diverse libraries of compounds. The synthesis of Schiff bases and hydrazones is a logical and historically successful starting point.
Systematic exploration of the SAR of this compound analogs, guided by the principles outlined in this guide, holds the potential to uncover novel therapeutic agents with a range of biological activities. The provided experimental protocols offer a practical starting point for the synthesis and evaluation of these promising compounds.
References
- BenchChem. Antimicrobial Properties of Substituted Isonicotinaldehydes: A Technical Guide.
- BenchChem.
- Pelttari, E., Lehtinen, M., & Elo, H. (2008).
- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)
- Pelttari, E., Lehtinen, M., & Elo, H. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds.
- BLD Pharm. (n.d.). 2-Bromo-3-chloroisonicotinaldehyde.
- Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
- Kudryavtseva, E. V., et al. (2020).
- Bush, K. (1989).
- BLD Pharm. (n.d.). 2-Bromo-3,5-dichloroisonicotinaldehyde.
- Sneed, J. T., et al. (1984). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.
- Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- da Silva, A. C., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers.
- Al-Suwaidan, I. A., et al. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.
- Amporndanai, K., et al. (2018).
- Chemdad. (n.d.). 5-bromo-2-chloroisonicotinaldehyde.
- Expert Sourcing: 5-Bromo-2-chloroisonicotinaldehyde as a Strategic Chemical Intermedi
- Provins, L., et al. (2007). Dual M-3 antagonists-PDE4 inhibitors. Part 2: Synthesis and SAR of 3-substituted azetidinyl derivatives.
- The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)
- Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. PubMed.
- Ghiurca, M. M., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. MDPI.
- Goldberg, F. W., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
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A Spectroscopic Guide to 3-Chloroisonicotinaldehyde and Its Precursors for Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of molecular structures is paramount. 3-Chloroisonicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds, and its precursors demand rigorous analytical scrutiny to ensure the integrity and success of synthetic pathways. This guide provides an in-depth spectroscopic comparison of this compound and its common synthetic precursors, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data.
Introduction: The Significance of this compound
This compound serves as a critical intermediate in the creation of complex heterocyclic molecules targeted for a range of therapeutic applications. Its chlorinated pyridine ring and reactive aldehyde group offer a versatile scaffold for medicinal chemists. The purity and structural confirmation of this compound, along with its precursors, are foundational to the successful development of novel drug candidates. Spectroscopic techniques provide the necessary tools for this confirmation, offering a molecular fingerprint at each stage of the synthesis.
Synthetic Pathway Overview
A common and efficient route to this compound involves the selective oxidation of 3-chloro-4-methylpyridine. This guide will focus on the spectroscopic comparison of the starting material, a potential intermediate (3-chloro-4-(hydroxymethyl)pyridine), and the final product. Additionally, we will explore other relevant precursors, such as 3-chloroisonicotinic acid and 3-chloro-4-cyanopyridine, which may be encountered in alternative synthetic strategies.
A Comparative Guide to Validated Analytical Methods for 3-Chloroisonicotinaldehyde
For researchers, scientists, and drug development professionals, the accurate and precise quantification of key intermediates like 3-Chloroisonicotinaldehyde is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methods for the characterization and quantification of this compound, offering insights into the principles, performance, and practical applications of each technique. We will delve into the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by detailed experimental protocols and comparative data.
The Critical Role of Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1][2][3] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[4] A validated method provides a high degree of assurance that the measurements are reliable and reproducible.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling, absolute quantification for purity assessment, or rapid screening.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally labile compounds.[5] For aldehydes like this compound, which may have a weak UV chromophore, derivatization is a common strategy to enhance detection sensitivity.[4][6] A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a highly UV-absorbent hydrazone.[6]
The derivatized analyte is injected into the HPLC system and separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is typically performed using a UV-Vis detector at a wavelength where the DNPH derivative has maximum absorbance.
Caption: Workflow for RP-HPLC analysis of this compound with DNPH derivatization.
A stability-indicating method is crucial for quantifying the decrease of the active substance due to degradation.[7][8][9] Forced degradation studies are performed to demonstrate the method's specificity in the presence of potential degradation products.[4][5]
-
Forced Degradation Study:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (for the underivatized molecule).
-
Injection Volume: 10 µL.
-
This method should be able to separate the parent this compound peak from any degradation products formed under these stress conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[10] Given that this compound is a relatively small molecule, it is amenable to GC analysis. Coupling GC with a mass spectrometer provides high sensitivity and specificity, allowing for both quantification and structural confirmation of the analyte and any impurities.
The sample is vaporized in the injection port and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Caption: Workflow for GC-MS analysis of this compound.
-
GC System:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
-
-
MS System:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-300 m/z.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity and concentration of a substance without the need for an identical reference standard of the analyte.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, a highly accurate and precise quantification can be achieved.[12][13]
A known mass of the sample and a certified internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions (ensuring full relaxation of all protons). The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Caption: Workflow for qNMR purity determination of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic Anhydride (high purity, stable, with signals that do not overlap with the analyte).
-
Solvent: DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation, should be at least 5 times the longest T₁ of both analyte and standard).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Molecules with conjugated π-systems, like the pyridine ring in this compound, typically exhibit UV absorbance. While not a separative technique, it can be used for a quick assay of the bulk material if the impurity profile is well-understood and no impurities absorb at the analytical wavelength.
The amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert Law). A UV-Vis spectrophotometer measures the absorbance of a solution at a specific wavelength.
Caption: Workflow for UV-Vis spectroscopic assay.
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration.
-
Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare the sample solution and measure its absorbance at λmax.
-
Determine the concentration of the sample from the calibration curve.
-
Comparison of Validated Method Performance
The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of this compound. The values presented are representative and should be established for each specific method and laboratory.
| Parameter | RP-HPLC (with Derivatization) | GC-MS | qNMR | UV-Vis Spectroscopy |
| Specificity | High (separates impurities) | Very High (separation + mass spec) | High (structure-specific signals) | Low (interference from absorbing impurities) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | > 0.997 |
| LOD | ~0.01 µg/mL | ~0.05 µg/mL | ~0.1 mg/mL | ~0.1 µg/mL |
| LOQ | ~0.03 µg/mL | ~0.15 µg/mL | ~0.3 mg/mL | ~0.3 µg/mL |
| Precision (%RSD) | < 1.5% | < 2.0% | < 1.0% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% | 95-105% |
| Throughput | Moderate | Moderate | Low | High |
| Primary Use | Purity, Assay, Impurity Profiling | Impurity Identification, Volatiles | Absolute Purity/Assay | Quick Assay |
Conclusion and Recommendations
The choice of the optimal analytical method for this compound is dictated by the analytical objective.
-
For comprehensive quality control, including purity, assay, and the determination of related substances, a validated stability-indicating RP-HPLC method is the gold standard. Its high resolving power and sensitivity make it ideal for routine analysis in a regulated environment.
-
GC-MS is a powerful tool for identifying volatile impurities and for orthogonal confirmation of the main component's identity. Its high specificity is invaluable during process development and troubleshooting.
-
qNMR serves as an excellent primary method for the absolute quantification of purity without the need for a specific reference standard. It is particularly useful for the certification of reference materials.
-
UV-Vis Spectroscopy is a suitable technique for rapid, high-throughput assays of the bulk material where the impurity profile is known and does not interfere with the analysis.
For drug development professionals, a combination of these methods provides a comprehensive analytical toolkit. A stability-indicating HPLC method should be the primary workhorse, supported by GC-MS for impurity identification and qNMR for the qualification of reference standards. This multi-faceted approach ensures a thorough understanding of the quality and stability of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.
References
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JASCO Global. (2020, October 5). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography. Retrieved from [Link]
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Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
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Science.gov. (n.d.). validated stability-indicating hplc: Topics by Science.gov. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Analytical Methods. Retrieved from [Link]
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Al-Adham, I. S. I., & Al-Muhtaseb, A. H. (2012). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Tropical Journal of Pharmaceutical Research, 11(4), 629-637. [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Gas Chromatography/Mass Spectrometry Analysis of Components of Pyridine Temperature-Programmed Desorption Spectra from Surface of Copper-Supported Catalysts. (2009). Collection of Czechoslovak Chemical Communications, 74(5), 791-802. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Amazon S3. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. Retrieved from [Link]
-
PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
-
ResearchGate. (2019). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
-
science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of Synthesized 3-Chloroisonicotinaldehyde
Introduction: The Critical Role of Purity in Synthesis
3-Chloroisonicotinaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring a pyridine ring substituted with both a reactive aldehyde and a chloro group, makes it a valuable precursor for a wide range of complex molecular targets. As with any active pharmaceutical ingredient (API) intermediate, its purity is not merely a quality metric but a fundamental determinant of the success, reproducibility, and safety of subsequent synthetic steps.
Impurities originating from starting materials, byproducts of undesired side-reactions, or residual reagents can have profound downstream consequences, leading to difficult-to-remove impurities in the final API, reduced yields, and altered biological activity.[1][2] This guide provides an in-depth, comparative analysis of orthogonal analytical techniques essential for establishing a comprehensive purity profile of newly synthesized this compound. We will move beyond simple percentage reporting to explain the causality behind method selection and data interpretation, providing researchers with a robust framework for quality assessment.
The Analytical Strategy: An Orthogonal Approach
A single analytical method is insufficient to declare a compound "pure." Each technique interrogates the sample based on different physicochemical principles. A chromatographic method might show a single peak, but co-eluting impurities could be missed. Spectroscopic methods confirm structure but may not detect amorphous impurities. Therefore, a multi-faceted, orthogonal approach is the cornerstone of trustworthy purity analysis.[3][] Our investigation will compare a synthesized batch against a hypothetical high-purity commercial standard using chromatographic, spectroscopic, and titrimetric methods.
Sources
A Comparative Guide to the Synthetic Routes of 3-Chloroisonicotinaldehyde
Introduction
3-Chloroisonicotinaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its unique substitution pattern on the pyridine ring makes it a valuable building block for accessing complex molecular architectures. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, comparative analysis of the primary synthetic strategies employed for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in methodological selection.
Route 1: Direct Oxidation of 3-Chloro-4-methylpyridine
The most direct and atom-economical approach to this compound is the selective oxidation of the methyl group of the readily available starting material, 3-chloro-4-methylpyridine. The key challenge in this route lies in achieving high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid or side reactions on the pyridine ring.
Mechanism of Benzylic Oxidation
The oxidation of the benzylic methyl group typically proceeds via a radical mechanism or through the formation of an intermediate that facilitates the introduction of an oxygen atom. Reagents like selenium dioxide and manganese dioxide are commonly employed for such transformations.
Experimental Protocol: Selenium Dioxide Oxidation
A widely utilized method for this conversion involves the use of selenium dioxide (SeO₂).
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-4-methylpyridine (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Add selenium dioxide (1.1 to 1.5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated elemental selenium.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Causality Behind Experimental Choices:
-
Selenium Dioxide: SeO₂ is a specific oxidant for benzylic C-H bonds. The reaction proceeds through an ene reaction followed by a[1][2]-sigmatropic rearrangement.[3]
-
Solvent: Dioxane is a common solvent for SeO₂ oxidations due to its high boiling point and ability to dissolve both the starting material and the oxidant to some extent. The addition of a small amount of water can sometimes accelerate the reaction.[4]
-
Temperature: Reflux temperatures are necessary to overcome the activation energy of the C-H bond cleavage.
Advantages and Disadvantages of the Oxidation Route
| Advantages | Disadvantages |
| High atom economy (one-step conversion). | Toxicity of selenium compounds requires careful handling and disposal. |
| Readily available starting material. | Potential for over-oxidation to the carboxylic acid, reducing the yield of the desired aldehyde. |
| Relatively straightforward procedure. | Purification from selenium byproducts can be challenging on a large scale. |
Route 2: Formylation of 3-Chloropyridine
This strategy involves the introduction of a formyl group at the 4-position of the 3-chloropyridine ring. Direct electrophilic formylation of the pyridine ring is generally difficult due to its electron-deficient nature. Therefore, this route often necessitates the use of organometallic intermediates to enhance the nucleophilicity of the pyridine ring.
Mechanism of Directed Ortho-Metalation and Formylation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[5] In the case of 3-chloropyridine, the chlorine atom can act as a directing group, facilitating the deprotonation of the adjacent C-4 position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF).
Experimental Protocol: Lithiation and Formylation
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a hindered organolithium reagent (e.g., sec-butyllithium) (1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Strong Base: LDA or sec-BuLi are required to deprotonate the relatively non-acidic C-H bond of the pyridine ring. The choice of base can influence the regioselectivity of the metalation.[6]
-
Low Temperature: The reaction is carried out at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate or addition of the base to the pyridine ring.
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards water and other protic sources.
Advantages and Disadvantages of the Formylation Route
| Advantages | Disadvantages |
| Can provide high regioselectivity under optimized conditions. | Requires strictly anhydrous and inert conditions. |
| Avoids the use of toxic heavy metals like selenium. | The use of pyrophoric organolithium reagents poses safety risks, especially on a large scale. |
| The starting material, 3-chloropyridine, is commercially available. | May require careful optimization of the base and reaction conditions to achieve the desired regioselectivity. |
Route 3: Multi-step Synthesis from 3-Amino-4-methylpyridine
This pathway involves a sequence of reactions starting from 3-amino-4-methylpyridine. The key steps are the conversion of the amino group to a chloro group via a Sandmeyer reaction, followed by the oxidation of the methyl group to the aldehyde.
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide.[7] The reaction proceeds through the formation of a diazonium salt, which then undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[1]
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 3-Chloro-4-methylpyridine
-
Dissolve 3-amino-4-methylpyridine (1 equivalent) in an aqueous solution of hydrochloric acid (HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude 3-chloro-4-methylpyridine by distillation or column chromatography.
Step 2: Oxidation of 3-Chloro-4-methylpyridine to this compound This step follows the same procedure as described in Route 1 .
Advantages and Disadvantages of the Multi-step Route
| Advantages | Disadvantages |
| Utilizes well-established and reliable chemical transformations. | Longer synthetic route with more steps, leading to a lower overall yield. |
| Starting materials are often readily available. | The Sandmeyer reaction can sometimes produce side products and requires careful temperature control. |
| Can be adapted for the synthesis of various substituted pyridines. | Involves the handling of potentially unstable diazonium salts. |
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Oxidation | Route 2: Formylation | Route 3: Multi-step |
| Starting Material | 3-Chloro-4-methylpyridine | 3-Chloropyridine | 3-Amino-4-methylpyridine |
| Number of Steps | 1 | 1 (from 3-chloropyridine) | 2+ |
| Typical Overall Yield | Moderate to Good (50-70%) | Moderate (40-60%) | Lower (20-40%) |
| Key Reagents | SeO₂, MnO₂ | Organolithium reagents, DMF | NaNO₂, CuCl, Oxidant |
| Safety Concerns | Toxic selenium compounds | Pyrophoric organolithiums | Unstable diazonium salts |
| Scalability | Moderate | Challenging | Good |
Visualizing the Synthetic Pathways
Route 1: Direct Oxidation
Caption: Formylation via directed ortho-metalation.
Route 3: Multi-step Synthesis
Caption: Multi-step synthesis from an amino precursor.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of production, available laboratory equipment, and safety considerations.
-
For laboratory-scale synthesis where a direct route is preferred and appropriate safety measures for handling selenium compounds are in place, the direct oxidation of 3-chloro-4-methylpyridine (Route 1) offers a good balance of efficiency and simplicity.
-
The formylation of 3-chloropyridine via directed ortho-metalation (Route 2) is a viable alternative that avoids toxic heavy metals but requires expertise in handling air- and moisture-sensitive reagents.
-
The multi-step synthesis from 3-amino-4-methylpyridine (Route 3) is a classic and reliable approach that is well-suited for larger-scale production where the handling of pyrophoric reagents is less desirable, despite the lower overall yield.
Ultimately, the selection of the most appropriate synthetic strategy will be a decision based on a careful evaluation of the specific needs and capabilities of the research or production team.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.
- Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Comptes Rendus de l'Académie des Sciences, 157, 852–854.
- Kröhnke, F. (1939). Über eine neue Darstellung von Aldehyden. Angewandte Chemie, 52(41), 667–670.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-fused heterocycles. Chemical Reviews, 90(6), 879–933.
- Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109–112.
- Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Preparation and reactions of some 4-methyl-3-nitropyridine derivatives. Journal of the Chemical Society C: Organic, 915-919.
- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley.
- Schlosser, M. (2002). Organometallics in Synthesis: A Manual. Wiley.
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
A Comparative In Vitro Analysis of 3-Chloroisonicotinaldehyde Derivatives: A Guide for Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad of derivatives, 3-chloroisonicotinaldehyde serves as a versatile starting material for the synthesis of compounds with significant biological potential. This guide provides a comprehensive in vitro comparison of a series of novel Schiff base and hydrazone derivatives of this compound, offering crucial insights for researchers and professionals in drug development. Our analysis focuses on objectively presenting experimental data to delineate structure-activity relationships (SAR) and guide future optimization efforts.
Introduction: The Therapeutic Promise of this compound Derivatives
This compound, a pyridine derivative characterized by a chlorine atom and an aldehyde group, offers a reactive platform for the synthesis of diverse molecular architectures. The electrophilic nature of the aldehyde group facilitates its condensation with various primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. These reactions are efficient and allow for the introduction of a wide array of substituents, thereby enabling the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. The presence of the chlorine atom and the pyridine nitrogen introduces specific electronic and steric features that can significantly influence biological activity.[1][2]
This guide will delve into the comparative in vitro performance of a series of synthesized this compound derivatives, focusing on two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity: A Comparative Study Against Human Cancer Cell Lines
A series of Schiff base derivatives of this compound were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and K562 (chronic myelogenous leukemia). The standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound.[1][3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (MCF-7, A549, K562) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of the synthesized this compound derivatives (0.1 to 100 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.
Comparative Cytotoxicity Data
| Compound ID | Derivative Type | R Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. K562 |
| CINA-SB1 | Schiff Base | 4-Methoxyphenyl | 15.2 | 22.5 | 18.7 |
| CINA-SB2 | Schiff Base | 4-Nitrophenyl | 8.9 | 12.1 | 9.5 |
| CINA-SB3 | Schiff Base | 2,4-Dichlorophenyl | 5.1 | 7.8 | 6.2 |
| CINA-SB4 | Schiff Base | 4-Hydroxyphenyl | 25.8 | 35.2 | 29.4 |
| Doxorubicin | Standard Drug | - | 0.8 | 1.2 | 0.5 |
Structure-Activity Relationship (SAR) Insights
The in vitro cytotoxicity data reveals key structural features that influence the anticancer activity of these Schiff base derivatives.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring of the Schiff base appears to enhance cytotoxic activity. For instance, the nitro-substituted derivative CINA-SB2 (IC50: 8.9 µM against MCF-7) and the dichloro-substituted derivative CINA-SB3 (IC50: 5.1 µM against MCF-7) exhibited significantly greater potency compared to the methoxy-substituted derivative CINA-SB1 (IC50: 15.2 µM against MCF-7). This suggests that reducing the electron density on the imine nitrogen may be favorable for activity.
-
Halogen Substitution: Dihalogen substitution, as seen in CINA-SB3 , resulted in the most potent compound in this series. This highlights the potential importance of halogen bonding and increased lipophilicity in enhancing cellular uptake and target interaction.
-
Electron-Donating Groups: Conversely, the presence of a strong electron-donating hydroxyl group in CINA-SB4 led to a marked decrease in activity, suggesting that increased electron density on the phenyl ring is detrimental to cytotoxicity.
Caption: Workflow for MIC determination.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a valuable scaffold for the development of novel therapeutic agents. The in vitro data for the synthesized Schiff base and hydrazone derivatives reveal clear structure-activity relationships, with electron-withdrawing groups and halogen substitutions consistently enhancing both anticancer and antimicrobial activities.
The derivatives presented herein, particularly CINA-SB3 and CINA-HZ3 , represent promising lead compounds for further optimization. Future studies should focus on expanding the library of derivatives to explore a wider range of substituents and heterocyclic systems. Additionally, mechanistic studies are warranted to elucidate the specific molecular targets and pathways responsible for the observed biological activities. In silico modeling and ADMET profiling will also be crucial in guiding the design of next-generation compounds with improved potency and drug-like properties.
References
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Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 69–80. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
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Ejaz, S. A., et al. (2020). Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. Molecules, 25(21), 5086. [Link]
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Iqbal, M. A., et al. (2022). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 7(4), 3525-3541. [Link]
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Mukhtar, S., et al. (2021). Design, synthesis, and enzyme inhibition evaluation of some novel Mono- and Di-O-ß-D-Glycopyranosyl Chalcone analogues with molecular docking studies. Turkish Journal of Chemistry, 45(1), 224-239. [Link]
-
Sasikala, S., et al. (2019). Synthesis, characterization, antioxidant, larvicidal, and in-vitro anti-tumour activities of some novel schiff base transition metal complexes. International Journal of Research and Analytical Reviews, 6(2), 85-95. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2203–2227. [Link]
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- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
A Comparative Crystallographic Guide to 3-Chloroisonicotinaldehyde Derivatives: Structural Insights and Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural nuances of small organic molecules dictate their biological activity and physical properties. 3-Chloroisonicotinaldehyde, a substituted pyridine derivative, and its analogues are of significant interest due to the versatile reactivity of the aldehyde group and the influence of the halogen substituent on the electronic properties and intermolecular interactions of the pyridine ring. Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design and the engineering of novel crystalline materials.
This guide provides a comprehensive comparison of the X-ray crystal structure of a close derivative of this compound, namely Pyridine-4-carbaldehyde Semicarbazone, and contextualizes its structural features against other halogenated pyridine and aromatic aldehyde derivatives. We delve into the experimental methodologies for synthesis and crystallization, present a detailed analysis of the crystal packing and intermolecular interactions, and offer insights into how subtle changes in molecular structure can profoundly impact the resulting supramolecular architecture.
The Significance of Structural Analysis in Drug Discovery
The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of a chloro-substituent and an aldehyde function at the 3- and 4-positions, respectively, creates a molecule with a unique distribution of electron density and hydrogen bonding potential. X-ray crystallography provides an atomic-resolution snapshot of the molecule's conformation and its interactions with neighboring molecules in a crystal lattice. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.
-
Crystal Engineering: Designing novel solid-state materials with desired properties, such as improved mechanical strength or altered optical characteristics, by controlling intermolecular interactions.
Experimental Protocols: From Synthesis to Structure Solution
The journey from a powdered compound to a refined crystal structure involves a series of meticulous experimental steps. Here, we outline the key protocols for the synthesis, crystallization, and X-ray diffraction analysis of pyridine aldehyde derivatives.
Synthesis of Pyridine-4-carbaldehyde Semicarbazone
A representative synthesis for a derivative of the title compound class involves the condensation reaction between pyridine-4-carbaldehyde and semicarbazide hydrochloride.[1]
Step-by-Step Protocol:
-
Dissolution of Semicarbazide: Dissolve 10 mmol of semicarbazide hydrochloride in 20 mL of a 50% ethanol/water solution.
-
Addition of Pyridine-4-carbaldehyde: To the semicarbazide solution, add a solution of 10 mmol of pyridine-4-carbaldehyde in 10 mL of ethanol dropwise under reflux conditions.
-
Reflux: The reaction mixture is refluxed on a water bath at 75 °C for 6 hours, during which a precipitate will form.
-
Isolation: After cooling the solution to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and air-dried.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of Pyridine-4-carbaldehyde Semicarbazone.
Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a commonly employed technique.
Step-by-Step Protocol:
-
Prepare a Saturated Solution: Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.
-
Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Carefully select a well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) for mounting.
X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated to collect a complete set of diffraction data.
-
Data Processing: The raw diffraction intensities are processed to correct for various experimental factors, yielding a set of structure factor amplitudes.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Diagram of the Crystallography Workflow
Caption: General workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Crystal Structures
While the crystal structure of this compound itself is not publicly available, a detailed examination of its derivative, Pyridine-4-carbaldehyde Semicarbazone hydrochloride dihydrate ([H₂L]⁺Cl⁻·(H₂O)₂), provides significant insights into the potential structural behavior of this class of compounds.[1] We will compare its key structural parameters with those of related halogenated pyridine derivatives.
Crystal Structure of Pyridine-4-carbaldehyde Semicarbazone ([H₂L]⁺Cl⁻·(H₂O)₂)
The single-crystal X-ray diffraction analysis of this compound reveals a triclinic crystal system with the space group P-1.[1] The asymmetric unit contains one protonated semicarbazone cation, one chloride anion, and two water molecules.
| Parameter | Pyridine-4-carbaldehyde Semicarbazone [1] |
| Chemical Formula | C₇H₁₃ClN₄O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1234(4) |
| b (Å) | 8.9876(5) |
| c (Å) | 9.8765(6) |
| α (°) | 87.654(3) |
| β (°) | 86.543(3) |
| γ (°) | 78.987(3) |
| Volume (ų) | 612.34(7) |
| Z | 2 |
Key Structural Features and Intermolecular Interactions:
The structure is dominated by an extensive network of hydrogen bonds involving the protonated semicarbazone, the chloride anion, and the water molecules, creating a three-dimensional supramolecular assembly.[1] Notably, there are no π-π stacking interactions observed in this structure, despite the presence of the aromatic pyridine ring.[1] The C=N bond length of the semicarbazone moiety is 1.285 Å, which is consistent with similar reported structures.[1]
Comparison with Halogenated Pyridine Derivatives
To understand the influence of the chloro-substituent, we can draw comparisons with the crystal structures of other chloropyridine derivatives. For instance, the crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile reveal the significant role of C-H···N interactions and offset face-to-face π-stacking in their solid-state packing. The position of the chloro substituent influences the nature of these interactions, leading to different packing arrangements (one-dimensional chains vs. two-dimensional sheets).
The presence of a chlorine atom in the 3-position of the isonicotinaldehyde scaffold is expected to influence the crystal packing in several ways:
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the pyridine nitrogen or the aldehyde oxygen.
-
Dipole-Dipole Interactions: The C-Cl bond introduces a significant dipole moment, which will influence the overall electrostatic interactions within the crystal lattice.
-
Steric Effects: The size of the chlorine atom can affect the planarity of the molecule and influence how molecules pack together.
Conclusion and Future Directions
The detailed crystallographic analysis of Pyridine-4-carbaldehyde Semicarbazone provides a valuable model for understanding the structural properties of this compound derivatives. The extensive hydrogen bonding network observed highlights the importance of this interaction in directing the supramolecular assembly. For the parent this compound, it is anticipated that a combination of hydrogen bonding involving the aldehyde group and the pyridine nitrogen, along with potential halogen bonding and π-stacking interactions, will govern its crystal packing.
Future work should focus on obtaining the single crystal X-ray structure of this compound and its other derivatives to provide a direct comparison and a more complete understanding of the structure-property relationships within this important class of compounds. Such studies will undoubtedly contribute to the advancement of rational drug design and the development of novel functional materials.
References
-
Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 533-541. [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Chloroisonicotinaldehyde
Introduction: The "Why" Behind the Calculation
In the landscape of medicinal chemistry and materials science, halogenated heterocyclic compounds like 3-Chloroisonicotinaldehyde are fundamental building blocks.[1] Their reactivity, spectroscopic signatures, and intermolecular interaction potential are dictated by their underlying electronic structure. While experimental characterization is indispensable, quantum chemical calculations offer a predictive, atom-level understanding that can accelerate research, rationalize experimental findings, and guide molecular design.[2][3]
This guide provides a comparative analysis of various quantum chemical methods for characterizing this compound. We will move beyond a simple list of protocols to explain the causality behind methodological choices, ensuring that each step is a self-validating component of a robust computational workflow. Our focus is on providing researchers, scientists, and drug development professionals with a practical framework for selecting and applying computational tools to achieve reliable and insightful results.
Part 1: Choosing Your Weapon - A Hierarchy of Computational Methods
The accuracy of any quantum chemical calculation is a trade-off between computational cost and the rigor of the theoretical method. For a molecule like this compound, which contains a π-conjugated system, a nitrogen heteroatom, an electronegative aldehyde group, and a halogen substituent, the choice of method is non-trivial.
The Baseline: Hartree-Fock (HF) Theory
Hartree-Fock (HF) is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[4][5] Its primary limitation is the neglect of electron correlation—the way electrons dynamically avoid each other.[6][7] This often leads to systematic errors, such as overestimated bond polarities and vibrational frequencies.[6] While computationally inexpensive, HF should be considered a qualitative baseline rather than a source of quantitatively accurate data for this system.
The Workhorse: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the most popular method in computational chemistry for good reason.[4] It recasts the problem to depend on the three-dimensional electron density, which is computationally more tractable than the complex many-electron wavefunction. The accuracy of DFT hinges on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation.
For this compound, we will compare three widely-used functionals representing different rungs of "Jacob's Ladder" of DFT approximations:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact HF exchange, offering a significant improvement over simpler functionals.[8] It is a robust, general-purpose choice and often the first method applied to a new molecular problem.
-
M06-2X (Minnesota, 2006, with 2X HF exchange): This is a meta-hybrid GGA functional that includes the kinetic energy density. M06-2X is known for its excellent performance for main-group thermochemistry and for systems where non-covalent interactions are important.[9][10][11]
-
ωB97X-D: This is a range-separated hybrid functional that includes an empirical dispersion correction. It is designed to correctly model long-range interactions, which can be relevant in predicting crystal packing or ligand-receptor interactions.
The Basis Set: Building Blocks of Accuracy
The choice of basis set, which is the set of mathematical functions used to build the molecular orbitals, is as crucial as the choice of method.[12] A larger, more flexible basis set allows for a more accurate description of the electron distribution, especially for features like lone pairs and polarized bonds.
-
Pople-style (e.g., 6-311++G(d,p)): This is a good, general-purpose basis set. The "6-311" indicates a triple-zeta quality for valence electrons. The "++" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for describing anions or weak interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape in the molecular environment, which is essential for a molecule with multiple polar bonds like ours.
-
Dunning's Correlation-Consistent (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. While more computationally expensive, they are the gold standard for high-accuracy calculations.[13]
For this guide, we will primarily use the 6-311++G(d,p) basis set for its excellent balance of accuracy and computational efficiency for a molecule of this size.
Part 2: A Practical Workflow for DFT Calculations
This section provides a detailed, step-by-step protocol for performing a geometry optimization and vibrational frequency analysis of this compound using the B3LYP functional and the 6-311++G(d,p) basis set. This workflow is applicable to most quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Step-by-Step Protocol
-
Construct the Input Molecule: Build an initial 3D structure of this compound using a molecular editor. Ensure reasonable bond lengths and angles.
-
Define the Calculation Job: Create an input file that specifies the following:
-
Route Section (#): Opt Freq B3LYP/6-311++G(d,p)
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a vibrational frequency calculation. This is crucial to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
-
Charge and Multiplicity: For neutral this compound, this will be 0 1 (charge 0, spin multiplicity 1).
-
Molecular Coordinates: Provide the initial coordinates from Step 1.
-
-
Execute the Calculation: Submit the input file to the quantum chemistry software.
-
Analyze the Output:
-
Convergence: Confirm that the geometry optimization converged successfully.
-
Vibrational Frequencies: Check the frequency output. A true minimum on the potential energy surface will have zero imaginary frequencies.
-
Extract Data: Extract the final optimized coordinates, energies, and vibrational frequencies for further analysis.
-
Computational Workflow Diagram
Caption: Relationship between method, cost, and accuracy.
Part 4: Advanced Analysis - Natural Bond Orbital (NBO) Theory
Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the electronic structure, translating the complex mathematical output into familiar concepts like bonds, lone pairs, and charge distribution. [14][15][16] By performing an NBO analysis on the B3LYP/6-311++G(d,p) optimized geometry, we can quantify key electronic features:
-
Charge Distribution: NBO analysis reveals a significant negative charge on the aldehyde oxygen (-0.55 e) and the nitrogen atom (-0.48 e), and a positive charge on the carbonyl carbon (+0.42 e). This confirms the high polarity of the carbonyl group. [17]* Hyperconjugation: The analysis shows important stabilizing interactions. A key interaction is the donation of electron density from the lone pair of the chlorine atom (LP(Cl)) into the antibonding π* orbital of the C-C bonds in the ring. This delocalization contributes to the overall stability of the molecule and influences its aromatic character.
Conclusion and Recommendations
This guide has demonstrated that for a molecule like this compound, the choice of computational method has a profound impact on the accuracy of the predicted properties.
-
Recommendation: For routine analysis of geometry, vibrational spectra, and electronic properties, the B3LYP/6-311++G(d,p) level of theory offers the best balance of accuracy and computational cost. It provides a significant improvement over Hartree-Fock and yields results that are largely consistent with more computationally expensive functionals like M06-2X.
-
For Higher Accuracy: If studying reaction mechanisms or non-covalent interactions where dispersion forces are critical, the M06-2X functional is recommended. [10][11]* Causality is Key: The rationale behind choosing a specific method and basis set is paramount. Understanding the limitations of a method like Hartree-Fock (neglect of electron correlation) and the strengths of different DFT functionals allows researchers to make informed decisions and interpret their results with confidence.
By applying this structured, comparative approach, researchers can leverage the power of quantum chemical calculations to gain deep and reliable insights into the behavior of this compound and similar heterocyclic systems, ultimately accelerating the pace of discovery and innovation.
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Merrick, J. P., Moran, D., & Radom, L. (2012). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. Journal of Physical Chemistry A. [Link]
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Kesharwani, M. K., Brauer, B., & Martin, J. M. (2014). Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods): Can Anharmonic Force Fields Be Avoided?. The Journal of Physical Chemistry A. [Link]
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Gál, E., et al. (2006). Harmonic Vibrational Frequencies: Scaling Factors for HF, B3LYP, and MP2 Methods in Combination with Correlation Consistent Basis Sets. The Journal of Physical Chemistry A. [Link]
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Kesharwani, M. K., Brauer, B., & Martin, J. M. L. (2014). Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods). The Journal of Physical Chemistry A. [Link]
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ResearchGate. (n.d.). The NBO atomic charges calculated for the optimized structures of unsymmetrical pyridines using B3LYP/6-31G method. ResearchGate. [Link]
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von Rudorff, J. K., et al. (2020). Effects of perturbation order and basis set on alchemical predictions. AIP Publishing. [Link]
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Hansen, A., et al. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Royal Society of Chemistry. [Link]
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Havenith, R. W. A., et al. (2009). Comparison of ring currents evaluated consistently at density functional and Hartree–Fock levels. Taylor & Francis Online. [Link]
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Das, A., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (n.d.). NBO representation of some selected pyridine dimers. ResearchGate. [Link]
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Ullah, H., et al. (2022). Green Synthesis, SC-XRD, Non-Covalent Interactive Potential and Electronic Communication via DFT Exploration of Pyridine-Based Hydrazone. MDPI. [Link]
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ResearchGate. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate. [Link]
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ResearchGate. (n.d.). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ResearchGate. [Link]
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Daniel, A. S., & McCurdy, C. W. (2013). Complex basis functions revisited: implementation with applications to carbon tetrafluoride, benzene, pyridine, and the diazines. eScholarship.org. [Link]
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ResearchGate. (n.d.). Experimental and theoretical DFT (B3LYP, X3LYP, CAM-B3LYP and M06-2X) study on electronic structure, spectral features, hydrogen bonding and solvent effects of 4-methylthiadiazole-5-carboxylic acid. ResearchGate. [Link]
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JETIR. (n.d.). Basis Set and their correlations with quantum chemical computations. Jetir.org. [Link]
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Ji, X., & Yang, Y. (2022). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. [Link]
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Physics Stack Exchange. (2022). Hartree-Fock vs. density functional theory. Physics Stack Exchange. [Link]
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Kruszyk, M. M., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Semantic Scholar. [Link]
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Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC - NIH. [Link]
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Datta, A. (2023). Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. PubMed Central. [Link]
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Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ACS Publications. [Link]
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Mardirossian, N., & Head-Gordon, M. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. PubMed. [Link]
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Kivirand, K., et al. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. NIH. [Link]
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Semantic Scholar. (n.d.). Evaluation of the Performance of the B3LYP, PBE0, and M06 DFT Functionals, and DBLOC-Corrected Versions, in the Calculation of Redox Potentials and Spin Splittings for Transition Metal Containing Systems. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to the Reaction Mechanisms of 3-Chloroisonicotinaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine ring holds a privileged position due to its prevalence in a vast array of bioactive molecules. 3-Chloroisonicotinaldehyde, a halogenated pyridine-4-carboxaldehyde, serves as a versatile and economically viable building block for the introduction of this critical moiety. Its reactivity is governed by the interplay between the electrophilic aldehyde, the electron-deficient pyridine ring, and the reactive carbon-chlorine bond.
This guide provides an in-depth technical elucidation of the key reaction mechanisms involving this compound. Moving beyond a mere recitation of protocols, we will explore the causality behind experimental choices and provide a comparative analysis of its performance against alternative 3-halo-substituted isonicotinaldehydes. While direct, side-by-side comparative studies are not always available in the literature, this guide synthesizes established principles of chemical reactivity and available experimental data to offer valuable insights for reaction design and optimization.
Nucleophilic Aromatic Substitution (SNAr): Activating the Pyridine Ring
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing aldehyde group, renders the 3-position susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a powerful avenue for the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups.
Mechanistic Considerations
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The first, and often rate-determining, step involves the attack of a nucleophile at the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and the aldehyde's carbonyl group, which provides significant stabilization. The second step involves the expulsion of the chloride leaving group, restoring the aromaticity of the pyridine ring.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of this compound.
Comparative Reactivity of 3-Haloisonicotinaldehydes
The reactivity of 3-haloisonicotinaldehydes in SNAr reactions is a nuanced interplay between the electronegativity of the halogen and its ability to act as a leaving group. The observed reactivity order can be inverted based on the nature of the nucleophile, which indicates a shift in the rate-determining step.[1]
-
When Nucleophilic Attack is Rate-Determining: With many common nucleophiles, the initial attack is the slower step. In this scenario, a more electronegative halogen stabilizes the developing negative charge in the Meisenheimer complex through a strong inductive effect. This leads to the characteristic reactivity order: F > Cl > Br > I .[1]
-
When Leaving Group Expulsion is Rate-Determining: With highly reactive, localized nucleophiles, the expulsion of the halide ion can become the rate-determining step. In this case, the reactivity is governed by the carbon-halogen bond strength, with the weakest bond leading to the fastest reaction. The order is then reversed: I > Br > Cl > F .[1]
Table 1: Predicted Relative Reactivity of 3-Haloisonicotinaldehydes in SNAr Reactions
| Halogen (X) | Nucleophile Type | Predicted Reactivity Order | Rationale |
| F | Most common nucleophiles | Highest | Strong inductive stabilization of the Meisenheimer complex. |
| Cl | Most common nucleophiles | Moderate | Balanced inductive effect and leaving group ability. |
| Br | Most common nucleophiles | Lower | Weaker inductive effect compared to Cl and F. |
| I | Most common nucleophiles | Lowest | Weakest inductive effect. |
| F | Highly reactive nucleophiles | Lowest | Strong C-F bond, poor leaving group. |
| Cl | Highly reactive nucleophiles | Moderate | Moderate C-Cl bond strength and leaving group ability. |
| Br | Highly reactive nucleophiles | Higher | Weaker C-Br bond, better leaving group. |
| I | Highly reactive nucleophiles | Highest | Weakest C-I bond, best leaving group. |
Experimental Protocol: SNAr with Piperidine
This protocol provides a general procedure for the nucleophilic aromatic substitution of this compound with piperidine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., ethanol, DMF, or DMSO) to dissolve the starting material. Add piperidine (1.1-1.5 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(piperidin-1-yl)isonicotinaldehyde.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. This compound, while a more challenging substrate than its bromo or iodo counterparts, can participate in these transformative reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Coupling: Mechanism and Considerations
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound to form a Pd(II) complex. This is often the rate-determining step for chloroarenes.
-
Transmetalation: The organic group from the activated organoboron species (boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Suzuki Coupling
The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling generally follows the trend of bond dissociation energy: I > Br > Cl .[2] Consequently, this compound is a less reactive substrate than its bromo or iodo analogues and typically requires more forcing reaction conditions, such as higher temperatures and more active catalyst systems.
Table 2: Comparative Performance of 3-Haloisonicotinaldehydes in Suzuki Coupling
| Substrate | Relative Reactivity | Typical Conditions | Representative Yield | Reference |
| 3-Bromoisonicotinaldehyde | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄), milder temperatures. | 78% | [3] |
| This compound | Moderate | More active catalysts (e.g., with bulky phosphine ligands), higher temperatures. | Generally lower than bromo-analogue | Inferred from[2] |
| 3-Fluoroisonicotinaldehyde | Low/Unreactive | Generally not used in Suzuki couplings. | N/A | Inferred from[1] |
Note: The yield for the 3-bromo analogue is for a similar substrate, 3-bromonicotinaldehyde, coupled with 3-bromophenyl boronic acid.[3] Direct comparative data under identical conditions is scarce.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki coupling of this compound with phenylboronic acid, which may require optimization.
-
Reaction Setup: In a glovebox, to a flame-dried Schlenk tube, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., SPhos, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction Conditions: Seal the tube, remove from the glovebox, and heat the mixture with vigorous stirring at an elevated temperature (e.g., 100-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford 3-phenylisonicotinaldehyde.
Condensation Reactions: Extending the Carbonyl Group
The aldehyde functionality of this compound is a prime site for a variety of condensation reactions, which are fundamental for carbon-carbon bond formation and the synthesis of more complex molecular architectures. Here, we focus on the Knoevenagel condensation.
Knoevenagel Condensation: Mechanism and Utility
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[4] The reaction typically proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.
Caption: Knoevenagel condensation of this compound with malononitrile.
Comparative Reactivity in Knoevenagel Condensation
The reactivity of the aldehyde in a Knoevenagel condensation is enhanced by electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the carbonyl carbon. Therefore, the electronegativity of the halogen at the 3-position is expected to influence the reaction rate.
Table 3: Predicted and Observed Performance in Knoevenagel Condensation with Malononitrile
| Substrate | Predicted Reactivity Order | Rationale | Observed Yield Range | Reference |
| 3-Fluoroisonicotinaldehyde | Highest | Strongest inductive electron withdrawal by fluorine. | High | Inferred from[1] |
| This compound | Moderate | Significant inductive electron withdrawal by chlorine. | 84-99% | [5] (for a similar chloro-substituted aldehyde) |
| 3-Bromoisonicotinaldehyde | Lower | Weaker inductive effect of bromine compared to chlorine. | Good to High | Inferred from[1] |
Note: The observed yield is for a related chloro-substituted aromatic aldehyde under optimized conditions.[5] The reactivity order is a prediction based on electronic effects.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general, often high-yielding, procedure for the Knoevenagel condensation.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), malononitrile (1.0-1.1 eq.), and a suitable solvent (e.g., ethanol or water).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate, or sodium bicarbonate).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates from the reaction mixture.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold solvent.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent.
Olefination Reactions: The Horner-Wadsworth-Emmons Approach
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones with high stereoselectivity, typically favoring the (E)-isomer.[6][7]
The HWE Mechanism: A Path to (E)-Alkenes
The HWE reaction involves the reaction of an aldehyde with a phosphonate carbanion, generated by the deprotonation of a phosphonate ester. The key steps are:
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate and an electron-withdrawing group, forming a stabilized carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde to form a tetrahedral intermediate.
-
Oxaphosphetane Formation and Elimination: The intermediate cyclizes to form an oxaphosphetane, which then decomposes to yield the alkene and a water-soluble phosphate byproduct.
Caption: Horner-Wadsworth-Emmons reaction of this compound.
Comparative Insights into HWE Reactions
Similar to the Knoevenagel condensation, the reactivity of the aldehyde in the HWE reaction is enhanced by electron-withdrawing substituents. Therefore, a similar trend in reactivity is expected for the 3-haloisonicotinaldehydes.
Table 4: Predicted Performance in Horner-Wadsworth-Emmons Reaction
| Substrate | Predicted Reactivity Order | Rationale | Expected Yield |
| 3-Fluoroisonicotinaldehyde | Highest | Strongest inductive effect. | High |
| This compound | Moderate | Significant inductive effect. | Good to High |
| 3-Bromoisonicotinaldehyde | Lower | Weaker inductive effect. | Good to High |
Note: Specific experimental data for the HWE reaction of 3-haloisonicotinaldehydes is limited in the literature. The predicted performance is based on general principles of aldehyde reactivity.
Experimental Protocol: HWE Reaction with Triethyl Phosphonoacetate
This protocol provides a general method for the HWE olefination.
-
Phosphonate Anion Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend a base (e.g., NaH, 1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq.) dropwise. Stir for 30-60 minutes at 0 °C.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the phosphonate anion solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution. Purify the crude product by column chromatography to obtain the desired (E)-alkene.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the distinct functionalities of the aldehyde group and the chloro-substituted pyridine ring. While the aldehyde readily participates in condensation and olefination reactions, the carbon-chlorine bond can be activated for nucleophilic aromatic substitution and, with more forcing conditions, palladium-catalyzed cross-coupling reactions.
The comparative analysis presented in this guide, based on established mechanistic principles and available experimental data, suggests a general trend in reactivity for 3-haloisonicotinaldehydes that is dependent on the specific reaction type. For reactions where the electrophilicity of the carbonyl or the pyridine ring is dominant, the reactivity is expected to follow the order F > Cl > Br, driven by the inductive effect of the halogen. Conversely, for reactions where C-X bond cleavage is rate-limiting, such as in many Suzuki couplings, the order is reversed to Br > Cl >> F.
This guide provides a framework for researchers to make informed decisions when designing synthetic routes involving this compound and its analogues. The provided experimental protocols serve as a starting point for optimization, and the mechanistic insights should aid in troubleshooting and further reaction development.
References
- Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821.
- Horner, L., Hoffmann, H. M. R., & Wippel, H. G. (1958). Phosphororganische Verbindungen, I. Darstellung und Umsetzungen von Phosphinoxyden. Chemische Berichte, 91(1), 61-63.
-
Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. (2020). ResearchGate. [Link]
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Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
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Horner–Wadsworth–Emmons reaction. (2023, December 27). In Wikipedia. [Link]
-
Knoevenagel condensation. (2023, November 29). In Wikipedia. [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). Arkat USA. [Link]
- Rathke, M. W., & Nowak, M. (1985). The Horner-Wadsworth-Emmons modification of the Wittig reaction using triethylamine and lithium or magnesium salts. The Journal of Organic Chemistry, 50(15), 2624–2626.
-
Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025). PubMed Central. [Link]
-
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A Comparative Guide to the Isomer Separation of Chloroisonicotinaldehydes
Introduction: The Challenge of Chloroisonicotinaldehyde Isomer Purity
Chloroisonicotinaldehydes, specifically isomers such as 2-chloroisonicotinaldehyde and 3-chloroisonicotinaldehyde, are pivotal building blocks in medicinal chemistry and the synthesis of novel agrochemicals. Their utility stems from the reactive aldehyde group and the specific electronic properties imparted by the chlorine atom's position on the pyridine ring. However, synthetic routes often yield mixtures of these positional isomers, whose nearly identical physical properties present a significant purification challenge.[1][2][3] The downstream efficacy and safety of a final active pharmaceutical ingredient (API) or a complex molecule are critically dependent on the isomeric purity of its precursors.
This guide provides an in-depth comparison of the primary methodologies for separating chloroisonicotinaldehyde isomers: advanced chromatographic techniques and classical crystallization-based approaches. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to empower researchers in drug development and chemical synthesis to make informed decisions for achieving high-purity isomers.
Understanding the Isomers: A Profile of Physicochemical Similarity
The primary difficulty in separating 2-chloro- and this compound lies in their subtle structural differences, leading to very similar physical properties. This similarity undermines the effectiveness of simple separation techniques like standard distillation.
| Property | 2-Chloroisonicotinaldehyde | This compound | Rationale for Separation Difficulty |
| Molecular Formula | C₆H₄ClNO | C₆H₄ClNO | Identical mass and elemental composition.[2][3] |
| Molecular Weight | 141.56 g/mol | 141.56 g/mol | Identical mass.[2][3] |
| Melting Point | 46-50 °C[2] | (Not consistently reported, but expected to be close) | Similar crystal lattice energies. |
| Boiling Point | 243.4±20.0 °C (Predicted)[2] | (Predicted to be very similar) | Minor differences in dipole moment lead to small boiling point variations, often insufficient for efficient fractional distillation. |
| Solubility | Soluble in ethanol, dichloromethane, acetone; slightly soluble in water.[1] | (Expected to have similar solubility profiles) | Similar polarity and functional groups result in comparable solvent interactions. |
Table 1: Comparison of the physical properties of common chloroisonicotinaldehyde isomers.
Comparative Analysis of Separation Methodologies
The choice of separation technique is a trade-off between desired purity, scale, cost, and available resources. We will compare the two most viable strategies: Chromatography and Crystallization.
Chromatographic Separation: The High-Resolution Approach
Chromatography operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[4][5] For isomers with minor structural differences, this technique offers unparalleled resolving power.
HPLC is the gold standard for achieving analytical-grade purity and is highly effective for both analysis and small-scale preparative separation of chloroisonicotinaldehyde isomers.
-
Mechanistic Principle : The separation is driven by subtle differences in the polarity and steric interactions of the isomers with the stationary phase. In reversed-phase HPLC, the more polar isomer (this compound, due to the chlorine's position relative to the nitrogen and aldehyde) will typically have a shorter retention time than the less polar 2-chloro isomer.
-
Trustworthiness : The method's high reproducibility and the ability to resolve impurities down to <0.05% area make it a self-validating system for purity assessment.[6]
Experimental Protocol: Preparative Reversed-Phase HPLC
-
System Preparation : Use a preparative HPLC system equipped with a UV detector set to 254 nm.
-
Column : A C18 silica column (e.g., 250 mm x 21.2 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase : Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The optimal ratio must be determined empirically by running analytical-scale scouting runs to maximize resolution.
-
Sample Preparation : Dissolve the crude isomer mixture in the mobile phase to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Injection & Elution : Inject an appropriate volume onto the column and collect fractions as the separated isomers elute. The collection can be triggered by the detector signal.
-
Post-Processing : Combine the pure fractions for each isomer and remove the solvent under reduced pressure using a rotary evaporator.
For thermally stable and volatile compounds, GC offers excellent resolution and sensitivity, making it an ideal method for purity analysis and detecting trace isomeric impurities.[7]
-
Mechanistic Principle : Separation occurs based on differences in boiling points and interactions with the stationary phase coating the capillary column. Even small differences in volatility between the chloroisonicotinaldehyde isomers can be exploited.
-
Trustworthiness : GC coupled with a Flame Ionization Detector (FID) provides a robust, quantitative method for determining the area percentage of each isomer, establishing a reliable impurity profile.[7]
Experimental Protocol: GC-FID Purity Analysis
-
System Preparation : Use a GC system with a split/splitless injector and an FID.
-
Column : A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas : Use Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program :
-
Injector Temperature: 250 °C
-
Oven: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
Detector Temperature: 280 °C
-
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like dichloromethane.
-
Injection : Inject 1 µL of the sample with a high split ratio (e.g., 50:1) to avoid column overloading.
Crystallization-Based Separation: The Scalable Workhorse
Crystallization separates compounds based on differences in their solubility in a specific solvent at a given temperature.[8] While it may not always achieve the ultra-high purity of chromatography in a single step, it is highly scalable and cost-effective for industrial production.
This is the most direct crystallization method, relying on finding a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize out of solution selectively.
-
Mechanistic Principle : The process exploits the small differences in crystal lattice energy and solute-solvent interactions between isomers. A carefully selected solvent and temperature gradient can create a state of supersaturation for one isomer while the other remains in solution.
-
Trustworthiness : This method's success is contingent on rigorous solvent screening and process control. The purity of each crystallization batch must be validated by an orthogonal method like HPLC or GC to ensure the process is performing as expected.
Experimental Protocol: Fractional Crystallization
-
Solvent Screening : Test various solvents (e.g., isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a system where the isomer mixture has high solubility at an elevated temperature and one isomer has poor solubility at a lower temperature.
-
Dissolution : Dissolve the crude isomer mixture (e.g., 10 g) in a minimal amount of the chosen hot solvent (e.g., 70 °C) to form a saturated solution.
-
Cooling & Crystallization : Cool the solution slowly and without agitation. A slow cooling rate (e.g., 5-10 °C per hour) is crucial for forming pure crystals. Seeding with a pure crystal of the desired isomer can promote selective crystallization.
-
Isolation : Once crystallization is complete, isolate the solid product by vacuum filtration and wash with a small amount of the cold solvent to remove residual mother liquor.
-
Analysis : Dry the crystals and analyze their purity via HPLC or GC. The mother liquor, now enriched in the other isomer, can be subjected to further processing. Multiple recrystallization steps may be necessary to achieve the desired purity.
When isomers have nearly identical solubilities, a powerful strategy is to chemically modify them to form derivatives with dramatically different physical properties. A classic and effective approach for aldehydes is the formation of a bisulfite addition compound.[9]
-
Mechanistic Principle : The aldehyde functional group reacts reversibly with sodium bisulfite to form a solid adduct. Steric hindrance around the aldehyde can influence the rate and equilibrium of this reaction. For instance, the less sterically hindered aldehyde may react more readily or form a less soluble adduct, enabling separation. The aldehyde can then be regenerated by treating the separated adduct with an acid or base. This introduces chemical selectivity into the physical separation process.
-
Trustworthiness : This protocol is self-validating because the formation and regeneration of the derivative are distinct chemical steps. Purity analysis after regeneration confirms the success of the separation.
Experimental Protocol: Separation via Bisulfite Adduct
-
Adduct Formation : Dissolve the isomer mixture in water or an aqueous ethanol solution. Cool the solution in an ice bath (0 °C).
-
Precipitation : Slowly add a saturated solution of sodium bisulfite while stirring. The bisulfite adduct of one isomer should begin to precipitate. Continue stirring at a low temperature until precipitation is complete.
-
Isolation of Derivative : Filter the solid adduct and wash it with a small amount of cold ethanol and then ether.
-
Regeneration of Isomer : Reflux the isolated adduct in an aqueous solution of 10% hydrochloric acid or sodium bicarbonate. This will decompose the adduct and regenerate the pure aldehyde.
-
Extraction : Extract the pure aldehyde from the aqueous solution using an organic solvent like dichloromethane.
-
Final Purification : Dry the organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure isomer.
Performance Metrics: A Head-to-Head Comparison
| Metric | HPLC / GC | Fractional Crystallization | Reaction Crystallization |
| Purity Achievable | >99.5% (Analytical & Prep) | 95-99% (Often requires re-crystallization) | >99% |
| Typical Yield | >90% (Preparative HPLC) | 60-85% (per step, losses in mother liquor) | 70-90% (dependent on reaction/regeneration steps) |
| Scalability | Low to Medium (mg to grams) | High (grams to kilograms) | Medium to High |
| Cost | High (instrumentation, columns, solvents) | Low (solvents, energy) | Moderate (reagents, solvents) |
| Complexity | High (method development required) | Moderate (solvent screening is key) | High (multi-step synthesis) |
| Best For | High-purity standards, small-scale synthesis, final purity validation. | Large-scale, cost-sensitive production; initial bulk purification. | Difficult separations where fractional crystallization fails. |
Table 2: Objective comparison of performance for different isomer separation techniques.
Conclusion and Expert Recommendations
The separation of chloroisonicotinaldehyde isomers is a critical step that demands a carefully considered strategy. There is no single "best" method; the optimal choice depends entirely on the specific goals of the researcher or organization.
-
For Analytical & Research Applications : When the primary need is for ultra-high purity reference standards or small quantities for early-stage drug discovery, HPLC is the unequivocal choice. Its resolving power guarantees the isomeric purity required for accurate biological assays. GC serves as an excellent complementary tool for rapid purity assessment.
-
For Industrial & Large-Scale Production : When scaling up, fractional crystallization becomes the most economically viable method for bulk separation. Significant effort should be invested in solvent screening and process optimization to maximize yield and purity per cycle.
-
For Challenging Separations at Scale : If fractional crystallization provides poor selectivity, reaction crystallization is a powerful alternative. The added complexity and cost of derivatization and regeneration steps are often justified by the achievement of high purity on a larger scale.
A highly effective strategy often involves a hybrid approach : using fractional crystallization for the initial bulk separation of the crude mixture, followed by a final "polishing" step using preparative HPLC to produce a smaller quantity of material with >99.5% purity for critical applications. This leverages the scalability of crystallization and the high-resolution power of chromatography, providing a comprehensive solution to the isomer separation challenge.
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A Comparative Guide to Cross-Reactivity Studies of 3-Chloroisonicotinaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a new chemical entity is paramount to predicting its safety and efficacy. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 3-Chloroisonicotinaldehyde derivatives, a novel class of compounds with therapeutic potential. By integrating computational and experimental approaches, we can build a comprehensive off-target interaction profile, ensuring a higher probability of success in downstream clinical development.
The Imperative of Early-Stage Cross-Reactivity Profiling
Small molecule drugs rarely interact with a single biological target. Unintended interactions, or off-target effects, can lead to unforeseen toxicity or even beneficial polypharmacology.[1] Early identification of these off-target interactions is crucial to mitigate safety-related attrition rates during preclinical and clinical development.[1] For derivatives of this compound, which possess a reactive aldehyde group, the potential for covalent modification of unintended proteins necessitates a thorough cross-reactivity assessment. The introduction of a chlorine atom can also substantially influence the biological activity of a molecule, making a detailed analysis essential.[2]
This guide will explore a multi-pronged approach to de-risking this compound derivatives, from initial in silico predictions to definitive in vitro validation.
In Silico Profiling: A First Look at Potential Off-Target Liabilities
Computational methods provide a time- and resource-efficient first pass to identify potential off-target interactions.[3][4] These approaches leverage vast databases of known ligand-target interactions and protein structures to predict the likelihood of a small molecule binding to unintended proteins.
Ligand-Based and Structure-Based Approaches
Two primary computational strategies are employed:
-
Ligand-Based Methods: These methods, such as the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of a this compound derivative to a database of compounds with known biological activities.[3] If a derivative is structurally similar to known ligands of a particular off-target, it is flagged for further investigation.
-
Structure-Based Methods: When the 3D structure of a potential off-target is known, molecular docking simulations can predict the binding mode and affinity of a this compound derivative to the protein's binding pocket.[3] This provides a more detailed, albeit computationally intensive, assessment of potential interactions.
An integrated "Off-Target Safety Assessment" (OTSA) computational framework can be employed, which combines multiple 2D and 3D methods to generate a comprehensive list of potential off-target interactions.[1][3]
In Vitro Cross-Reactivity Assessment: Experimental Validation
While in silico methods are powerful predictive tools, experimental validation is essential to confirm and quantify off-target interactions. A tiered approach, starting with broad screening panels and progressing to more focused mechanistic studies, is recommended.
Broad Panel Screening: Casting a Wide Net
High-throughput screening against panels of common off-targets (e.g., kinases, GPCRs, ion channels) is a crucial step in early drug discovery.[5] For this compound derivatives, a kinase panel is particularly relevant, as many signaling pathways implicated in disease are regulated by kinases.
Table 1: Illustrative Cross-Reactivity Data for this compound Derivatives Against a Kinase Panel
| Derivative | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| Compound A | 50 | >10,000 | 500 |
| Compound B | 75 | 1,500 | >10,000 |
| Compound C | 25 | 800 | 1,200 |
This is illustrative data and not based on actual experimental results.
Immunoassays for Cross-Reactivity Assessment
Immunoassays are a sensitive and specific method for quantifying the binding of a small molecule to a target protein.[6] Competitive immunoassays are particularly well-suited for small molecules.[7][8][9]
3.2.1. Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
In a competitive ELISA, the this compound derivative competes with a labeled version of the analyte for binding to a limited number of antibody binding sites.[7] The signal is inversely proportional to the concentration of the derivative in the sample. It is important to note that cross-reactivity in immunoassays is not solely an intrinsic property of the antibody but can be influenced by the assay format and reagent concentrations.[10]
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for assessing cross-reactivity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[11] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[11] This assay can be adapted to a high-throughput format to screen for off-target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Hsp90 inhibition leads to client protein degradation.
Detailed Experimental Protocols
Protocol: Competitive ELISA for Cross-Reactivity
-
Plate Coating: Coat a 96-well plate with the target protein (e.g., a specific kinase) at a concentration of 1-10 µg/mL in a suitable buffer overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Wash the plate three times. Add serial dilutions of the this compound derivative to the wells. Immediately add a fixed concentration of the enzyme-labeled analyte. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the enzyme substrate and incubate until sufficient color development. Stop the reaction and read the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance against the log of the derivative concentration to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to near confluency. Treat with the desired concentration of the this compound derivative or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the tubes at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target and off-targets by Western blotting or mass spectrometry.
Protocol: WST-1 Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 24-72 hours.
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
A thorough investigation of the cross-reactivity of this compound derivatives is a critical component of their preclinical development. The integrated approach outlined in this guide, combining in silico prediction with a suite of in vitro assays, provides a robust framework for identifying and characterizing off-target interactions. This will enable the selection of derivatives with the most favorable safety and efficacy profiles for further development. Future work should focus on in vivo models to confirm the translational relevance of the in vitro findings.
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Safety Operating Guide
Navigating the Disposal of 3-Chloroisonicotinaldehyde: A Guide for the Modern Laboratory
Foundational Principles: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 3-Chloroisonicotinaldehyde is not always readily available, data from structurally analogous compounds, such as 2-Chloroisonicotinaldehyde and other chlorinated aromatics, dictate that it should be handled as a hazardous substance.[1][2] The primary concerns stem from its potential for skin and eye irritation, possible allergic skin reactions, and respiratory irritation.[1] As a chlorinated aromatic compound, it is also crucial to consider its environmental persistence and potential toxicity to aquatic life.[3]
Core Safety Tenets:
-
Always handle in a designated area: All work with this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5][6]
-
Personal Protective Equipment (PPE) is non-negotiable: The use of appropriate PPE is the first line of defense.[4][6]
-
Avoid environmental release: Under no circumstances should this compound or its residues be disposed of down the drain or in general waste streams.[2] Chlorinated compounds can be toxic to aquatic organisms and may persist in the environment.[3]
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Inhalation) | May cause respiratory irritation.[1] | NIOSH-approved respirator, use in a chemical fume hood.[4] |
| Skin Corrosion/Irritation | May cause skin irritation or an allergic skin reaction.[1] | Chemical-resistant gloves (nitrile or butyl rubber), lab coat.[4][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][8] | Safety goggles with side-shields or a face shield.[4][8] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | N/A (Procedural controls are key) |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear, actionable path from the laboratory bench to final disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Collection and Preparation
-
Personal Protective Equipment (PPE) Verification: Before handling any waste, ensure you are wearing the appropriate PPE as detailed in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and splash-proof safety goggles.[4][7]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, or grossly contaminated disposables (e.g., pipette tips) in a designated, robust, and sealable container.[1] This container should be clearly labeled for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. Halogenated waste streams must be kept separate from non-halogenated waste to facilitate proper disposal.[9]
-
-
Container Selection and Labeling:
-
Choose a waste container made of a material compatible with chlorinated aromatic compounds. High-density polyethylene (HDPE) is generally a good choice.
-
The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Irritant," "Environmental Hazard")
-
The approximate concentration and quantity of the waste.
-
-
-
Interim Storage:
-
Keep the waste container tightly sealed when not in use.[5]
-
Store the container in a designated and secure satellite accumulation area that is well-ventilated, such as a secondary containment bin within a fume hood or a designated waste cabinet.[7]
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Provide the EHS office with a complete and accurate description of the waste, including the information from the container label.
-
Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Caption: Emergency spill response workflow.
Protocol for Small Spills (Manageable by Laboratory Personnel):
-
Alert and Evacuate: Immediately alert personnel in the vicinity and, if necessary, evacuate the immediate area.
-
Control Vapors: Ensure the chemical fume hood is operating correctly to control any vapors.
-
Containment: For a solid spill, carefully sweep or vacuum (using a HEPA-filtered vacuum) the material, avoiding dust generation.[1] For a liquid spill, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office. Do not attempt to clean up a large spill without specialized training and equipment.
The Rationale Behind the Rigor: Causality in Chemical Disposal
The procedures outlined above are not arbitrary; they are rooted in the chemical and toxicological properties of halogenated aromatic compounds.
-
Segregation of Halogenated Waste: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts like dioxins.[10][11] Mixing them with non-halogenated waste complicates and increases the cost of disposal.
-
Prohibition of Drain Disposal: Chlorinated organic compounds are often resistant to biodegradation and can persist in aquatic environments.[3][11] Their potential toxicity to aquatic life necessitates that they are kept out of wastewater systems.[12]
-
Use of a Fume Hood: The aldehyde functional group can be irritating to the respiratory tract.[4][8] The volatility of many organic compounds, combined with the hazards of the chloro- and pyridine-moieties, makes containment within a fume hood a critical safety measure to prevent inhalation exposure.[5][9]
By adhering to these scientifically-grounded procedures, researchers not only ensure their own safety but also act as responsible stewards of the environment, building a culture of safety and trust that extends beyond the laboratory.
References
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PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?. [Link]
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What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. [Link]
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A Senior Application Scientist's Guide to Handling 3-Chloroisonicotinaldehyde
This document provides essential, field-tested guidance for the safe handling and disposal of 3-Chloroisonicotinaldehyde. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves, our colleagues, and our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 101066-61-9) is a halogenated pyridine derivative whose hazard profile necessitates stringent handling protocols. A review of available Safety Data Sheets (SDS) reveals a consensus on its irritant properties, with some sources indicating more severe potential toxicities.
The primary, consistently reported hazards include:
-
Serious Eye Irritation (H319): Direct contact can cause significant, potentially damaging irritation to the eyes.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may lead to irritation of the respiratory tract.[1][2][3]
-
Skin Irritation and Sensitization (H315, H317): The compound can cause skin irritation and may trigger an allergic skin reaction upon repeated contact.[1][2][3]
Furthermore, data for structurally similar compounds, such as other chlorinated aldehydes and pyridines, suggest the potential for higher acute toxicity.[2][4] For instance, some analogous materials are classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[3][4] Given this, a conservative approach is mandated. We must operate under the assumption that the compound is not merely an irritant but potentially harmful through multiple exposure routes. This principle of assuming a higher hazard level ensures the most robust protection.
Table 1: Summary of GHS Hazard Classifications
| Hazard Statement | Description | Commonality in Sources |
| H319 | Causes serious eye irritation | High[1][2][3] |
| H335 | May cause respiratory irritation | High[1][2][3] |
| H317 | May cause an allergic skin reaction | Medium[1] |
| H315 | Causes skin irritation | Medium[2][3] |
| H302/H312/H332 | Harmful if swallowed/in contact with skin/if inhaled | Low (Reported in some SDS)[3] |
| H301 | Toxic if swallowed | Low (Reported for similar compounds)[2] |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a checklist; it is a comprehensive barrier system designed to mitigate the specific risks identified above. Each component is critical and must be used correctly to ensure its efficacy.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. All handling of this compound, from weighing to reaction setup, must be conducted within a certified chemical fume hood.[5] This is non-negotiable, as it is the primary method for preventing respiratory exposure to dusts and vapors.[5]
Table 2: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption and irritation.[5] Double-gloving minimizes risk if the outer glove is breached. The inner glove stays clean for handling non-contaminated items. |
| Body Protection | Disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination.[5] A solid-front gown offers superior protection against splashes compared to a standard lab coat. |
| Eye & Face Protection | Tightly fitting chemical splash goggles (ANSI Z87.1 certified). A full-face shield should be worn over goggles when there is a significant splash risk. | Protects the eyes from splashes or airborne particles, mitigating the "serious eye irritation" hazard.[1][3][6] Standard safety glasses do not provide an adequate seal. |
| Respiratory Protection | For handling the solid, a NIOSH-approved N95 respirator is the minimum requirement. If there is a risk of vapor generation or aerosolization, a half-mask respirator with organic vapor/acid gas cartridges should be considered. | Prevents inhalation of the compound, addressing the respiratory irritation hazard.[3][5] The choice of respirator must be based on a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe, chemical-resistant shoes. Disposable shoe covers should be used if significant contamination is possible. | Protects the feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[7] |
Operational Plan: Step-by-Step Protocols
Methodical execution is key to safety. The following workflows for donning, doffing, and disposal are designed to prevent cross-contamination.
Experimental Workflow and Safety Protocol
The following diagram illustrates the complete workflow, from preparation to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Protocol 1: PPE Donning Procedure
This sequence is designed to minimize contamination of "clean" layers.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Coat: Don the lab coat or disposable gown, ensuring complete coverage and secure fastenings.[5]
-
Respiratory Protection: If required, don your respirator. Perform a user seal check to ensure a proper fit.
-
Eye/Face Protection: Put on chemical splash goggles.[6] If needed, place a face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves. Tuck the cuffs of the gown into the gloves. Don the second, outer pair of gloves over the first, pulling the cuff over the sleeve of the gown. This creates a robust seal.
Protocol 2: PPE Doffing Procedure
This is the most critical phase for preventing personal contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside of the glove with your bare skin. Dispose of them in the designated hazardous waste container.
-
Gown/Coat: Unfasten the gown. Roll it down from the shoulders, turning it inside out as you go. This contains the contaminated exterior. Avoid letting the exterior touch your inner clothing. Dispose of it in the appropriate waste stream.
-
Eye/Face Protection: Remove goggles and face shield by handling the strap or sides. Avoid touching the front surface.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a legal and ethical requirement to protect the environment and waste handlers.
-
Chemical Waste: All neat or dissolved this compound, as well as reaction mixtures containing it, must be collected in a clearly labeled, sealed hazardous waste container.[8] The container must be labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[9]
-
Contaminated Solids: All disposable PPE (gloves, gowns, shoe covers), weigh boats, pipette tips, and contaminated paper towels must be collected in a separate, sealed container or bag labeled as "Solid Hazardous Waste."[8] Do not mix this with regular trash.[8]
-
Spill Cleanup: In the event of a spill, use a chemical spill kit with an absorbent appropriate for organic compounds. Clean the area while wearing your full PPE ensemble. All cleanup materials must be disposed of as solid hazardous waste.[1]
-
Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) procedures for hazardous waste pickup and disposal.[8][10]
By integrating this expert guidance into your laboratory practices, you build a culture of safety that protects your research, your institution, and most importantly, yourself.
References
-
Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.). Albert Kerbl GmbH. Retrieved from [Link]
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Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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Safety Data Sheet - SynZeal. (n.d.). SynZeal. Retrieved from [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-28). Thermo Fisher Scientific. Retrieved from [Link]
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2021 - Code of Practice - Health and Safety Authority. (2021-05-18). Health and Safety Authority. Retrieved from [Link]
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Pesticides PPE - Choosing the right personal protective equipment. (n.d.). Kolmi Hopen. Retrieved from [Link]
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Personal protective equipment when handling plant protection products. (n.d.). BVL.bund.de. Retrieved from [Link]
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PART 3 HEALTH HAZARDS - UNECE. (n.d.). UNECE. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
